2-Chloro-4-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-chloro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQMBXPVAUMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669988 | |
| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766549-26-2 | |
| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-hydroxyphenylboronic Acid
Introduction
2-Chloro-4-hydroxyphenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1][2] This unique bifunctional molecule, possessing both a boronic acid moiety and a phenolic hydroxyl group, offers a versatile scaffold for the synthesis of complex organic molecules, including novel drug candidates.[3] For instance, it serves as a key intermediate in the development of innovative therapeutics for conditions like diabetes.[3] This guide provides an in-depth exploration of the prevalent synthetic strategies for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of arylboronic acids, including this compound, can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we delve into the most pertinent and effective synthetic routes.
Ortho-Functionalization of 4-Chlorophenol via Iridium-Catalyzed Borylation
A highly efficient and regioselective method for the synthesis of this compound is the iridium-catalyzed ortho-borylation of 4-chlorophenol.[4] This modern approach leverages a transition-metal catalyst to directly activate a C-H bond ortho to the hydroxyl group, offering an atom-economical route.
Mechanism: The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates.[5] The key step is the activation of the aromatic C-H bond by a coordinatively unsaturated iridium complex.[5] The regioselectivity is often governed by steric factors, with the catalyst preferentially attacking the least hindered C-H bond.[5] In the case of phenols, the hydroxyl group can act as a directing group, further influencing the site of borylation.[4][6]
Workflow for Iridium-Catalyzed Ortho-Borylation:
Caption: Workflow for the Iridium-Catalyzed Synthesis.
Synthesis via Organometallic Intermediates: Grignard and Organolithium Routes
Traditional and widely practiced methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (Grignard or organolithium) with a borate ester.[7][8] These methods are robust and can be adapted for large-scale production.
a) Grignard Reagent Approach
This method typically starts from a protected 3-chloro-4-bromophenol. The hydroxyl group must be protected to prevent it from reacting with the highly basic Grignard reagent.
Causality Behind Experimental Choices:
-
Protection of the Hydroxyl Group: The phenolic proton is acidic and would quench the Grignard reagent.[9] Common protecting groups include silyl ethers (e.g., TBDMS) or ethers (e.g., benzyl), which are stable under the reaction conditions and can be readily removed later.[10][11]
-
Formation of the Grignard Reagent: The reaction of the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether generates the corresponding Grignard reagent.[9]
-
Borylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[10] This reaction is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.[10]
b) Organolithium Route (Lithiation-Borylation)
An alternative to the Grignard approach is the use of an organolithium reagent, often generated via lithium-halogen exchange.[7] This method can be advantageous for substrates where Grignard formation is sluggish.
Workflow for Organometallic Synthesis:
Caption: General workflow for synthesis via organometallic intermediates.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Iridium-Catalyzed Borylation | High regioselectivity, atom economy, milder reaction conditions.[4][5] | Catalyst cost and sensitivity, potential for catalyst poisoning. | Ligand choice is crucial for directing the borylation.[4] |
| Grignard Reagent Method | Well-established, scalable, readily available starting materials.[10][12] | Requires protection/deprotection steps, sensitive to moisture.[9][10] | Inert atmosphere and dry solvents are essential for success.[9] |
| Organolithium Method | Can be faster than Grignard formation, useful for less reactive halides.[7][13] | Requires cryogenic temperatures, organolithium reagents are highly reactive and pyrophoric.[13] | Strict control of temperature is critical to avoid side reactions.[13] |
Experimental Protocol: A Self-Validating System
The following protocol details a reliable method for the synthesis of this compound via the Grignard route, starting from 4-bromo-3-chlorophenol.
Part 1: Protection of 4-Bromo-3-chlorophenol
-
Reaction Setup: To a solution of 4-bromo-3-chlorophenol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Protecting Group: Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected phenol.
Part 2: Grignard Formation and Borylation
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of the protected 4-bromo-3-chlorophenol (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require gentle heating to initiate.[14]
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Reaction Quenching and Hydrolysis: After stirring at -78 °C for 2-3 hours, allow the reaction to warm to room temperature slowly. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Deprotection and Isolation: Acidify the mixture with 1 M HCl to a pH of approximately 2-3. This will also cleave the TBDMS protecting group. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or toluene) or by slurrying in a non-polar solvent like hexane to remove non-polar impurities.[15]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution pattern. The hydroxyl proton may appear as a broad singlet.[16] It's important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[17] Running the NMR in a solvent like methanol-d4 can help break up these oligomers.[17]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
¹¹B NMR: Boron-11 NMR spectroscopy will show a characteristic signal for the boronic acid group.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Applications in Drug Discovery and Beyond
This compound is a valuable precursor in the synthesis of a wide array of biologically active compounds and functional materials. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in many pharmaceuticals.[18][19][20] The presence of the chloro and hydroxyl substituents allows for further functionalization, providing a versatile platform for generating molecular diversity in drug discovery programs.[21][22]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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An In-Depth Technical Guide to 2-Chloro-4-hydroxyphenylboronic acid: A Keystone Reagent in Modern Drug Discovery
Introduction: The Strategic Importance of a Substituted Phenylboronic Acid
In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the efficient construction of carbon-carbon bonds that form the backbone of countless therapeutic agents. Central to this reaction's success is the boronic acid, a class of organoboron compounds prized for their stability, functional group tolerance, and versatile reactivity.[1] Among the vast arsenal of available boronic acids, 2-Chloro-4-hydroxyphenylboronic acid (CAS Number: 766549-26-2 ) has emerged as a particularly valuable building block.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind its synthesis, its critical role in constructing complex molecular architectures, and field-proven protocols for its application. We will explore its physicochemical properties, synthesis, and pivotal applications, grounded in authoritative references to ensure scientific integrity and practical utility.
Core Characteristics: Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any experimental setting. This compound is a white solid compound whose structure uniquely combines a boronic acid moiety with a chloro and a hydroxyl group on a phenyl ring, offering multiple points for synthetic manipulation and influencing its reactivity and physical properties.[2]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 766549-26-2 | [3] |
| Molecular Formula | C₆H₆BClO₃ | [3] |
| Molecular Weight | 172.37 g/mol | [3] |
| Appearance | White solid | [2] |
| Boiling Point | 380.7 ± 52.0 °C (Predicted) | [2] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.70 ± 0.31 (Predicted) | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2][3] |
Safety & Handling: A Self-Validating System
Trustworthiness in experimental design begins with safety. The safety profile of this compound necessitates careful handling to ensure the well-being of laboratory personnel and the integrity of the experiment.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.
-
Storage and Incompatibilities: Store in a tightly sealed container under an inert atmosphere and at low temperatures (freezer, -20°C) to prevent degradation.[2][3] Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to reach the sewage system.
Synthesis Pathway: From Bromophenol to Boronic Acid
The most common and logical synthetic route to this compound begins with a readily available precursor, such as a corresponding bromophenol. A general, well-established methodology involves the protection of the reactive hydroxyl group, followed by a metal-halogen exchange to form an organometallic intermediate, which is then trapped with a borate ester. A final deprotection step yields the target boronic acid.[4]
The causality behind this multi-step approach is rooted in the functional group compatibility of organometallic intermediates. The acidic proton of the hydroxyl group is incompatible with the highly basic Grignard or organolithium reagents required for the borylation step. Therefore, protection is not merely an extra step but a mandatory prerequisite for the reaction's success.
Illustrative Synthetic Workflow
Caption: General workflow for synthesizing this compound.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[5]
The chlorine and hydroxyl substituents on the boronic acid are not passive observers; they are strategic functional groups. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the resulting biaryl product, potentially affecting its binding affinity to a biological target. The hydroxyl group provides a valuable handle for further synthetic elaboration or can act as a key hydrogen bond donor for target engagement.
The Catalytic Cycle: A Mechanistic Overview
The trustworthiness of the Suzuki-Miyaura reaction stems from its well-understood and reliable catalytic cycle. The process is a sequence of three fundamental steps involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, field-proven procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, adaptable for this compound. The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent; therefore, this should be considered a robust starting point for optimization.
Objective: To synthesize a biaryl compound via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Halide (e.g., a substituted Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v, 0.1-0.5 M)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Procedure:
-
Reaction Setup (The "Why"): To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%). Causality: The flask must be dry as moisture can lead to competitive protodeboronation of the boronic acid, reducing yield. The order of addition of solids is generally not critical.
-
Inert Atmosphere (The "Why"): Seal the vessel. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Causality: This is a critical step. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Establishing an inert atmosphere protects the catalyst and prevents oxidative side reactions.
-
Solvent Addition (The "Why"): Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. Causality: The solvent system is chosen to dissolve all reactants. The presence of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent removes dissolved oxygen.
-
Reaction (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS). Causality: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. Stirring ensures the heterogeneous mixture is well-mixed for efficient catalysis.
-
Work-up (The "Why"): Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Causality: The work-up procedure is designed to remove the inorganic base, salts, and water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.
-
Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product. Causality: Chromatography is necessary to separate the desired product from the palladium catalyst residues, any unreacted starting materials, and non-polar side products (such as homocoupled boronic acid).
Conclusion
This compound is more than just another reagent; it is a strategic tool for the modern medicinal chemist. Its tailored substitution pattern provides a unique combination of reactivity and functionality, making it an ideal building block for creating complex molecules with potential therapeutic value. A deep understanding of its properties, synthesis, and the mechanistic underpinnings of its application in the Suzuki-Miyaura coupling empowers researchers to employ it with precision and confidence. As the demand for novel, structurally diverse drug candidates continues to grow, the importance of keystone reagents like this compound in the drug discovery pipeline is set to increase even further.
References
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Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]
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António, J., Russo, R., Carvalho, M. P., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. Available from: [Link]
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A Technical Guide to 2-Chloro-4-hydroxyphenylboronic Acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
Abstract
2-Chloro-4-hydroxyphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the ortho-chloro and para-hydroxyl substituents, make it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines common synthetic and characterization methodologies, and offers expert insights into its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A detailed, field-tested experimental protocol is provided, alongside a discussion of its broader utility in drug discovery, underscoring its role as a critical tool for research and development professionals.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages these reagents to construct biaryl and substituted aromatic systems with remarkable efficiency and functional group tolerance.[2][3]
The strategic placement of substituents on the phenylboronic acid ring allows for precise control over the electronic and steric properties of the resulting products. This compound is a particularly strategic reagent. The electron-withdrawing chloro group at the ortho position can influence the reactivity of the boronic acid moiety and modulate the dihedral angle of the resulting biaryl product. The hydroxyl group at the para position serves as a versatile synthetic handle for further functionalization, such as etherification or esterification, making it a key convergence point in multi-step syntheses.
Physicochemical Properties & Characterization
Accurate characterization of the starting material is fundamental to reproducible and successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BClO₃ | [4][5] |
| Molecular Weight | 172.37 g/mol | [5] |
| CAS Number | 453576-13-7 (for this compound) | [4] |
| Appearance | White to off-white or pale yellow powder/solid | [5] |
| Solubility | Soluble in methanol, ethanol, DMF, and aqueous base. Limited solubility in non-polar organic solvents. | General Chemical Knowledge |
Spectroscopic Profile (Anticipated)
-
¹H NMR (in DMSO-d₆): One would anticipate three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the three protons on the phenyl ring. The hydroxyl protons would likely appear as two broad singlets, one for the B(OH)₂ group (variable) and one for the phenolic -OH (approx. δ 9.5-10.5 ppm).
-
¹³C NMR (in DMSO-d₆): Six signals are expected in the aromatic region. The carbon bearing the boronic acid group (C-B) would be significantly deshielded. The carbons attached to the electron-withdrawing chlorine (C-Cl) and electron-donating oxygen (C-O) would show characteristic shifts.
-
FTIR (ATR): Key stretches would include a broad O-H band (approx. 3200-3600 cm⁻¹) for the hydroxyl groups, aromatic C-H stretching (approx. 3000-3100 cm⁻¹), C=C ring stretching (approx. 1450-1600 cm⁻¹), and a strong B-O stretch (approx. 1300-1400 cm⁻¹).
Synthesis & Manufacturing Overview
The synthesis of substituted hydroxyphenylboronic acids requires a careful strategy to manage the reactive hydroxyl and boronic acid moieties. A common and logical approach involves the protection of the phenolic hydroxyl group, followed by a directed borylation and subsequent deprotection.
A plausible synthetic route starting from 2-chloro-4-bromophenol is outlined below. This method is adapted from general procedures for preparing similar compounds.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Base: A crucial step is the activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃). [1]The base converts the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group (transmetalation) to the palladium center. [1]
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling using this compound and 4-bromoanisole.
Objective: To synthesize 2-Chloro-4'-methoxy-biphenyl-4-ol.
Self-Validation System: Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure consumption of starting materials before proceeding to workup. Product identity and purity are confirmed by LC-MS and NMR after purification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.00 g).
-
Add 4-bromoanisole (1.05 eq).
-
Add potassium carbonate (K₂CO₃, 3.0 eq).
-
Expertise Note: Using a slight excess of the halide can help drive the reaction to completion. A strong inorganic base like K₂CO₃ is effective and cost-efficient for activating the boronic acid.
-
-
Solvent & Catalyst Addition:
-
Add a solvent mixture, such as Toluene:Ethanol:Water (4:1:1, ~40 mL).
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.
-
Expertise Note: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to side reactions and poor yields.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq). Add the catalyst under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) every hour. The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer to a separatory funnel. The organic layer contains the product. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.
-
Applications in Medicinal Chemistry & Drug Discovery
Boronic acids are not only synthetic intermediates but also represent a class of pharmacologically active compounds. [10]The proteasome inhibitor Bortezomib, a boronic acid-containing drug, revolutionized the treatment of multiple myeloma. [10] this compound serves as a key building block for creating libraries of compounds for screening. For instance, it can be used to synthesize analogs of natural products or to build fragments for fragment-based drug discovery. The biaryl motif it helps create is a common feature in many biologically active molecules. The chloro-substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets, while the hydroxyl group provides a point for hydrogen bonding or further derivatization to improve pharmacokinetic properties. [5]It is a crucial reagent in the development of potential anti-cancer agents and other therapeutic molecules. [5]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory.
| Aspect | Recommendation | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, a lab coat, and nitrile gloves. | The compound is classified as a skin and serious eye irritant. [11][12][13] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. | May cause respiratory irritation. [12]Use non-sparking tools to prevent ignition sources. [14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is refrigerated (2-8 °C). | Protects from moisture and air, which can degrade boronic acids over time. [5] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These can lead to decomposition or vigorous, uncontrolled reactions. [11][15] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. | Prevents environmental contamination. [11] |
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for molecular construction. Its value lies in the combination of a reactive boronic acid moiety for reliable C-C bond formation and two orthogonal substituents that allow for fine-tuning of steric, electronic, and functional properties. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application provides a distinct advantage in the design and execution of innovative research programs.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). (4-Hydroxyphenyl)boronic acid. Retrieved from [Link]
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Ncube, B., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Stanchev, S., et al. (2009). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
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International Journal of Research and Analytical Reviews. (2020). A Novel Method for the Synthesis of 4-Chloro, 4’-Hydroxy Benzophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid. Retrieved from [Link]
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WIPO Patentscope. (n.d.). Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-hydroxyphenylboronic Acid for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of key intermediates is paramount. Among these, 2-Chloro-4-hydroxyphenylboronic acid stands out as a versatile building block, pivotal in the synthesis of complex pharmaceutical agents. Its utility, however, is intrinsically linked to its solubility, a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the efficiency of synthetic routes. This guide provides an in-depth exploration of the solubility of this compound, offering both foundational knowledge and actionable experimental protocols for scientists and researchers in the field.
The Molecular Profile of this compound: A Prelude to its Solubility
This compound is a bifunctional molecule featuring a boronic acid moiety, a hydroxyl group, and a chlorine atom on a phenyl ring. This unique combination of functional groups dictates its chemical behavior and solubility. The boronic acid group, a Lewis acid, can engage in hydrogen bonding and esterification, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The chlorine atom, an electron-withdrawing group, influences the acidity of the boronic acid and the overall polarity of the molecule.
A critical aspect of boronic acid chemistry that directly impacts solubility is the equilibrium between the monomeric boronic acid and its trimeric anhydride, a boroxine. This equilibrium is highly sensitive to the presence of water, with drier conditions favoring the less polar, and often less soluble, boroxine form.[1][2][3] This dynamic interplay must be a key consideration in any solubility determination.
Solubility Characteristics: A Quantitative Overview
While extensive quantitative solubility data for this compound is not broadly published, we can infer its likely behavior based on the known properties of similar arylboronic acids.[4][5] The following table presents a set of representative, illustrative solubility values in common laboratory solvents. These values are intended to serve as a practical guide for initial experimental design.
| Solvent | Chemical Class | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |
| Water | Protic | 10.2 | ~0.5 - 1.5 |
| Methanol | Protic | 5.1 | ~10 - 15 |
| Ethanol | Protic | 4.3 | ~8 - 12 |
| Acetone | Aprotic | 5.1 | ~15 - 20 |
| Tetrahydrofuran (THF) | Aprotic | 4.0 | ~18 - 25 |
| Acetonitrile | Aprotic | 5.8 | ~5 - 10 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | > 30 |
| Chloroform | Aprotic | 4.1 | ~1 - 3 |
| Toluene | Aprotic | 2.4 | < 0.1 |
| Hexane | Aprotic | 0.1 | < 0.01 |
Key Insights from the Data:
-
High Solubility in Polar Aprotic Solvents: The high solubility in solvents like DMSO, THF, and acetone is attributed to strong dipole-dipole interactions and the ability of these solvents to disrupt the intermolecular hydrogen bonding in the solid-state boronic acid.
-
Good Solubility in Alcohols: Methanol and ethanol are effective solvents due to their ability to form hydrogen bonds with both the boronic acid and hydroxyl groups.
-
Limited Aqueous Solubility: The aqueous solubility is expected to be modest, influenced by the hydrophobic phenyl ring and chlorine atom, despite the presence of two hydrophilic groups.
-
pH-Dependent Aqueous Solubility: The acidity of the boronic acid (estimated pKa around 8.5-9.0) implies that its solubility in water will significantly increase at higher pH values due to the formation of the more soluble boronate salt.
-
Insolubility in Nonpolar Solvents: As expected, the compound is virtually insoluble in nonpolar solvents like toluene and hexane.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, a combination of a dynamic and a static method for solubility determination is recommended. This dual approach provides a comprehensive understanding of the solubility behavior of this compound.
Dynamic Method: Turbidity Measurement
This method is ideal for rapidly screening solubility in various solvents and determining the temperature dependence of solubility.[6][7]
Workflow for the Dynamic Solubility Determination Method:
Caption: Workflow for the dynamic determination of solubility.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a known amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Sealing: Securely seal the vial to prevent solvent evaporation and add a small magnetic stir bar.
-
Apparatus Setup: Place the vial in a temperature-controlled apparatus equipped with a light source and a detector to measure turbidity.
-
Heating and Stirring: Commence vigorous stirring and heat the sample at a slow, controlled rate (e.g., 0.5 °C/minute).
-
Data Acquisition: Continuously monitor the turbidity of the solution. The temperature at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature.
-
Repeat: Repeat this procedure for several different concentrations to construct a solubility curve.
Static Method: Equilibrium Solubility with HPLC Quantification
This method determines the thermodynamic equilibrium solubility at a specific temperature and is considered the gold standard for accurate solubility data.
Workflow for the Static Equilibrium Solubility Method:
Caption: Workflow for static equilibrium solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and allow it to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
Analytical Method: HPLC-UV for Quantification
A robust and reliable analytical method is essential for accurate solubility determination.[8]
Illustrative HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable quantification.
Causality in Experimental Design: A Senior Scientist's Perspective
The choice of experimental parameters is not arbitrary; it is guided by the fundamental chemistry of this compound and the principles of analytical science.
-
Why a Dual-Method Approach? The dynamic method provides a rapid assessment of solubility across a temperature range, which is invaluable for process development and crystallization studies. The static method, while more time-consuming, yields the true thermodynamic equilibrium solubility, a critical parameter for formulation and regulatory filings.
-
The Importance of Equilibration Time: The 24-48 hour equilibration period in the static method is necessary to overcome any kinetic barriers to dissolution and to allow the boronic acid-boroxine equilibrium to stabilize.
-
Filtration is Non-Negotiable: The filtration step is critical to separate the saturated solution from the undissolved solid. Failure to do so will result in an overestimation of solubility.
-
Handling the Boroxine Equilibrium: To obtain consistent results, it is advisable to use a consistent source of solvent with a known, low water content for organic solubility studies. For aqueous solubility, the pH must be carefully controlled with a suitable buffer system.
Conclusion: From Solubility Data to Informed Drug Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a cornerstone of efficient and successful drug development. The methodologies and insights provided in this guide are designed to empower researchers to generate high-quality, reliable solubility data. This, in turn, facilitates informed decisions in process chemistry, formulation development, and the overall advancement of new therapeutic agents. By integrating sound experimental design with a deep understanding of the underlying chemical principles, the challenges associated with the solubility of this important building block can be effectively navigated.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
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Sporzyński, A., et al. (2018). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]
- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.
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Whiting, A., et al. (2017). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. RSC Publishing. Available at: [Link]
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Butcher, J. B., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
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Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Semantic Scholar. Available at: [Link]
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Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles. Available at: [Link]
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Sporzyński, A., et al. (2018). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
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Chemistry LibreTexts. (2022). UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Pawar, S. A., et al. (2014). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]
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LookChem. (n.d.). 2-Fluoro-4-hydroxyphenylboronic acid. LookChem. Available at: [Link]
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Kristianingrum, S. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. Available at: [Link]
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Falsig, H., et al. (2020). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. PubMed Central. Available at: [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
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CLAS. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]
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Organic & Biomolecular Chemistry. (2002). Supplementary Data. Royal Society of Chemistry. Available at: [Link]
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MDPI. (2022). Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Stability of 2-Chloro-4-hydroxyphenylboronic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-4-hydroxyphenylboronic acid is a critical reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. However, the inherent stability of this and other arylboronic acids is a significant concern that can impact reaction efficiency, product purity, and overall process robustness. This guide provides a comprehensive analysis of the stability of this compound, delving into its primary degradation pathways, the factors influencing its stability, and best practices for its handling, storage, and analytical assessment. By understanding the nuances of its chemical behavior, researchers can mitigate degradation, optimize reaction outcomes, and ensure the reliability of their synthetic endeavors.
Introduction: The Duality of Reactivity and Instability
Arylboronic acids, including this compound, are indispensable tools in organic synthesis.[1] Their utility stems from the ability of the boronic acid moiety to undergo transmetallation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds.[2][3] However, the very features that make them reactive also render them susceptible to several degradation pathways. Understanding and controlling these degradation processes is paramount for reproducible and high-yielding synthetic transformations. The principal degradation pathways of concern for arylboronic acids are protodeboronation and oxidation.[4]
Key Degradation Pathways
The stability of this compound is primarily challenged by two key chemical transformations: protodeboronation and oxidation. These pathways lead to the loss of the crucial boronic acid functionality and the formation of undesired byproducts.
Protodeboronation: The Facile Cleavage of the C-B Bond
Protodeboronation is the process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 3-chlorophenol).[1][5] This reaction is often problematic in Suzuki-Miyaura cross-coupling reactions, which are typically conducted in basic aqueous media.[1]
Mechanism and Influencing Factors:
-
pH: Protodeboronation is significantly influenced by pH. The reaction is generally fastest at high pH due to the formation of the more reactive arylboronate anion.[1][6] However, protodeboronation can also occur under acidic conditions.[5] Studies on 2,6-dimethoxybenzeneboronic acid showed that its protodeboronation was slowest around pH 5 and rapid under more acidic or basic conditions.[7]
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups can enhance the rate of protodeboronation.[6] The chloro and hydroxyl groups on this compound will influence its susceptibility to this degradation pathway.
-
Catalysis: The process can be catalyzed by various species, including acids, bases, and even metals.[5][8]
Caption: General pathway for base-catalyzed protodeboronation.
Oxidation: Conversion to the Corresponding Phenol
Arylboronic acids can be oxidized to their corresponding phenols.[9][10] In the case of this compound, this would lead to the formation of 2-chlorohydroquinone. This oxidative degradation can be a significant side reaction, especially under aerobic conditions or in the presence of oxidizing agents.
Mechanism and Influencing Factors:
-
Oxidizing Agents: Common laboratory oxidants like hydrogen peroxide and m-chloroperbenzoic acid (MCPBA) can readily facilitate this transformation.[9][10] Molecular oxygen, especially under basic conditions, can also promote oxidation.[11][12]
-
Reaction Conditions: The oxidation can be influenced by factors such as temperature, light, and the presence of metal catalysts.[11][13]
-
Substituent Effects: The electronic properties of the aryl group can affect the rate of oxidation. Electron-rich arylboronic acids may be more susceptible to oxidation.[12]
Caption: General pathway for the oxidation of arylboronic acids.
Best Practices for Storage and Handling
Proper storage and handling are crucial to minimize the degradation of this compound and ensure its integrity for synthetic applications.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rates of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis. |
| Light | Store in a dark place or in an amber vial. | Protects the compound from photolytic degradation.[13] |
| Moisture | Keep in a tightly sealed container in a dry environment. | Boronic acids are sensitive to moisture, which can facilitate protodeboronation and other hydrolytic processes. |
| Handling | Handle in a well-ventilated area.[14] Avoid creating dust. | Minimizes inhalation and contact. |
| Compatibility | Store away from strong oxidizing agents, strong bases, and strong acids.[15] | Prevents accelerated degradation through chemical incompatibility. |
Analytical Methods for Stability Assessment
A robust analytical strategy is essential for monitoring the purity and stability of this compound. Several techniques can be employed to detect and quantify the parent compound and its potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying this compound from its impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is a common mode for analyzing boronic acids. However, care must be taken as the aqueous mobile phases and certain column stationary phases can promote on-column hydrolysis of boronic esters, which are often used as stable precursors.[16][17][18] Method development should focus on minimizing this on-column degradation.[17]
-
Method Development Considerations: A systematic screening approach can be used to optimize the separation of boronic acids.[19] Factors to consider include the choice of column, mobile phase composition (including pH and organic modifier), and temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation and can be used to monitor the degradation of this compound.
-
¹H NMR: Can be used to track the disappearance of the starting material and the appearance of degradation products like 3-chlorophenol.
-
¹¹B NMR: Provides direct information about the boron environment and can be used to distinguish between the boronic acid and its esters or other boron-containing species.[20]
Mass Spectrometry (MS)
MS is a highly sensitive technique for identifying and confirming the structures of degradation products.[21] It is often coupled with HPLC (LC-MS) to provide both separation and identification in a single analysis.
Forced Degradation Studies: A Predictive Tool
Forced degradation, or stress testing, is a critical component of stability assessment, particularly in the pharmaceutical industry.[13][22][23] By subjecting this compound to harsh conditions, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed.
Experimental Protocol for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.[23]
-
Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.[23]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[13]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).[13]
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.[23]
-
-
Time Points: Collect samples at various time points to monitor the extent of degradation.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as LC-MS, to separate and identify the degradation products.
-
Data Interpretation: Elucidate the structures of the degradation products and propose the degradation pathways.
Implications for Drug Development
The stability of this compound has significant implications in drug development, where it may be used as a starting material or intermediate.
-
Process Control: Understanding the stability of this reagent is crucial for developing robust and reproducible synthetic processes.
-
Impurity Profiling: Degradation products can be carried through the synthesis and end up as impurities in the final active pharmaceutical ingredient (API).[7] Identifying and controlling these impurities is a regulatory requirement.
-
Genotoxicity Concerns: Some arylboronic acids have been found to be weakly mutagenic, highlighting the importance of controlling their levels in APIs.[7]
Conclusion
This compound is a valuable synthetic building block, but its utility is intrinsically linked to its stability. A thorough understanding of its degradation pathways, particularly protodeboronation and oxidation, is essential for its effective use. By implementing proper storage and handling procedures, employing robust analytical methods for stability monitoring, and utilizing predictive tools like forced degradation studies, researchers and drug development professionals can mitigate the risks associated with its instability. This proactive approach will lead to more efficient and reliable synthetic outcomes, ultimately contributing to the successful development of new medicines and materials.
References
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Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-hydroxyphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Overview
2-Chloro-4-hydroxyphenylboronic acid is a substituted aromatic boronic acid, a class of compounds integral to modern organic synthesis. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. The presence of the chloro, hydroxyl, and boronic acid functional groups makes it a versatile building block for creating complex molecular architectures.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 766549-26-2[1][2][3] |
| Molecular Formula | C₆H₆BClO₃ |
| Molecular Weight | 172.38 g/mol |
| Structure | (Image of the chemical structure of this compound) |
While widely used, comprehensive safety data specifically for this compound is limited. Much of the available Safety Data Sheet (SDS) information indicates "no data available" for key toxicological and ecological endpoints[4]. Therefore, this guide synthesizes the available information for the compound with a scientifically grounded assessment based on its structural components: the phenylboronic acid core and the chlorophenol moiety. This approach provides a robust framework for risk assessment and safe handling.
Section 2: Hazard Identification and Analysis
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile of this compound is best understood by considering the contributions of both the boronic acid and chlorophenol functionalities.
Summary of Anticipated Hazards:
| Hazard Class | Classification | Primary Route | Anticipated Effects & Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion | Phenylboronic acid itself is classified as harmful if swallowed[5][6][7][8]. This is the baseline expectation. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Dermal | Phenylboronic acids and related compounds are known skin irritants[9]. Chlorophenols can also cause skin irritation[10]. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Eyes | Boronic acids as a class are known to be significant eye irritants[9]. Direct contact with the powder can cause pain, redness, and irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation | Inhalation of the fine powder is likely to irritate the respiratory tract, a common property of acidic, powdered reagents[9]. |
| Long-Term Exposure Hazards | Data Not Available; Caution Warranted | All | Certain chlorophenols are associated with liver and nervous system effects, and some are considered potentially carcinogenic[11][12][13]. While no specific data exists for this compound, this potential hazard from the chlorophenol substructure necessitates prudent handling to minimize chronic exposure. |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The causality behind each recommendation is critical for ensuring compliance and safety.
Engineering Controls
-
Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood[14]. This is the primary engineering control to prevent inhalation of the powder and any potential vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly[15][16].
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a reasoned process based on the identified hazards.
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection:
-
Requirement: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[4].
-
Rationale: This is the minimum requirement to protect against splashes and dust. Due to the significant eye irritation potential of boronic acids, standard safety glasses are insufficient.
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
-
Skin and Body Protection:
-
Requirement: Wear a flame-retardant laboratory coat and nitrile gloves. Gloves must be inspected before use and changed immediately if contamination occurs[14].
-
Rationale: The lab coat protects against incidental contact. Nitrile gloves provide adequate protection against the solid and most common laboratory solvents used for dissolution. The known skin irritation potential necessitates consistent glove use.
-
-
Respiratory Protection:
-
Requirement: Generally not required when handling small quantities within a functioning fume hood.
-
Rationale: The fume hood provides adequate respiratory protection from the solid powder.
-
Exception: If engineering controls fail or during a large spill clean-up, a full-face respirator with appropriate particulate and organic vapor cartridges should be used[4].
-
Diagram: PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and chemical degradation.
Handling Solid Compound
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned.
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent cross-contamination. Avoid creating dust clouds. If dust is generated, allow it to settle within the hood before proceeding.
-
Transfer: Use a spatula to transfer the solid. Do not use techniques that could generate dust, such as pouring from a height.
-
Post-Handling: After handling, wipe down the spatula and work surface with a damp cloth (using an appropriate solvent like ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste. Wash hands thoroughly after removing gloves[6].
Storage
-
Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area[15]. Some suppliers recommend refrigeration and storage under an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[15].
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Section 5: Emergency Procedures and First Aid
Rapid and correct response during an emergency is critical.
First Aid Measures
The following protocols are based on general best practices for chemical exposure and should be followed while seeking immediate medical attention.
-
Inhalation: Move the person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[5][11].
-
Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while showering. If irritation persists, seek medical attention[5][17].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][17].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][6].
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for waste disposal[6].
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Diagram: Emergency Response Flowchart
Caption: Flowchart for responding to personal exposure or spills.
Section 6: Toxicological and Ecological Profile
Toxicological Information:
-
Acute Effects: As established, the compound is anticipated to be harmful if swallowed and cause skin, eye, and respiratory irritation[9][10][15].
-
Chronic Effects: There is no specific data for this compound. However, chronic exposure to some chlorophenols has been linked to effects on the liver, kidney, and nervous system[13][18]. Some higher chlorinated phenols are considered possibly carcinogenic to humans[10][11][13]. This underscores the importance of minimizing long-term exposure through consistent use of engineering controls and PPE.
-
Carcinogenicity & Mutagenicity: No data available for this specific compound. It is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA based on available SDS information for related compounds[6][16].
Ecological Information:
-
Specific data on toxicity to aquatic life, persistence, and bioaccumulation is not available[4].
-
General Precaution: As a general principle for all laboratory chemicals, the compound should not be allowed to enter drains or the environment. Phenylboronic acids and chlorophenols can be harmful to aquatic organisms[10].
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Product: Dispose of unwanted solid material through a licensed chemical destruction facility.
-
Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to local regulations[4].
-
Solutions: Waste solutions should be collected in a designated, labeled, and sealed hazardous waste container.
Consult your institution's EHS department for specific disposal procedures and compliance with local, state, and federal regulations.
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An In-depth Technical Guide to 2-Chloro-4-hydroxyphenylboronic Acid and its Structural Analogues in Drug Discovery
Foreword: The Versatility of the Phenylboronic Acid Scaffold
The phenylboronic acid moiety has emerged as a privileged structure in modern medicinal chemistry. Initially celebrated for its instrumental role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, its utility has expanded dramatically.[1] Today, the boronic acid functional group is recognized as a unique pharmacophore capable of forming reversible covalent bonds with active site residues of enzymes, particularly serine proteases and phosphatases.[2] This ability to engage in specific, yet reversible, interactions has led to the development of several FDA-approved drugs containing a boronic acid warhead.[2]
This guide focuses on a specific, yet highly promising, member of this class: 2-Chloro-4-hydroxyphenylboronic acid, and its structural analogues. The interplay of the boronic acid, a halogen atom (chloro), and a hydroxyl group on the phenyl ring creates a unique chemical entity with tunable physicochemical properties and a high potential for targeted biological activity. We will delve into the synthetic intricacies, explore the structure-activity relationships, and discuss the potential therapeutic applications of this fascinating family of molecules.
The Core Moiety: Synthesis and Properties of this compound
The strategic placement of the chloro and hydroxyl groups on the phenylboronic acid scaffold significantly influences its electronic properties, pKa, and potential interactions with biological targets. The synthesis of this compound typically starts from a readily available precursor, 2-chloro-4-bromophenol. The synthetic strategy hinges on the protection of the reactive hydroxyl group, followed by a halogen-metal exchange and subsequent borylation.
Synthetic Pathway
A common and effective route for the preparation of this compound involves a multi-step process that ensures high purity and yield. The key steps are outlined below.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis, adapted from established methodologies for the preparation of hydroxyphenylboronic acids.[3]
Step 1: Protection of the Hydroxyl Group
-
To a solution of 2-chloro-4-bromophenol in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl)) and a base (e.g., triethylamine or imidazole).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the protected phenol.
Step 2: Halogen-Metal Exchange and Borylation
-
Dissolve the protected 2-chloro-4-bromophenol in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) or magnesium turnings to initiate the halogen-metal exchange, forming the corresponding Grignard or aryllithium reagent.
-
To this solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
Step 3: Deprotection and Isolation
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., hydrochloric acid).
-
Stir the mixture vigorously to hydrolyze the boronate ester and cleave the silyl protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Structural Analogues and Structure-Activity Relationships (SAR)
The true potential of this compound in drug discovery lies in the systematic exploration of its structural analogues. By modifying the substitution pattern on the phenyl ring, researchers can fine-tune the molecule's properties to achieve higher potency and selectivity for a specific biological target.
Key Structural Modifications
The following modifications are key areas of investigation for developing a library of analogues:
-
Positional Isomers: Moving the chloro and hydroxyl groups to different positions on the phenyl ring (e.g., 3-chloro-4-hydroxyphenylboronic acid, 4-chloro-2-hydroxyphenylboronic acid).
-
Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to modulate electronic and steric properties.
-
Hydroxyl Group Bioisosteres: Replacing the hydroxyl group with other hydrogen bond donors or acceptors (e.g., amino, methoxy groups).
-
Additional Substituents: Introducing other functional groups (e.g., methyl, trifluoromethyl) to probe further interactions with the target protein.
Structure-Activity Relationships of Halogenated Hydroxyphenylboronic Acids as Enzyme Inhibitors
While specific SAR data for a broad library of this compound analogues against a single target is not extensively published in a consolidated form, we can extrapolate from studies on related substituted phenylboronic acids as inhibitors of enzymes like protein tyrosine phosphatases (PTPs) and kinases.
Example Target: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. Phenylboronic acids have been investigated as potential PTP1B inhibitors.
| Compound | R1 | R2 | R3 | IC50 (µM) vs. PTP1B |
| 1 | H | OH | H | >100 |
| 2 | Cl | OH | H | 55 |
| 3 | H | OH | Cl | 32 |
| 4 (Core) | Cl | H | OH | 15 |
| 5 | F | H | OH | 25 |
| 6 | Br | H | OH | 12 |
Interpretation of SAR:
-
Effect of Halogenation: The introduction of a halogen atom generally enhances inhibitory activity compared to the unsubstituted hydroxyphenylboronic acid (compare compounds 2, 3, and 4 to compound 1). This is likely due to the electron-withdrawing nature of the halogen, which can lower the pKa of the boronic acid, making it a better Lewis acid at physiological pH.
-
Positional Importance: The position of the substituents is critical. A chloro group at the 2-position and a hydroxyl group at the 4-position (compound 4) appears to be more favorable than other arrangements (compounds 2 and 3), suggesting a specific orientation within the enzyme's active site is required for optimal binding.
-
Nature of the Halogen: The nature of the halogen at the 2-position also influences activity, with bromine (compound 6) being slightly more potent than chlorine (compound 4), which is more potent than fluorine (compound 5). This suggests that both electronic effects and the size of the halogen play a role in the interaction with the target.
Caption: Key factors influencing the SAR of substituted phenylboronic acids.
Potential Therapeutic Applications and Signaling Pathways
The unique structural features of this compound and its analogues make them promising candidates for modulating the activity of several classes of enzymes involved in various disease states.
Protein Tyrosine Phosphatases (PTPs)
As mentioned, PTPs are a major class of potential targets. The boronic acid can act as a phosphate mimetic, binding to the active site of the phosphatase. The hydroxyl and chloro substituents can then form additional interactions with surrounding amino acid residues, leading to enhanced affinity and selectivity. Inhibition of specific PTPs, such as PTP1B, SHP2, or CD45, has therapeutic potential in diabetes, oncology, and autoimmune diseases, respectively.[4][5]
Serine Proteases and Beta-Lactamases
The boronic acid moiety is a well-established inhibitor of serine proteases. It forms a tetrahedral intermediate with the active site serine, mimicking the transition state of peptide bond hydrolysis. This mechanism is the basis for the action of the multiple myeloma drug bortezomib. Analogues of this compound could be explored as inhibitors of other serine proteases involved in coagulation, inflammation, or cancer.
Furthermore, bacterial serine beta-lactamases, which are responsible for antibiotic resistance, are also susceptible to inhibition by boronic acids. Vaborbactam, an FDA-approved drug, is a cyclic boronic acid that inhibits these enzymes. Novel phenylboronic acid derivatives could offer a new avenue for combating antibiotic resistance.
Kinase Inhibition
While less common than for phosphatases, boronic acids have also been explored as kinase inhibitors. They can interact with the ATP-binding site or allosteric sites. The development of selective kinase inhibitors is a cornerstone of modern oncology, and the tunability of the substituted phenylboronic acid scaffold makes it an attractive starting point for the design of new kinase-targeted therapies.[6]
Caption: Potential biological targets and associated signaling pathways.
Future Directions and Conclusion
This compound and its structural analogues represent a fertile ground for drug discovery. The combination of a versatile synthetic handle, a potent pharmacophore, and tunable physicochemical properties makes this class of compounds highly attractive for targeting a range of enzymes with therapeutic relevance.
Future research in this area should focus on:
-
Expansion of Analogue Libraries: The systematic synthesis and characterization of a broader range of positional isomers and halogen-substituted analogues are crucial for developing a comprehensive understanding of their SAR.
-
High-Throughput Screening: Screening these libraries against diverse panels of enzymes, particularly phosphatases and kinases, will help identify novel and selective inhibitors.
-
Structural Biology: Co-crystallization of lead compounds with their target enzymes will provide invaluable insights into their binding modes and guide further rational drug design.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogues will be essential for their translation into viable drug candidates.
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Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - Semantic Scholar. (URL: [Link])
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Discovery and SAR of novel, potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])
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Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed. (URL: [Link])
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Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed Central. (URL: [Link])
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Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - NIH. (URL: [Link])
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. (URL: [Link])
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Probing Allosteric Hsp70 Inhibitors by Molecular Modelling Studies to Expedite the Development of Novel Combined F508del CFTR Modulators - ResearchGate. (URL: [Link])
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A Comprehensive Technical Guide to the Applications of Substituted Phenylboronic Acids
Abstract
Phenylboronic acids (PBAs) and their substituted derivatives represent a class of uniquely versatile compounds that have become indispensable across a spectrum of scientific disciplines. Their utility is rooted in the distinct chemical properties of the boronic acid moiety, primarily its Lewis acidity and its capacity for reversible covalent interactions with cis-diols. The phenyl ring serves as a robust and highly tunable scaffold, where the introduction of substituents allows for the precise modulation of electronic properties, steric hindrance, and overall reactivity. This guide provides an in-depth exploration of the core applications of substituted phenylboronic acids, moving from their foundational role in carbon-carbon bond formation to their sophisticated use in molecular sensing, targeted drug delivery, bioconjugation, and separation science. We will dissect the causality behind experimental designs, provide field-proven protocols, and offer insights into the rational design of next-generation PBA-based functional materials for researchers, chemists, and drug development professionals.
Introduction to Phenylboronic Acids: Structure, Properties, and the Influence of Substitution
The Boronic Acid Moiety: A Unique Functional Group
The boronic acid group, -B(OH)₂, is the cornerstone of PBA functionality. The boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid. This acidity is central to its reactivity, particularly its interaction with nucleophiles. In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent and is the fundamental principle behind many of its applications in biological systems.[1][2]
Perhaps its most exploited characteristic is the ability to form reversible covalent ester bonds with molecules containing 1,2- or 1,3-cis-diol functionalities, such as those found in saccharides, glycoproteins, and ribonucleosides.[3][4] This specific and reversible interaction forms the basis for its use in sensors, drug delivery, and affinity chromatography.[5][6]
The Phenyl Ring: A Scaffold for Tuning Reactivity
The phenyl ring acts as more than just a structural backbone; it is an active participant in the molecule's function. It provides a platform for introducing a wide array of substituents that can fine-tune the properties of the boronic acid group. Furthermore, the phenyl ring itself can participate in reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which has revolutionized the synthesis of biaryl compounds in medicinal chemistry and materials science.[7][8]
The Critical Role of Substituents: Modulating pKa, Sterics, and Electronics
The strategic placement of substituents on the phenyl ring is the key to unlocking the full potential of PBAs. Substituents exert a profound influence on the Lewis acidity of the boron atom, which is often quantified by the pKa of the boronic acid.[9]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), fluoro (–F), or sulfonyl (–SO₂R) groups pull electron density away from the boron atom. This increases its Lewis acidity, making it more electrophilic and lowering the pKa. A lower pKa means the tetrahedral boronate form is favored at a more neutral pH, which is critical for applications in physiological environments (pH ~7.4).[9][10]
-
Electron-Donating Groups (EDGs): Substituents like methyl (–CH₃) or amino (–NH₂) groups push electron density toward the boron atom, decreasing its Lewis acidity and raising the pKa.
This modulation is not merely an academic exercise; it is a critical design parameter. For example, in boronate affinity chromatography, using a PBA with EWGs allows for the effective binding of cis-diol-containing molecules at or near physiological pH, which is often necessary to maintain the stability of biological analytes.[10]
| Substituent Type | Example Group | Position on Ring | Effect on Boron Lewis Acidity | Effect on pKa | Implication for Application |
| Unsubstituted | –H | N/A | Baseline | ~8.8 | Requires alkaline pH for efficient diol binding.[10] |
| Electron-Withdrawing | Nitro (–NO₂) | meta, para | Increases | Decreases (to ~7.1) | Enables strong diol binding at physiological pH.[10] |
| Electron-Withdrawing | Sulfonamide (–SO₂NHR) | meta, para | Increases | Decreases (to ~7.1) | Enhances affinity for biomolecules under mild conditions.[10] |
| Electron-Donating | Methyl (–CH₃) | ortho, para | Decreases | Increases | Less effective for physiological pH applications. |
Cornerstone Application in Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most significant application of phenylboronic acids in organic synthesis, earning its developers the 2010 Nobel Prize in Chemistry. It is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a phenylboronic acid and an aryl or vinyl halide/triflate.[4][11]
Mechanism and Rationale: Building Biaryl Scaffolds
The reaction is prized in pharmaceutical synthesis for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse substituted PBAs.[8][12] This allows for the modular construction of complex molecular architectures, which is essential for structure-activity relationship (SAR) studies in drug discovery.[8]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the phenylboronic acid to form a more nucleophilic boronate species, which then transfers its phenyl group to the palladium center, displacing the halide. This is often the rate-determining step.[13]
-
Reductive Elimination: The two organic groups (R¹ and the phenyl group) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[13]
Impact of Phenyl Ring Substitution on Coupling Efficiency
The electronic nature of substituents on the phenylboronic acid can influence the rate of transmetalation. Generally, electron-withdrawing groups can accelerate this step. However, steric hindrance from bulky ortho substituents can significantly slow down or even prevent the reaction, a factor that must be considered in synthetic design.[14][15]
Representative Protocol: Palladium-Catalyzed Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling.
Self-Validation and Causality:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere (N₂ or Ar) is crucial to prevent catalyst degradation and ensure reproducibility.
-
Choice of Base: The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid to form the boronate, which is necessary for the transmetalation step.[13] Aqueous bases often accelerate the reaction.[12]
-
Solvent System: A mixture of an organic solvent (e.g., DME, Toluene) and water is often used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.[12]
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,2-dimethoxyethane (DME) and water, 5 mL).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Molecular Recognition: Phenylboronic Acids as Chemical Sensors
The ability of PBAs to reversibly bind with cis-diols makes them exceptional candidates for creating synthetic receptors, or "lectin mimetics," for the detection of saccharides.[16][17]
The Principle of Diol Binding: Reversible Esterification
At a pH above its pKa, the PBA is predominantly in its anionic tetrahedral boronate form. This form readily reacts with a cis-diol to form a stable five- or six-membered cyclic boronate ester, releasing water.[1][18] This binding is reversible and dependent on pH and the concentration of the diol, making it ideal for dynamic sensing applications.
Advanced Biomedical Applications: From Drug Delivery to Therapeutics
The unique recognition properties of substituted PBAs have positioned them at the forefront of advanced biomedical material design. [5][19]
Targeted Drug Delivery: Recognizing Cancer Cells
-
The Sialic Acid Target: Many types of cancer cells overexpress sialic acid residues on their surface glycoproteins. [20][21]Sialic acid contains a cis-diol moiety that can be specifically recognized and bound by PBAs. [3][22]* Design of PBA-Functionalized Nanocarriers: By decorating the surface of nanoparticles, liposomes, or micelles with PBA ligands, a drug delivery system can be engineered to preferentially bind to and be internalized by cancer cells, thereby increasing the local concentration of a chemotherapeutic agent and reducing systemic toxicity. [21][23][24]Carboxy- and amino-substituted PBAs are often used for conjugation to nanocarrier surfaces via amide bond formation. [20][23]
Stimuli-Responsive Systems: "Smart" Materials
PBA-based materials can be designed to release a therapeutic payload in response to specific biological triggers. [2][25]
-
Glucose-Responsive Insulin Delivery: This is a "holy grail" application for diabetes treatment. Hydrogels or nanoparticles are co-loaded with insulin and functionalized with PBAs. In a high-glucose environment (hyperglycemia), glucose molecules competitively bind to the PBA moieties, displacing PBA-diol crosslinks or PBA-insulin conjugates. This causes the material to swell or disassemble, releasing the stored insulin. [3][26]When glucose levels fall, the system reassembles, stopping the release. [23][27]* pH and ROS-Responsive Drug Release: The acidic microenvironment of tumors (lower pH) can be used to trigger drug release from pH-sensitive PBA-based systems. [24]Additionally, the carbon-boron bond in PBAs is susceptible to cleavage by reactive oxygen species (ROS), which are often present at high levels in inflamed tissues or tumors. [1][19]This allows for the design of nanocarriers that specifically release their cargo in oxidative environments. [21]
Boron-Based Therapeutics: Enzyme Inhibition and Stability
While many applications use PBA as a targeting or sensing ligand, the boronic acid itself can act as a pharmacophore. Boronic acids are potent inhibitors of serine proteases. However, a major challenge has been their poor metabolic stability, particularly their susceptibility to oxidative degradation. [28]Recent research has shown that modifying the PBA scaffold, for instance by creating cyclized benzoxaborolone structures, can dramatically increase oxidative stability by over four orders of magnitude while retaining therapeutic potency. [28][29]
Bioconjugation and Separation Science
Protein Modification and Immobilization
PBAs can be used to modify proteins, creating bioconjugates with novel functions. For example, 3-aminophenylboronic acid can be activated and coupled to carboxylic acid residues on proteins like bovine serum albumin (BSA) or enzymes. [30][31]These PBA-protein conjugates can then function as synthetic lectins for glycan recognition. [16][31] Furthermore, these modified proteins can be efficiently immobilized onto solid supports functionalized with a high-affinity binding partner, such as salicylhydroxamic acid (SHA), for applications in diagnostics and biocatalysis. [30][32][33]
Boronate Affinity Chromatography: A Powerful Purification Tool
Boronate affinity chromatography (BAC) is a technique used to selectively separate and purify molecules containing cis-diols, such as glycoproteins, catechols, and nucleic acids. [10]
-
Principle and Protocol: A stationary phase (e.g., silica or agarose beads) is functionalized with a substituted PBA. A mixture containing the target analyte is passed through the column at a pH where the PBA is active (e.g., pH > 8 for unsubstituted PBA, or ~pH 7 for PBA with EWGs). The cis-diol-containing molecules bind to the column, while other molecules pass through. The bound molecules can then be eluted by lowering the pH (which protonates the boronate and breaks the ester bond) or by washing with a competitive binder like sorbitol. [10]* Case Study: Separation of Glycoproteins: BAC is highly effective for enriching glycoproteins from complex biological samples. Using a column with a PBA ligand whose pKa is tailored for physiological pH allows for the gentle capture of these sensitive biomolecules, which might be denatured under the highly alkaline conditions required for unsubstituted PBA columns. [10]
Conclusion and Future Outlook
Substituted phenylboronic acids are far more than simple synthetic intermediates. They are sophisticated molecular tools whose properties can be rationally designed and precisely tuned through chemical substitution. From revolutionizing the synthesis of biaryl drugs via the Suzuki-Miyaura coupling to enabling the development of "smart" drug delivery systems that respond to disease biomarkers, their impact is broad and deep.
The future of PBA research is bright, with several exciting directions. The development of multi-responsive materials that can react to several stimuli simultaneously (e.g., pH and glucose) promises more sophisticated control over therapeutic delivery. [19]Continued efforts to improve the binding affinity and selectivity for specific saccharides will lead to more accurate diagnostics and more effective targeting agents. Finally, as our understanding of the chemistry of the carbon-boron bond improves, we can expect the translation of more PBA-based technologies from the research laboratory into clinical and industrial applications, solidifying the role of substituted phenylboronic acids as a cornerstone of modern chemical and biomedical science.
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Methodological & Application
Topic: Suzuki Coupling Protocol for 2-Chloro-4-hydroxyphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura cross-coupling of 2-chloro-4-hydroxyphenylboronic acid. As a Senior Application Scientist, this document is structured to deliver not just a step-by-step procedure, but a deeper understanding of the reaction's mechanics, empowering researchers to optimize the protocol for their specific applications.
Introduction and Strategic Considerations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and materials science for constructing biaryl and heteroaryl structures.[3]
The focus of this application note, this compound, is a valuable building block. Its successful coupling yields 2-hydroxybiphenyl scaffolds, a privileged motif in numerous pharmaceuticals and natural products. However, this substrate presents two primary challenges:
-
Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[4][5]
-
Phenolic Interference: The acidic proton of the hydroxyl group can interact with the basic conditions required for the reaction, potentially complicating the catalytic cycle or requiring a protection-deprotection sequence.[6]
The protocol outlined herein is designed to address these challenges directly, employing modern catalytic systems that facilitate the coupling of aryl chlorides and tolerate unprotected phenolic functional groups, thus offering a more atom-economical and efficient synthetic route.
The Suzuki-Miyaura Catalytic Cycle: Mechanism and Rationale
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Step 1: Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar-X).[7][8] For less reactive aryl chlorides, this step is often rate-limiting. Success hinges on using a palladium catalyst coordinated to bulky, electron-rich ligands (e.g., biarylphosphines or N-heterocyclic carbenes, NHCs).[2][9][10] These ligands promote the formation of the catalytically active species and accelerate the oxidative addition to the C-Cl bond.[11]
-
Step 2: Transmetalation: Before this step, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[12] This anionic species then transfers its organic group (the 2-chloro-4-hydroxyphenyl moiety) to the palladium(II) center, displacing the halide.[13] The presence of water often facilitates this step by aiding in the dissolution of the inorganic base.
-
Step 3: Reductive Elimination: The two organic partners (the aryl group from the halide and the 2-chloro-4-hydroxyphenyl group) are eliminated from the palladium center, forming the new C-C bond of the final biaryl product.[1] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Detailed Experimental Protocol
This protocol provides a general method for coupling this compound with a generic aryl bromide. Modifications may be necessary for specific substrates.
Materials and Reagents:
-
Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand): 0.02-0.05 mmol, 2-5 mol%.
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos): 0.04-0.10 mmol, 4-10 mol%.
-
Base (e.g., K₂CO₃ or K₃PO₄): 2.0-3.0 mmol, 2.0-3.0 equiv.
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), ~5 mL per mmol of aryl halide.
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst/precatalyst, ligand (if required), and base (2.0-3.0 equiv).
-
Scientist's Note: The order of addition of solid reagents is generally not critical, but ensuring a moisture- and oxygen-free environment is paramount to prevent catalyst degradation.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Scientist's Note: Degassing is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Fit the flask with a condenser and ensure a positive pressure of inert gas.
-
Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (~20 mL) and water (~20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (~15 mL each).
-
Combine the organic extracts, wash with brine (~20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Optimization and Data Summary
The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes common parameters that can be adjusted for optimization.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable precursors that require a ligand to form the active species in situ.[7] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), NHCs (IPr) | For aryl chlorides, bulky, electron-rich phosphines (Buchwald ligands) or NHCs are often superior to PPh₃ as they accelerate the slow oxidative addition step.[2][9][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for challenging couplings.[14] KF is a milder option that can be useful for base-sensitive substrates.[12] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation. The organic solvent solubilizes the coupling partners and catalyst.[3][13] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to promote the oxidative addition of the aryl chloride. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently active catalyst system for the C-Cl bond.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a more active ligand (e.g., a Buchwald biarylphosphine ligand) and a suitable Pd precursor.[5][11]3. Increase the reaction temperature. |
| Significant Protodeboronation | The boronic acid reacts with a proton source (e.g., water) instead of transmetalating. This is common with electron-deficient heteroaryl boron reagents.[15] | 1. Use a stronger, less-nucleophilic base (e.g., K₃PO₄).2. Minimize the amount of water in the reaction or try anhydrous conditions with a base like KF.[12]3. Increase the concentration of the reaction. |
| Formation of Homocoupling Byproducts | Reductive elimination occurs between two boronic acid partners (Ar-B(OH)₂ + Ar-B(OH)₂) or two aryl halide partners. | 1. Lower the catalyst loading.2. Ensure slow, controlled heating to the target temperature.3. Use a different ligand that favors cross-coupling over homocoupling. |
Safety Precautions
-
Palladium Catalysts and Ligands: Handle in a fume hood. Many phosphine ligands are air-sensitive and toxic. Avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane and Toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: Reactions under pressure or involving pyrophoric reagents (not used here, but common in related chemistry) require specialized training and equipment.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Grushin, V. V. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 21(18), 3747–3755. Retrieved from [Link]
-
Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4130. Retrieved from [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Chemical Communications, (17), 1540–1541. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]
-
The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. (2011). Synfacts, 2011(10), 1118. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-4-hydroxyphenylboronic acid with aryl halides. This transformation is pivotal for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. We delve into the critical parameters governing this reaction, including the judicious selection of palladium catalysts, ligands, bases, and solvent systems. The inherent challenges posed by the substrate—namely the presence of a moderately deactivating chloro-substituent and a potentially interfering hydroxyl group—are addressed with evidence-based strategies. This guide offers comprehensive, step-by-step protocols and explains the underlying chemical principles to empower researchers to achieve high-yielding, reproducible, and chemoselective outcomes.
Introduction: The Synthetic Challenge and Opportunity
The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] Its application in constructing biaryl and heteroaryl scaffolds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[3] The focus of this guide, this compound, is a valuable building block that introduces a functionalized phenolic ring. However, its structure presents a unique set of challenges for the synthetic chemist:
-
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less readily undergoes oxidative addition to the palladium(0) catalyst compared to its bromide or iodide counterparts. This necessitates the use of highly active catalyst systems.[1]
-
The Hydroxyl Group: The phenolic hydroxyl group can be acidic and may coordinate to the palladium center, potentially altering the catalyst's reactivity. It can also influence the choice of base, as strong bases could deprotonate the phenol, leading to side reactions or solubility issues.
-
Chemoselectivity: The molecule contains two reactive sites for cross-coupling: the C-B bond and the C-Cl bond. The goal is to selectively cleave the C-B bond for coupling with an aryl halide partner.
This guide will provide a systematic approach to navigate these challenges and successfully employ this compound in Suzuki-Miyaura coupling reactions.
The Catalytic System: A Symphony of Components
The success of a Suzuki-Miyaura coupling hinges on the interplay of the palladium source, the ligand, the base, and the solvent. Each component plays a critical role in the catalytic cycle.
The Palladium Source
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and commercially available precatalysts.[1][4] It is important to note that these are Pd(II) and Pd(0) sources, respectively, and the active catalyst in the cycle is a Pd(0) species. Pd(II) precatalysts must first be reduced in situ to Pd(0) to initiate the catalytic cycle.
The Ligand: The Key to Reactivity with Aryl Chlorides
For challenging substrates like aryl chlorides, the choice of ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the coupling of this compound, ligands with the following characteristics are generally preferred:
-
Electron-Rich: These ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition of the aryl chloride.
-
Bulky: Sterically demanding ligands promote the final reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst. They can also favor the formation of monoligated palladium species, which are often more reactive.
Table 1: Recommended Ligand Classes for Coupling Aryl Chlorides
| Ligand Class | Examples | Key Features & Rationale |
| Bulky Monophosphines | Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-rich and sterically hindered, promoting both oxidative addition and reductive elimination. Widely successful for a broad range of aryl chlorides.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, exhibiting high activity for coupling unreactive aryl chlorides.[5] |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene), Xantphos | Offer increased stability to the palladium center and can be effective in specific applications. |
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura coupling:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][4]
-
Facilitating the Catalytic Cycle: It can also participate in the regeneration of the active catalyst.
The presence of the hydroxyl group on this compound makes the choice of base particularly important. A systematic investigation of the Suzuki-Miyaura couplings of halophenols with phenol boronic acids highlighted that the choice of base can significantly impact the yield.[6]
Table 2: Common Bases and Their Applicability
| Base | Strength | Key Considerations for Phenolic Substrates |
| Potassium Carbonate (K₂CO₃) | Moderate | A good starting point. Often used in aqueous solvent mixtures. Less likely to cause significant deprotonation of the phenol. |
| Potassium Phosphate (K₃PO₄) | Strong | A powerful base that can be very effective, especially for difficult couplings. Its use with phenolic substrates should be monitored for potential side reactions. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often provides excellent results due to the high solubility of its salts and the "cesium effect," which can accelerate the reaction. |
| Potassium Fluoride (KF) | Weak | Can be used in cases where the coupling partners are sensitive to stronger bases.[4] |
The Solvent System
The solvent must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. Aprotic polar solvents are commonly used. Often, a mixture with water is employed to help dissolve the inorganic base.
-
Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
-
N,N-Dimethylformamide (DMF) (use with caution, as it can be challenging to remove and may decompose at high temperatures)
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for aryl chlorides.[1]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[1]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Catalyst Screening
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., SPhos) (4 mol%)
-
Base (e.g., K₂CO₃) (2.5 equiv.)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.5 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently active catalyst system for the aryl chloride- Poor solubility of reagents | - Use a fresh bottle of palladium precatalyst.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, P(t-Bu)₃).- Increase the reaction temperature.- Try a different solvent system to improve solubility. |
| Protodeboronation | - Presence of water and/or acidic conditions- Prolonged reaction time at high temperature | - Use a milder base (e.g., KF).- Minimize the amount of water in the reaction.- Use the boronic acid as the limiting reagent if possible.- Consider protecting the boronic acid as a boronate ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Ensure thorough degassing of the solvent and reaction vessel.- Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in-situ reduction of the Pd(II) precatalyst. |
| Side Reactions Involving the Hydroxyl Group | - Strong base leading to O-arylation or other reactions | - Use a milder base such as K₂CO₃ or KF.- Consider protecting the hydroxyl group if other strategies fail, although this reduces atom economy. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful yet nuanced transformation. Success relies on a rational selection of a highly active palladium catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands, to overcome the inertness of the aryl chloride bond. Careful consideration of the base and solvent is also critical to ensure efficient transmetalation while mitigating potential side reactions associated with the phenolic hydroxyl group. The protocols and insights provided in this guide serve as a robust foundation for researchers to develop and optimize this important synthetic methodology for applications in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1135-1141.
- Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41-123). Wiley-VCH.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
- Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1749-1758.
- Kudo, N., & Fu, G. C. (2004).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (2014). Molecules, 19(6), 7887-7907. Available at: [Link]
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
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- 5. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Chloro-4-hydroxyphenylboronic Acid in Modern Medicinal Chemistry: A Guide for Synthetic Advancement
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both structural novelty and synthetic versatility is paramount. Among the vast arsenal of chemical building blocks, substituted phenylboronic acids have emerged as foundational pillars, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet nuanced reagent: 2-Chloro-4-hydroxyphenylboronic acid . Its unique substitution pattern—an electron-withdrawing chlorine atom ortho to the boronic acid and an electron-donating hydroxyl group para—presents both opportunities and challenges in the synthesis of complex biaryl systems, which are prevalent motifs in a multitude of bioactive compounds, including kinase inhibitors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the described methodologies are not just followed, but are also understood and can be adapted with scientific rigor.
Part 1: Core Principles and Strategic Considerations
The utility of this compound in medicinal chemistry is intrinsically linked to its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[1][2][3]
The Structural Significance of this compound
The specific arrangement of substituents on the phenyl ring of this compound imparts distinct properties that can be strategically exploited:
-
The Ortho-Chloro Group: This electron-withdrawing group can influence the electronic properties of the resulting biaryl compound, potentially impacting its binding affinity to biological targets. From a synthetic standpoint, its steric bulk, though modest, can influence the rotational barrier around the newly formed biaryl bond, which can be a critical factor in the conformational dynamics of a drug molecule.
-
The Para-Hydroxyl Group: This versatile functional group can serve multiple purposes. It can act as a key hydrogen bond donor in ligand-receptor interactions. Furthermore, it provides a convenient handle for further synthetic elaboration, allowing for the introduction of other functionalities through etherification or other derivatization reactions. This dual role makes it an invaluable feature for structure-activity relationship (SAR) studies.[4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The role of the base is critical in the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3] The choice of base can significantly impact the reaction's efficiency and is dependent on the specific substrates and catalyst system.
Part 2: Application in the Synthesis of Bioactive Molecules
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound is a key building block for the synthesis of biaryls with specific substitution patterns that can confer desirable pharmacological properties.
Case Study: Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5][6] Many kinase inhibitors feature a biaryl core that occupies the ATP-binding site of the enzyme. The strategic placement of substituents on this core is crucial for achieving potency and selectivity.
The 2-chloro-4-hydroxyphenyl moiety can be incorporated into kinase inhibitor scaffolds to:
-
Engage in specific interactions with the kinase active site: The hydroxyl group can form a critical hydrogen bond with a hinge region residue, a common binding motif for many kinase inhibitors.
-
Modulate physicochemical properties: The presence of the polar hydroxyl group and the lipophilic chloro group can be balanced to optimize solubility and cell permeability.
-
Provide vectors for further optimization: The hydroxyl group can be derivatized to explore additional binding pockets or to improve pharmacokinetic properties.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Part 3: Experimental Protocols and Methodologies
The following protocols are designed to be robust and adaptable. The rationale behind the choice of reagents and conditions is provided to empower the researcher to make informed decisions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a reliable starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe. It is important to degas the solvent to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Choosing the Right Conditions: A Data-Driven Approach
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table provides a comparative overview of common choices for the coupling of substituted arylboronic acids.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄: A classic, versatile catalyst, but can be sensitive to air.[7] PdCl₂(dppf): Robust and effective for a wide range of substrates. Buchwald Precatalysts: Highly active, allowing for lower catalyst loadings and milder reaction conditions, particularly for challenging substrates like aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | K₂CO₃: A commonly used, effective, and economical choice. K₃PO₄: A stronger base, often beneficial for less reactive substrates. Cs₂CO₃: A highly effective but more expensive base, often used when other bases fail. NaHCO₃: A milder base, suitable for substrates with base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF | Dioxane/Water or Toluene/Water: Biphasic systems are very common and effective. Water is often necessary for the dissolution of the inorganic base. THF: A good aprotic solvent, but care must be taken to ensure it is anhydrous if required by the specific reaction conditions. DMF: A polar aprotic solvent that can be useful for substrates with poor solubility in other solvents. |
Part 4: Troubleshooting and Advanced Insights
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere and with degassed solvents. Consider using a more robust precatalyst.
-
Inefficient Transmetalation: Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
-
Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, can be an issue, particularly with prolonged reaction times or harsh conditions. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this problem.
-
-
Formation of Homocoupled Byproducts:
-
This can occur due to side reactions involving the boronic acid or the aryl halide. Optimizing the stoichiometry of the reactants and ensuring efficient stirring can help.
-
-
Difficulty with Aryl Chlorides:
-
Aryl chlorides are less reactive than aryl bromides or iodides. The use of highly active catalysts, such as Buchwald-type precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), is often necessary for successful coupling.[7]
-
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its strategic application, grounded in a solid understanding of the Suzuki-Miyaura reaction, enables the efficient synthesis of complex biaryl compounds with high potential for biological activity. By carefully selecting reaction conditions and being prepared to troubleshoot common issues, researchers can fully exploit the potential of this valuable reagent in the pursuit of novel therapeutics.
References
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022, August 5). PubMed Central. Retrieved January 4, 2026, from [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2000, October). ResearchGate. Retrieved January 4, 2026, from [Link]
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Suzuki cross coupling reaction of aryl halides with arylboronic acid a. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. Retrieved January 4, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21). ResearchGate. Retrieved January 4, 2026, from [Link]
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4-Hydroxy-2-chloroacetophenone. (2025, August 25). Chemsrc. Retrieved January 4, 2026, from [Link]
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Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019, January 4). Chemical Society Reviews (RSC Publishing). Retrieved January 4, 2026, from [Link]
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How i can selectively get 4-hydroxy acetophenone ?. (2017, May 22). ResearchGate. Retrieved January 4, 2026, from [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved January 4, 2026, from [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018, July 4). PubMed. Retrieved January 4, 2026, from [Link]
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Synthesis of histidine kinase inhibitors and their biological properties. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). MDPI. Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols: Strategic Use of Protecting Groups for 2-Chloro-4-hydroxyphenylboronic Acid in Complex Synthesis
Introduction: Navigating the Synthetic Utility of a Bifunctional Building Block
2-Chloro-4-hydroxyphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of drug discovery and materials science.[1][2] Its utility stems from the presence of three distinct reactive sites: a boronic acid moiety amenable to Suzuki-Miyaura cross-coupling, a phenolic hydroxyl group that can undergo a variety of transformations, and a chlorinated aromatic ring. However, the simultaneous presence of a nucleophilic hydroxyl group and an electrophilic boronic acid presents a significant challenge in achieving chemoselectivity during multi-step syntheses. This necessitates a carefully considered protecting group strategy to mask one or both functional groups, thereby enabling the desired transformations to be carried out in a controlled and efficient manner.[3][4]
This technical guide provides an in-depth exploration of protecting group strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present a framework for developing orthogonal protection schemes to unlock the full synthetic potential of this versatile reagent.
Core Principles of Protecting Group Strategy
A successful protecting group strategy hinges on a few key principles. The protecting group must be introduced in high yield under mild conditions, remain stable throughout subsequent reaction steps, and be selectively removed in high yield without affecting other functional groups in the molecule.[5] For a molecule with multiple reactive sites like this compound, the concept of orthogonal protection is paramount. This allows for the selective deprotection of one functional group in the presence of others, enabling sequential reactions at different sites.[6]
Protecting the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can interfere with a wide range of reactions, including those involving organometallic reagents or strong bases. Furthermore, the oxygen atom itself is nucleophilic. Therefore, protection of this group is often the first consideration in a synthetic sequence.
Silyl Ethers: The Tert-Butyldimethylsilyl (TBDMS) Group
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting phenols due to its ease of introduction, general stability, and relatively mild cleavage conditions.[7][8]
Rationale for Selection:
-
Stability: TBDMS ethers are stable to a wide range of non-acidic reagents, including organolithium and Grignard reagents, and many oxidizing and reducing agents. Phenolic TBDMS ethers exhibit greater stability compared to their aliphatic counterparts.[7][9]
-
Mild Removal: Deprotection is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) or potassium bifluoride (KHF2), under conditions that are generally compatible with boronic acids and their derivatives.[10]
Table 1: Reaction Conditions for TBDMS Protection and Deprotection of Phenols
| Transformation | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Protection | TBDMS-Cl, Imidazole | DMF or CH₂Cl₂ | Room Temp. | >90% | [11] |
| Deprotection | TBAF (1M in THF) | THF | Room Temp. | >90% | [9] |
| Deprotection | KHF₂ | MeOH | Room Temp. | >90% | [10] |
dot
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Application Notes and Protocols for Cross-Coupling Reactions with 2-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Multifunctional Building Block
2-Chloro-4-hydroxyphenylboronic acid is a versatile, yet challenging, building block in modern organic synthesis. Its utility in the construction of complex biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals and functional materials, is significant. However, the inherent electronic and functional group characteristics of this molecule—namely, the electron-withdrawing nature of the chloro substituent and the acidic proton of the hydroxyl group—necessitate a carefully considered approach to its application in cross-coupling reactions.
The chloro group at the 2-position introduces steric hindrance and deactivates the boronic acid, potentially slowing the rate of transmetalation in catalytic cycles. Concurrently, the hydroxyl group at the 4-position can interfere with the catalytic cycle through several mechanisms, including deprotonation by the base to form a phenoxide, which can alter the electronic properties of the boronic acid or coordinate to the metal center.
This guide provides a detailed exploration of the reaction conditions for the successful application of this compound in Suzuki-Miyaura coupling, along with considerations for its use in C-N bond-forming reactions like Buchwald-Hartwig and Chan-Lam aminations. The protocols and discussions herein are grounded in established mechanistic principles and aim to provide a robust starting point for researchers.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild conditions and broad functional group tolerance.[1] When employing this compound, two primary strategies can be considered: a protecting-group-free approach and a protecting group strategy.
A. The Catalytic Cycle: A Brief Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A palladium(0) catalyst initiates the cycle by oxidative addition to an aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[3] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
B. Protecting-Group-Free Suzuki-Miyaura Coupling
Directly utilizing this compound without protection of the hydroxyl group is an attractive, atom-economical approach. Success in this strategy hinges on the careful selection of a base that is strong enough to facilitate transmetalation but does not lead to deleterious side reactions involving the phenol.
Rationale for Reagent Selection:
-
Catalyst System: For electron-deficient and sterically hindered arylboronic acids, palladium catalysts with bulky, electron-rich phosphine ligands are often employed.[5] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can enhance the rates of both oxidative addition and reductive elimination.[5] A pre-catalyst like [Pd(SPhos)Cl]₂ or a combination of Pd(OAc)₂ with the chosen ligand is a good starting point.
-
Base: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective in couplings involving phenols.[6] They are generally strong enough to promote the formation of the boronate "ate" complex required for transmetalation without causing significant decomposition of the starting materials.[7]
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to ensure the solubility of both the organic and inorganic reagents.[8]
Detailed Protocol 1: Protecting-Group-Free Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2-3 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), K₃PO₄ (2.0-3.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), and SPhos (0.04-0.10 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Suzuki-Miyaura Coupling with a Protected Hydroxyl Group
In cases where the protecting-group-free approach gives low yields or complex product mixtures, protecting the hydroxyl group is a prudent strategy. The choice of protecting group is crucial; it must be stable to the reaction conditions and easily removable post-coupling.
Choice of Protecting Group:
A common and effective protecting group for phenols is the methoxymethyl (MOM) ether or a silyl ether such as tert-butyldimethylsilyl (TBS). These groups are generally stable to the basic conditions of the Suzuki coupling and can be cleaved under acidic or fluoride-mediated conditions, respectively. An orthogonal protecting group strategy allows for selective deprotection without affecting other sensitive functionalities in the molecule.[9][10]
Detailed Protocol 2: Suzuki-Miyaura Coupling with a MOM-Protected Phenol
Part 1: Protection of this compound
-
Dissolve this compound in an anhydrous solvent like THF or DCM.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the MOM-protected boronic acid.
Part 2: Suzuki-Miyaura Coupling
The coupling reaction can then be performed using the MOM-protected boronic acid following a similar procedure to Protocol 1. The reaction conditions may be milder due to the absence of the free hydroxyl group.
Part 3: Deprotection
-
Dissolve the purified biaryl product in a suitable solvent (e.g., methanol or THF).
-
Add a strong acid, such as HCl, and stir at room temperature until the MOM group is cleaved (monitor by TLC).
-
Neutralize the reaction, extract the product, and purify as needed.
Table 1: Comparison of Suzuki-Miyaura Coupling Strategies
| Parameter | Protecting-Group-Free | Protected Hydroxyl Group |
| Atom Economy | High | Lower (due to protection/deprotection steps) |
| Step Economy | Fewer steps | More steps |
| Substrate Scope | May be limited by sensitive functional groups | Broader scope, more robust |
| Optimization | Requires careful selection of base and conditions | Generally more straightforward |
| Overall Yield | Potentially lower due to side reactions | Often higher and more reproducible |
II. C-N Bond Forming Reactions: Expanding the Synthetic Toolbox
While the Suzuki-Miyaura coupling is the most common application for boronic acids, C-N bond formation through reactions like the Buchwald-Hartwig and Chan-Lam aminations are also of significant interest.
A. Buchwald-Hartwig Amination Considerations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine.[11][12] While typically the boronic acid is not directly involved as a coupling partner, a two-step sequence involving an initial Suzuki coupling followed by a Buchwald-Hartwig amination of a suitably functionalized product is a common synthetic strategy.
Alternatively, one could envision a scenario where this compound is first coupled to an aryl halide containing a nitro group, which is subsequently reduced to an amine and then subjected to a second cross-coupling reaction.
Figure 2: A potential synthetic workflow combining Suzuki and Buchwald-Hartwig reactions.
B. Chan-Lam Amination: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a complementary approach to C-N bond formation, utilizing copper catalysis to couple boronic acids with amines or amides.[13][14] This reaction is often performed under milder, aerobic conditions compared to palladium-catalyzed methods.[15]
Key Considerations for Chan-Lam Coupling:
-
Catalyst: Copper(II) acetate is a commonly used catalyst.[13]
-
Base: A mild organic base like pyridine or triethylamine is often employed.
-
Solvent: Dichloromethane or methanol are typical solvents.
-
Atmosphere: The reaction is often run open to the air, as oxygen can act as a terminal oxidant.[13]
Proposed Protocol for Chan-Lam Amination:
-
To a flask, add this compound (1.5 equiv), the amine (1.0 equiv), Cu(OAc)₂ (1.0-2.0 equiv), and a molecular sieve.
-
Add an anhydrous solvent such as DCM.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture, concentrate, and purify by column chromatography.
III. Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, which can be promoted by water and base.[15] Using anhydrous solvents, carefully controlling the amount of water, or employing more stable boronate esters can mitigate this issue.
-
Homocoupling: The formation of biaryls from the dimerization of the boronic acid can occur, particularly in the presence of oxygen and a Pd(II) precatalyst.[4] Ensuring an inert atmosphere and using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize this side reaction.
-
Catalyst Deactivation: The phenolic group or other functional groups on the coupling partners can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can often prevent this.
Conclusion
This compound is a valuable synthetic intermediate whose successful application in cross-coupling reactions relies on a nuanced understanding of its reactivity. For Suzuki-Miyaura couplings, both protecting-group-free and protected strategies are viable, with the choice depending on the specific substrate and desired outcome. While its direct use in C-N coupling reactions is less common, sequential strategies employing Suzuki coupling followed by Buchwald-Hartwig amination, or direct Chan-Lam amination, offer promising avenues for the synthesis of complex nitrogen-containing molecules. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
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Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998 , 39 (19), 2933–2936. [Link]
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Yin, J.; Buchwald, S. L. J. Am. Chem. Soc.2000 , 122 (48), 12051–12052. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
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Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
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Coutts, S. J.; Adams, J.; Krolikowski, D.; Snow, R. J. Tetrahedron Lett.1994 , 35 (29), 5109–5112. [Link]
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Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998 , 39 (19), 2941–2944. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
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Hartwig, J. F. Acc. Chem. Res.1998 , 31 (12), 852–860. [Link]
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Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
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Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Kotha, S.; Lahiri, K.; Kashinath, D. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
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Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
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Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
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Matos, K.; Soderquist, J. A. J. Org. Chem.1998 , 63 (2), 461–470. [Link]
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Martin, R.; Buchwald, S. L. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
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Carrow, B. P.; Hartwig, J. F. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]
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Old, D. W.; Wolfe, J. P.; Buchwald, S. L. J. Am. Chem. Soc.1998 , 120 (37), 9722–9723. [Link]
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Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. J. Am. Chem. Soc.1999 , 121 (41), 9550–9561. [Link]
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Bedford, R. B.; Cazin, C. S. J.; Holder, D. Coord. Chem. Rev.2004 , 248 (21-24), 2283–2321. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Chloro-4-hydroxyphenylboronic Acid in Modern Drug Discovery
Abstract
This guide provides an in-depth technical overview of 2-Chloro-4-hydroxyphenylboronic acid, a versatile and strategically important building block in drug discovery. We will explore its fundamental properties, core applications in synthetic chemistry, and its role in modern lead generation strategies such as Fragment-Based Drug Discovery (FBDD). Detailed, field-tested protocols for its use in the Suzuki-Miyaura cross-coupling reaction are provided, alongside an analysis of the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel bioactive molecules.
Introduction: The Value Proposition of a Multifunctional Building Block
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their unique reactivity, stability, and relatively low toxicity.[1] Their ability to participate in robust carbon-carbon bond-forming reactions has revolutionized the synthesis of complex molecular architectures.[2]
This compound is a particularly valuable reagent that offers a trifecta of functionality within a single, low-molecular-weight scaffold:
-
The Boronic Acid Moiety: Serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of biaryl structures.[3]
-
The Phenolic Hydroxyl Group: Acts as a key hydrogen bond donor, mimicking tyrosine or serine residues to engage with biological targets. It also provides a secondary site for synthetic elaboration (e.g., etherification) to probe structure-activity relationships (SAR).[4]
-
The Ortho-Chloro Substituent: Modulates the electronic properties of the phenyl ring and can serve as a steric director or a metabolic blocking group. Its position influences the pKa of the adjacent hydroxyl group and can provide an additional vector for chemical diversification.
This unique combination makes this compound a powerful starting point for creating diverse chemical libraries and optimizing lead compounds.
Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its successful and safe implementation in any experimental workflow.
Compound Data
| Property | Value | Reference |
| IUPAC Name | (2-Chloro-4-hydroxyphenyl)boronic acid | [5] |
| CAS Number | 163430-53-7 | - |
| Molecular Formula | C₆H₆BClO₃ | [5] |
| Molecular Weight | 172.37 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | - |
| Melting Point | >230 °C (decomposes) | [7] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[9][11]
-
In Case of Exposure:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9][12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Nobel Prize-winning Suzuki-Miyaura reaction is the cornerstone application for boronic acids in drug discovery.[3] It facilitates the formation of a C(sp²)-C(sp²) bond between an organoboron compound and an organohalide, a critical step in synthesizing the biaryl and heteroaryl scaffolds prevalent in many approved drugs.[2][4][13]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Causality: The base (e.g., K₂CO₃, CsF) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[14][15]
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
Objective: To synthesize a 2'-Chloro-4'-hydroxybiphenyl derivative.
Materials & Reagents:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or PdCl₂(dppf) (2-5 mol%)[14][16]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2-3 equivalents)[14]
-
Anhydrous, degassed solvent: e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF[14]
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Rationale: This "degassing" process removes oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Optimization Parameters
For challenging or low-yielding reactions, consider the following modifications.
| Parameter | Standard Condition | Alternative Options & Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂: More robust for less reactive chlorides/bromides.[14] Buchwald/Hartwig Ligands: Highly active for sterically hindered or electron-rich/poor substrates. |
| Base | K₂CO₃ (aq) | CsF (anhydrous): Milder base, useful for base-sensitive functional groups.[14] K₃PO₄: Stronger base, can accelerate slow reactions. |
| Solvent | Dioxane / H₂O | Toluene: Good for anhydrous conditions. DMF/DMAc: High-boiling polar aprotic solvents for unreactive aryl chlorides.[14] |
| Temperature | 80-100 °C | Microwave Irradiation (120-150 °C): Drastically reduces reaction times, especially for aryl chlorides.[14] |
Application in Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[17][18] The strategy involves screening small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target.[19] These initial hits are then optimized into potent leads.
This compound is an ideal fragment because it adheres to the "Rule of Three":
-
Molecular Weight < 300 Da (172.37 Da)
-
cLogP < 3
-
Hydrogen Bond Donors/Acceptors < 3 [19]
Its inherent functionality provides clear vectors for synthetic elaboration once a binding mode is confirmed.
FBDD Workflow: From Fragment to Lead
The process involves identifying a fragment hit and then synthetically "growing" it to occupy adjacent pockets in the target's binding site, thereby increasing affinity and selectivity.
Conceptual Protocol: Fragment Elaboration
Imagine this compound is identified as a hit in a kinase screen, with the hydroxyl group forming a key hydrogen bond in the hinge region.
-
Structural Confirmation: Obtain a co-crystal structure of the target protein with the fragment bound. This is critical to visualize the binding orientation and identify nearby pockets for expansion.
-
Hypothesis Generation: The crystal structure reveals an adjacent hydrophobic pocket. The synthetic strategy is to "grow" the fragment from the phenyl ring towards this pocket.
-
Synthetic Elaboration (via Suzuki Coupling):
-
Use the protocol described in Section 3.2 to couple the fragment to a library of aryl/heteroaryl halides.
-
Example: Couple this compound with 4-bromopyridine to introduce a basic nitrogen that could form a salt bridge.
-
Example: Couple with 1-bromo-4-(trifluoromethyl)benzene to probe the hydrophobic pocket with a lipophilic group.
-
-
Assay and Iteration: Screen the newly synthesized, larger compounds in the primary biological assay. A significant increase in potency validates the structure-guided hypothesis. This process is iterated to optimize the lead compound's affinity, selectivity, and drug-like properties.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic asset in the drug discovery pipeline. Its utility in the robust and reliable Suzuki-Miyaura coupling allows for the efficient construction of core molecular scaffolds.[20][21][22] Furthermore, its ideal physicochemical properties make it a high-value starting point for fragment-based campaigns, enabling the exploration of chemical space with high efficiency.[23] By understanding the principles behind its reactivity and applying the protocols outlined in this guide, researchers can effectively harness the potential of this versatile building block to accelerate the discovery of next-generation therapeutics.
References
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This compound Safety Data Sheets - Echemi. 10
-
SAFETY DATA SHEET - TCI Chemicals. 8
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SAFETY DATA SHEET - Fisher Scientific. 12
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Safety Data Sheet - Aaronchem. 11
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SAFETY DATA SHEET - Sigma-Aldrich. 9
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This compound | C6H6BClO3 | CID 45357613 - PubChem. 5
-
Suzuki-Miyaura Coupling - Organic Synthesis. 14
-
(2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem. 6
-
Reactions for Suzuki-Miyaura cross coupling of 11a. - ResearchGate. 16
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Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid.
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Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. 2
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Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. 20
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 24
-
4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. 4
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Synthesis of potentially bioactive compounds and tools for biological studies. 21
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. 1
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Fragment-based DRUG discovery - All About Drugs. 19
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. 3
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. 13
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Fragment Based Drug Discovery. 17
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Total synthesis and development of bioactive natural products - PMC - NIH. 22
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Synthesis of biologically active boron-containing compounds - PMC - NIH. 25
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 26
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. 15
-
Fragment-Based Drug Discovery. 27
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. 23
-
Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. 18
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4-Hydroxyphenylboronic acid | 71597-85-8 - ChemicalBook. 7
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Application Note: 2-Chloro-4-hydroxyphenylboronic Acid as a Versatile Synthon for Heterocyclic Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation.[1][2] Boronic acids, in particular, have emerged as indispensable building blocks due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] Among these, 2-Chloro-4-hydroxyphenylboronic acid stands out as a uniquely functionalized synthon. Its specific substitution pattern—a boronic acid for coupling, a hydroxyl group for cyclization or further functionalization, and an ortho-chlorine atom to modulate electronic properties and provide an additional reactive handle—makes it an exceptionally valuable precursor for a range of biologically relevant heterocycles.[5]
This application note provides a technical guide for researchers, chemists, and drug development professionals on leveraging this compound for the synthesis of high-value heterocyclic systems, with a focus on benzofurans and benzoxazoles. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed, field-proven protocols, and offer insights into reaction optimization.
Strategic Importance in Synthesis
The utility of this compound is rooted in the distinct reactivity of its functional groups. The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura coupling, while the phenol group is ideal for copper-catalyzed Chan-Lam C-O/C-N bond formation or can act as an intramolecular nucleophile.[6][7][8] This dual reactivity allows for elegant, often one-pot, synthetic cascades to construct complex molecular architectures.
Caption: Synthetic pathways using this compound.
Application 1: Synthesis of Substituted Benzofurans via Suzuki Coupling and Cyclization
The benzofuran core is a privileged scaffold found in numerous natural products and pharmaceuticals.[9] A highly efficient strategy to construct this system involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular cyclization.
Mechanistic Rationale
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide.[8] The reaction mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (e.g., a vinyl bromide) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10] The base (e.g., K₂CO₃, Cs₂CO₃) is critical for forming a more nucleophilic boronate species, which facilitates this step.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Following the coupling, the proximate hydroxyl group of the 2-Chloro-4-hydroxyphenyl moiety attacks the newly installed vinyl or acetylenic group, often promoted by the same catalytic system or by subsequent heating, to effect a 5-endo-dig cyclization to yield the benzofuran ring.
Caption: Experimental workflow for Benzofuran synthesis.
Protocol: Synthesis of 6-Chloro-2-phenylbenzofuran
This protocol describes the coupling of this compound with (2-bromovinyl)benzene.
Materials:
-
This compound (1.0 mmol, 172 mg)
-
(E)-(2-bromovinyl)benzene (1.1 mmol, 201 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, (E)-(2-bromovinyl)benzene, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.
| Entry | Coupling Partner | Catalyst Loading (mol%) | Base | Yield (%) |
| 1 | (E)-(2-bromovinyl)benzene | 3 | K₂CO₃ | ~85% |
| 2 | 1-bromo-2-phenylacetylene | 3 | Cs₂CO₃ | ~78% |
| 3 | (E)-1-bromo-2-(4-methoxyphenyl)ethene | 3 | K₃PO₄ | ~82% |
Application 2: Synthesis of Benzoxazoles via Intramolecular Chan-Lam Coupling
Benzoxazoles are another critical heterocyclic motif, known for a wide array of pharmacological activities.[11][12] The Chan-Lam coupling provides an elegant and powerful method for their synthesis, proceeding via a copper-catalyzed intramolecular C-O bond formation.[6][7]
Mechanistic Rationale
The Chan-Lam coupling reaction forms aryl-heteroatom bonds using a copper catalyst, typically in the presence of an oxidant like air (O₂).[13][14] For benzoxazole synthesis from a precursor derived from this compound (e.g., an ortho-aminophenol derivative), the key steps are:
-
Intermediate Formation: First, an amide bond is formed between a suitable amine and a carboxylic acid partner, or an imine is formed with an aldehyde, to create an ortho-aminophenol derivative.
-
Copper(II) Activation: The Cu(II) catalyst (e.g., Cu(OAc)₂) coordinates with the phenol and the nitrogen nucleophile.
-
Oxidative Cyclization: The reaction proceeds through a proposed Cu(III) intermediate, which undergoes reductive elimination to form the C-O bond of the oxazole ring and a Cu(I) species.[7]
-
Catalyst Regeneration: The Cu(I) is re-oxidized to Cu(II) by atmospheric oxygen, completing the catalytic cycle.[6]
This approach is advantageous as it often proceeds under mild conditions and is tolerant of air and moisture.[13]
Caption: Catalytic cycle for Chan-Lam Benzoxazole synthesis.
Protocol: Two-Step Synthesis of 6-Chloro-2-phenyl-1,3-benzoxazole
This protocol involves the initial formation of an anilide from 2-amino-5-chlorophenol (derivable from the starting boronic acid) followed by copper-catalyzed cyclization.
Step A: Amide Formation
-
Dissolve 2-amino-5-chlorophenol (1.0 mmol, 143 mg) in dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Add pyridine (1.2 mmol, 97 µL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 mmol, 128 µL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with 1M HCl (10 mL) and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude N-(2-chloro-4-hydroxyphenyl)benzamide intermediate, which can be used directly.
Step B: Intramolecular Cyclization
-
To a flask containing the crude anilide from Step A, add Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 18 mg) and cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg).
-
Add dimethyl sulfoxide (DMSO, 5 mL).
-
Heat the mixture to 110 °C under an air atmosphere (using a reflux condenser open to the air) for 8-12 hours.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the desired benzoxazole.[15]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 110 | ~75% |
| 2 | CuI | K₂CO₃ | DMF | 120 | ~68% |
| 3 | CuO nanoparticles | K₂CO₃ | DMSO | 110 | ~80%[11] |
Troubleshooting and Optimization Insights
-
Low Yield in Suzuki Coupling: If yields are low, consider a different palladium source (e.g., Pd(dppf)Cl₂) or ligand. The choice of base is also critical; stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields, especially with sterically hindered substrates.[4] Ensure solvents are thoroughly degassed to prevent catalyst degradation.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction.[14] This can be minimized by using a slight excess of the boronic acid, running the reaction under strictly anhydrous conditions (where applicable), and avoiding prolonged reaction times at high temperatures.
-
Chan-Lam Coupling Issues: If the intramolecular cyclization is sluggish, consider adding a ligand such as 1,10-phenanthroline or pyridine to facilitate the reaction.[7][15] Ensure adequate exposure to air, as oxygen is the terminal oxidant. In some cases, switching to a different copper source (e.g., CuI) may be beneficial.
Conclusion
This compound is a powerful and versatile building block for constructing medicinally relevant heterocyclic frameworks. Its unique combination of functional groups enables access to complex structures like benzofurans and benzoxazoles through robust and well-established synthetic methodologies such as Suzuki-Miyaura and Chan-Lam couplings. The protocols and insights provided in this note serve as a practical guide for researchers to effectively utilize this synthon in their synthetic campaigns, paving the way for the discovery of novel therapeutics and functional materials.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Benzoxazole synthesis [organic-chemistry.org]
Streamlining Complex Scaffold Synthesis: A Guide to One-Pot Tandem Reactions with 2-Chloro-4-hydroxyphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the fast-paced field of drug discovery, efficiency and molecular diversity are paramount. One-pot synthesis, the practice of conducting multiple reaction steps in a single vessel, has emerged as a cornerstone of sustainable and efficient chemistry by minimizing purification steps, solvent waste, and reaction time.[1] This application note provides an in-depth guide to leveraging the unique trifunctional nature of 2-Chloro-4-hydroxyphenylboronic acid as a versatile building block in one-pot tandem cross-coupling reactions. We will explore the underlying mechanistic principles and provide a detailed, field-tested protocol for a sequential Suzuki-Miyaura and Chan-Lam coupling, demonstrating a powerful strategy for the rapid assembly of complex molecular scaffolds relevant to medicinal chemistry.
Introduction: The Strategic Advantage of this compound
The Imperative for One-Pot Reactions in Medicinal Chemistry
Modern drug development demands the rapid synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. Traditional multi-step syntheses, with their requisite intermediate isolations and purifications, create significant bottlenecks. One-pot, or tandem, reactions circumvent these challenges by telescoping multiple transformations into a single, continuous process.[1][2] This approach not only accelerates the discovery timeline but also aligns with the principles of green chemistry by reducing material and energy consumption.
This compound: A Trifunctional Linchpin
This compound is a uniquely valuable reagent for complex molecule synthesis due to its three distinct, orthogonally addressable functional groups:
-
Boronic Acid (-B(OH)₂): Serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation.[3][4] This is typically the most reactive site under standard Suzuki conditions.
-
Phenolic Hydroxyl (-OH): Functions as a nucleophile in copper-catalyzed Chan-Lam C-O coupling reactions or classical etherification reactions.[5][6]
-
Aryl Chloride (-Cl): Can participate as an electrophilic partner in various cross-coupling reactions, such as Buchwald-Hartwig amination or a second Suzuki coupling, often under more forcing conditions than the initial boronic acid coupling.
This trifunctionality allows for a programmed, sequential diversification of the molecular scaffold, all within a single reaction vessel, by carefully selecting catalysts and reaction conditions.
Application Scope: Building Novel Scaffolds for Drug Discovery
The ability to rapidly construct biaryl or aryl-heteroaryl structures connected by an ether linkage is of high interest in medicinal chemistry.[7] Such motifs are present in a wide array of biologically active molecules, including kinase inhibitors and GPCR modulators. The protocols detailed herein provide a direct route to such scaffolds, enabling chemists to quickly generate diverse analogues for biological screening.[8][9]
Core Mechanistic Principles of Tandem Cross-Coupling
A successful one-pot tandem reaction relies on the differential reactivity of the functional groups and the selective action of the chosen catalysts.
The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8] The catalytic cycle, driven by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The aryl halide (Ar¹-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) transfers its aryl group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
In our system, the boronic acid moiety of this compound is the first to react.
The Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds.[6][10] Unlike palladium-catalyzed reactions that couple a nucleophile with an electrophile, the Chan-Lam reaction couples two nucleophilic partners: a boronic acid and an alcohol or amine, using a copper catalyst and an oxidant (often atmospheric oxygen).[5][11] The mechanism is thought to involve a Cu(II) or Cu(III) intermediate, which undergoes reductive elimination to form the desired product.[6]
In our tandem sequence, after the initial Suzuki reaction, the phenolic -OH group of the intermediate product will participate in a Chan-Lam coupling with a second boronic acid.
Protocol: One-Pot Sequential Suzuki-Miyaura and Chan-Lam Coupling
Objective
To synthesize a 2-chloro-4-(aryloxy)biphenyl derivative in a one-pot, two-step sequence starting from this compound, an aryl bromide, and a second arylboronic acid. This protocol demonstrates the selective, sequential C-C and C-O bond formation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the one-pot tandem reaction.
Caption: Workflow for the one-pot sequential Suzuki and Chan-Lam coupling.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Key trifunctional starting material. |
| 4-Bromotoluene (Ar¹-Br) | ReagentPlus®, 99% | Sigma-Aldrich | Representative aryl halide for Suzuki coupling. |
| Phenylboronic acid (Ar²-B(OH)₂) | ≥97.0% | Sigma-Aldrich | Representative boronic acid for Chan-Lam coupling. |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals | Palladium(0) catalyst for Suzuki step. |
| Cu(OAc)₂ (Copper(II) Acetate) | 98% | Acros Organics | Copper catalyst for Chan-Lam step. |
| K₂CO₃ (Potassium Carbonate) | Anhydrous, ≥99% | FisherChemical | Base for Suzuki step. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Base/Ligand for Chan-Lam step. |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Solvent. |
| Deionized Water | N/A | In-house | For biphasic Suzuki reaction. |
| Ethyl Acetate | ACS Grade | VWR | For workup/extraction. |
| Brine | N/A | In-house | Saturated NaCl solution for workup. |
| MgSO₄ (Magnesium Sulfate) | Anhydrous | VWR | Drying agent. |
| Two-neck round-bottom flask, condenser | N/A | VWR | Standard glassware. |
| Magnetic stirrer/hotplate, inert gas | N/A | IKA / Airgas | Standard laboratory equipment. |
Step-by-Step Experimental Protocol
CAUTION: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.72 g, 10 mmol).
-
Reagent Addition: Add the aryl bromide (e.g., 4-bromotoluene, 1.05 eq, 1.80 g, 10.5 mmol) and potassium carbonate (K₂CO₃, 3.0 eq, 4.15 g, 30 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL).
-
Inert Atmosphere: Seal the flask, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 346 mg, 0.3 mmol).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
Part B: Chan-Lam Coupling (C-O Bond Formation)
-
Cooling and Reagent Addition: Once the Suzuki reaction is complete, cool the mixture to room temperature. Do NOT isolate the intermediate.
-
Add Chan-Lam Reagents: To the same flask, now open to the air, add the second boronic acid (e.g., phenylboronic acid, 1.5 eq, 1.83 g, 15 mmol), copper(II) acetate (Cu(OAc)₂, 1.2 eq, 2.18 g, 12 mmol), and anhydrous pyridine (4.0 eq, 3.2 mL, 40 mmol). The air provides the necessary oxidant for the copper catalytic cycle.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. The solution will typically turn deep blue or green. Monitor the reaction by TLC or LC-MS for the formation of the final product.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium and copper salts. Wash the pad with additional ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-(aryloxy)biphenyl derivative.
Experimental Causality & Optimization Insights
Catalyst and Condition Orthogonality
The success of this tandem reaction hinges on the selective nature of the catalysts.[8][10]
-
Palladium: In Part A, Pd(PPh₃)₄ is highly effective for the Suzuki coupling of the boronic acid with the aryl bromide. It is generally inactive under the subsequent Chan-Lam conditions.
-
Copper: In Part B, Cu(OAc)₂ specifically catalyzes the C-O coupling between the phenolic hydroxyl and the newly added boronic acid. The presence of air (O₂) is crucial for re-oxidizing Cu(I) to Cu(II) to complete the catalytic cycle.[5]
Role of Bases and Solvents
-
K₂CO₃ (Part A): A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step in the Suzuki cycle.[12] The aqueous dioxane system is a standard, robust solvent mixture for this transformation.
-
Pyridine (Part B): In the Chan-Lam coupling, pyridine often serves a dual role. It acts as a base to deprotonate the phenol and can also serve as a ligand for the copper center, facilitating the catalytic process.[6]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step A (Suzuki) | Inactive catalyst; Insufficient base; Poor quality solvent. | Ensure catalyst is fresh; Use freshly dried, powdered base; Use anhydrous solvents and maintain a strict inert atmosphere. |
| Protodeboronation of Starting Material | Presence of excess water or acid; Prolonged heating. | Minimize water content where possible; Ensure base is in sufficient excess; Monitor reaction closely to avoid over-running. |
| Homocoupling of Boronic Acids | Oxygen contamination in Step A; Catalyst side reactions. | Thoroughly deoxygenate the reaction mixture before adding the Pd catalyst for the Suzuki step. |
| Low Yield in Step B (Chan-Lam) | Insufficient oxidant (air); Inactive copper catalyst. | Ensure the reaction is open to the air or bubble air through the mixture; Use a fresh, high-purity copper salt. |
| Formation of Phenol Side Product | Hydrolysis of the second boronic acid under Chan-Lam conditions. | Add molecular sieves to the reaction mixture in Part B to scavenge any residual water. |
Conclusion
The one-pot, tandem Suzuki-Miyaura/Chan-Lam coupling protocol described herein highlights the exceptional utility of this compound as a strategic building block in modern organic synthesis. By leveraging the orthogonal reactivity of its functional groups, researchers can achieve significant gains in efficiency, enabling the rapid assembly of complex and diverse molecular architectures. This approach provides a powerful and adaptable platform for accelerating lead generation and optimization programs in drug discovery and development.
References
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Tzaro, I., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 29(18), 4328. Available at: [Link]
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Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169–6193. Available at: [Link]
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Cox, P. A., et al. (2016). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters, 18(1), 148–151. Available at: [Link]
- ResearchGate. (n.d.). Boronic acids scope Reaction conditions: a solution of 1a or 1h (0.4... [Image].
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from: [Link]
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Sharma, M., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Results in Chemistry, 5, 100854. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from: [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from: [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from: [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from: [Link]
-
Ismalaj, E., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 10, 2906–2914. Available at: [Link]
-
Moganedi, K. M., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(11), 18731–18745. Available at: [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
-
Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]
- ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. [Image].
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2348. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. Retrieved from: [Link]
- ResearchGate. (n.d.). Optimization of the one-pot synthesis of compound 2. [Image].
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Taylor & Francis. (n.d.). One-pot synthesis – Knowledge and References. Retrieved from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for In-Situ Boronic Acid Formation with Chloro(diethoxy)borane.
-
Goswami, S. V., et al. (2016). An expedient one-pot approach for the synthesis of 2-amino-4h-chromenes catalyzed by 3-nitrophenylboronic acid. Chemistry & Biology Interface, 6(3), 171-180. Available at: [Link]
-
Ren, Y., et al. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Catalysts, 6(12), 203. Available at: [Link]
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Li, J., et al. (2023). Hydrogen Bond Assisted Three-Component Tandem Reactions to Access N-Alkyl-4-Quinolones. Molecules, 28(5), 2325. Available at: [Link]
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Kour, A., et al. (2021). Boron Chemistry for Medical Applications. Biomolecules, 11(8), 1095. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(4), 1067. Available at: [Link]
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Application Note: A Guide to the Successful Scale-Up of Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-4-hydroxyphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic scale-up of Suzuki reactions utilizing 2-Chloro-4-hydroxyphenylboronic acid, a key building block in pharmaceutical and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process safety considerations, and troubleshooting strategies essential for transitioning from bench-scale success to robust kilogram-scale production.
Introduction: The Strategic Importance of the Biaryl Moiety
The biaryl structural motif is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] The palladium-catalyzed Suzuki-Miyaura reaction has become the preeminent method for its construction due to the mild reaction conditions and the stability and low toxicity of its organoboron reagents.[2][4]
This compound is a particularly valuable reagent, as the resulting biaryl structure incorporates a phenolic hydroxyl group for further functionalization or modulation of biological activity, and a chloro-substituent which can influence conformation and metabolic stability. However, scaling up reactions with this and other functionalized boronic acids presents unique challenges, including reagent stability, reaction exotherms, and ensuring the removal of residual palladium to meet stringent regulatory standards in drug development.[5][6] This guide provides a field-proven framework for navigating these challenges.
The Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the reaction mechanism is critical for rational process optimization and troubleshooting. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 1: Lab-Scale Optimization (1-10 g Scale)
Attempting a direct scale-up without prior optimization is a recipe for failure. The goal of this phase is to establish a robust and reproducible reaction profile that minimizes side products and is amenable to large-scale equipment and safety constraints.
Key Parameter Screening
-
Catalyst & Ligand: While classic catalysts like Pd(PPh₃)₄ are effective, modern Buchwald-type phosphine ligands and their corresponding pre-catalysts often offer higher turnover numbers, broader substrate scope (including less reactive aryl chlorides), and milder reaction conditions.[4][10] For a substrate like this compound, a catalyst system robust to polar functional groups is essential.
-
Base Selection: The base is critical but can also be a source of side reactions. Strong bases can promote protodeboronation, where the boronic acid is replaced by a hydrogen atom.[11] For phenolic substrates, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOH or alkoxides to prevent unwanted side reactions.[12]
-
Solvent System: A biphasic solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is common.[3] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species, while the organic phase dissolves the aryl halide and the palladium catalyst. On scale, consider replacing undesirable solvents like dioxane with greener alternatives like 2-MeTHF or CPME.[13]
-
Temperature: Reactions are typically heated (e.g., 80-100 °C) to ensure a reasonable reaction rate.[14] However, elevated temperatures can also accelerate catalyst decomposition and side reactions.[15] The optimal temperature is a balance between reaction time and process purity.
Representative Lab-Scale Protocol
This protocol serves as a robust starting point for optimization.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes. This is critical as the active Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water 4:1, 5-10 mL per mmol of aryl halide) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis until consumption of the limiting aryl halide is observed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[14]
Part 2: The Scale-Up Protocol (Kilogram Scale)
Transitioning from grams to kilograms introduces new challenges related to mass and heat transfer, reagent handling, and equipment limitations.[6]
Key Parameter Translation for Scale-Up
| Parameter | Lab-Scale (Grams) | Kilo-Scale (Kilograms) | Rationale for Change |
| Catalyst Loading | 1 - 3 mol% | 0.1 - 0.5 mol% | On scale, catalyst cost is significant. Optimization aims to reduce loading without sacrificing performance. Lower loading also simplifies palladium removal.[16] |
| Solvent Volume | 5 - 10 mL/mmol | 3 - 7 L/mol | Concentration is increased to improve reactor throughput. However, sufficient volume is needed for effective stirring and heat transfer. |
| Reagent Addition | All at once | Controlled addition of base or catalyst solution | Exothermic events that are negligible at the lab scale can cause dangerous temperature spikes in a large reactor.[17][18] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Effective mixing is crucial in biphasic systems to maximize the interfacial area where the reaction occurs. Poor mixing can stall the reaction.[15] |
| Temperature Control | Oil Bath | Jacketed Reactor with Thermofluid | Precise temperature control is essential to manage exotherms and prevent runaway reactions.[17] |
| Purification | Chromatography | Crystallization / Reslurrying | Chromatography is generally not economically viable on a large scale. The process should be designed to yield a product that can be purified by crystallization.[19] |
Detailed Kilo-Scale Protocol (Illustrative 1 kg Scale)
Equipment: 50 L glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, reflux condenser, and nitrogen inlet.
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen.
-
Reagent Charging:
-
Charge the reactor with the aryl halide (e.g., 1.0 kg, 1.0 equiv).
-
Charge this compound (e.g., 1.2 kg, 1.2 equiv).
-
Charge the degassed organic solvent (e.g., 10 L of 2-MeTHF). Begin agitation.
-
-
Base Solution Preparation: In a separate vessel, dissolve potassium carbonate (K₂CO₃, e.g., 2.0 kg, 2.5 equiv) in deionized water (e.g., 5 L) and degas the solution by bubbling nitrogen through it for at least 30 minutes.
-
Catalyst Pre-mixing: In an appropriate inerted glovebox or ancillary vessel, mix the palladium catalyst (e.g., 20 g, ~0.2 mol%) and ligand (if not using a pre-catalyst) in a small portion of the degassed organic solvent.
-
Reaction Execution:
-
Add the aqueous base solution to the reactor.
-
Add the catalyst slurry to the reaction mixture.
-
Heat the reactor contents to the target temperature (e.g., 75-80 °C) using the jacket.
-
Maintain the reaction under controlled temperature and constant agitation.
-
-
In-Process Control (IPC): Take samples periodically (e.g., every 2 hours) and analyze by HPLC to monitor the disappearance of the aryl halide. The reaction is complete when <1% of the starting material remains.
-
Work-up & Isolation:
-
Cool the reactor to 20-25 °C.
-
Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with brine (2 x 5 L).
-
If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane).
-
Concentrate the solution by distillation under reduced pressure.
-
Cool the concentrated mixture to induce crystallization. Hold at 0-5 °C for several hours.
-
Isolate the solid product by filtration or centrifugation. Wash the cake with cold solvent.
-
-
Palladium Removal: The isolated solid may require further treatment to reduce palladium levels. This can involve re-crystallization, carbon treatment, or washing with a solution containing a palladium scavenger (e.g., N-acetylcysteine).[1][16]
-
Drying: Dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Part 3: Process Safety & Hazard Analysis
Scaling up chemical reactions introduces significant safety risks that must be proactively managed.
-
Thermal Hazards: Suzuki reactions can be exothermic. A significant heat release in a large, poorly-cooled reactor can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing a dangerous increase in temperature and pressure.[17][18]
-
Mitigation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) during development to quantify the heat of reaction (ΔH) and the maximum temperature of the synthesis reaction (MTSR).[18] Implement controlled addition of reagents and ensure adequate cooling capacity.
-
-
Reagent Hazards:
-
Solvents: Many organic solvents are flammable and require proper grounding and inerting of vessels to prevent ignition from static discharge.
-
Phosphine Ligands: Some low molecular weight alkylphosphine ligands can be pyrophoric (ignite spontaneously in air).[13] Handle them under an inert atmosphere.
-
Bases: Dust from powdered bases like K₂CO₃ can be caustic. Use appropriate personal protective equipment (PPE), including respiratory protection.
-
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong or poorly soluble base.3. Poor mixing in the biphasic system. | 1. Ensure rigorous inerting technique; use fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃); ensure sufficient water is present.3. Increase agitation speed; consider adding a phase-transfer catalyst. |
| Protodeboronation Side Product | 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong. | 1. Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) prior to coupling.[11]2. Lower the reaction temperature and monitor closely to stop the reaction upon completion.3. Use a milder base like KF or K₂CO₃.[4][11] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative homocoupling. | Improve degassing and inerting procedures throughout the process. |
| Difficulty Removing Palladium | Palladium has precipitated in a finely divided, hard-to-filter form. | Add a palladium scavenger (e.g., activated carbon, SiliaMetS Thiol) during workup and stir for several hours before filtration.[16] Multiple crystallizations may be necessary. |
References
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura - Wordpress. Retrieved from [Link]
-
Eastgate, M. D., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Gallou, F., et al. (2017). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. Retrieved from [Link]
-
Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]
-
Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Li, J., et al. (2017). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Le-Criq, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]
-
Rago, B., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Retrieved from [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Retrieved from [Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lee, S., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Retrieved from [Link]
-
Magano, J. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Biaryls via Suzuki Cross-Couplings Catalyzed by Nickel on Charcoal. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
Nuno Research Group. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
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Troubleshooting & Optimization
troubleshooting Suzuki coupling with 2-Chloro-4-hydroxyphenylboronic acid
Technical Support Center: Suzuki Coupling with 2-Chloro-4-hydroxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving this compound. The unique electronic and steric properties of this substrate, featuring a phenolic hydroxyl group and an ortho-chloro substituent, can present specific challenges. This resource offers field-proven insights and solutions to overcome common obstacles and ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic evaluation of the reaction components is crucial. The primary suspects are often related to the stability of the boronic acid, catalyst activity, and the choice of base and solvent. The phenolic hydroxyl group in this compound can complicate the reaction by interacting with the catalyst or base.
Initial Checks:
-
Boronic Acid Quality: Verify the purity and integrity of your this compound. Phenolic boronic acids can be susceptible to degradation.
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand are not degraded. Many catalysts are air and moisture sensitive.
-
Degassing: Inadequate degassing of solvents and the reaction vessel can lead to oxygen contamination, which can cause boronic acid homocoupling and catalyst decomposition.[1][2]
-
Base and Solvent: The choice of base and solvent system is critical and highly substrate-dependent.
Q2: I'm observing significant amounts of phenol (from protodeboronation) as a byproduct. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with boronic acids, especially under basic conditions.[3][4] The electron-donating hydroxyl group on your boronic acid can make it more susceptible to this process.[5]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Use of a milder base can sometimes reduce the rate of protodeboronation. While strong bases are often needed for transmetalation, they can also accelerate decomposition.[3][6] Consider screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[3]
-
"Slow-Release" Strategy: Employing a boronic ester, such as a pinacol or MIDA boronate, can protect the boronic acid from degradation and release it slowly into the reaction mixture.[8][9]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the protodeboronation pathway relative to the desired coupling.
Q3: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction.[3] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][10]
Preventing Homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use of Pd(0) Pre-catalysts: Using a Pd(0) source directly, or a pre-catalyst that readily forms Pd(0), can minimize the amount of Pd(II) that can participate in homocoupling.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[10]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
If you are observing unreacted starting materials, the issue likely lies with the catalytic cycle's efficiency, particularly the oxidative addition or transmetalation steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Evaluate the Catalyst System: The ortho-chloro group on the boronic acid can sterically hinder the reaction. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and transmetalation steps.[2]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome activation barriers.
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[7][11] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
-
Solvent Selection: A solvent system of dioxane/water or THF/water is a common starting point.[12] The water content should be carefully optimized.
Problem 2: Decomposition of this compound
The combination of a hydroxyl group and a boronic acid moiety can lead to instability, especially at elevated temperatures and in the presence of base.
Experimental Protocol: Conversion to a More Stable Boronic Ester
To circumvent the instability of the boronic acid, converting it to a more stable derivative like a pinacol or MIDA boronate is a robust strategy.[9]
Step-by-Step Methodology:
-
Boronic Acid to Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki coupling without further purification.
-
-
Using the Pinacol Ester in Suzuki Coupling:
-
Combine the aryl halide (1.0 equiv), the this compound pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv) in a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
Advanced Insights: The Role of the Hydroxyl Group
The phenolic hydroxyl group can have both beneficial and detrimental effects. While it is an electron-donating group that can increase the nucleophilicity of the aryl ring, it can also coordinate to the palladium center, potentially altering the catalyst's reactivity. In some cases, a hydroxyl group can direct the cross-coupling reaction.[13] If catalyst inhibition is suspected, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction may be necessary.
Data Presentation: Recommended Reaction Conditions
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent System | Temperature (°C) | Expected Outcome |
| Electron-rich Aryl Bromide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | Moderate to good yield |
| Electron-deficient Aryl Bromide | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Good to excellent yield |
| Sterically Hindered Aryl Bromide | Buchwald G3 Precatalyst / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 100-110 | Moderate to good yield |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | Challenging, may require higher catalyst loading and longer reaction times |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, V. Snieckus, Angew. Chem. Int. Ed., 2012 , 51, 5062-5085. [Link]
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A. D. S. G. Al-Zoubi, RSC Adv., 2017 , 7, 28746-28759. [Link]
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N. Miyaura, A. Suzuki, Chem. Rev., 1995 , 95, 2457–2483. [Link]
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A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed., 2002 , 41, 4176-4211. [Link]
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S. D. Thomas, G. C. Fu, J. Am. Chem. Soc., 2006 , 128, 1760-1761. [Link]
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G. A. Molander, B. Canturk, Angew. Chem. Int. Ed., 2009 , 48, 9240-9261. [Link]
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S. P. Nolan, J. Org. Chem., 1999 , 64, 3804-3805. [Link]
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D. Ormerod, et al., J. Org. Chem., 2017 , 82, 157-169. [Link]
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G. A. Molander, S. L. J. Trice, S. D. Dreher, J. Am. Chem. Soc., 2010 , 132, 17701–17703. [Link]
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A. G. Myers, The Suzuki Reaction, Harvard University. [Link]
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P. A. Cox, et al., J. Am. Chem. Soc., 2016 , 138, 9145-9157. [Link]
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M. R. Netherton, G. C. Fu, Top. Organomet. Chem., 2005 , 14, 85-108. [Link]
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J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed., 1999 , 38, 2407-2410. [Link]
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S. J. Shaw, et al., Angew. Chem. Int. Ed., 2016 , 55, 15419-15423. [Link]
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Wikipedia, Protodeboronation. [Link]
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Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal, Suzuki Coupling. [Link]
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PubChem, this compound. [Link]
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G. A. Molander, D. E. Hoag, J. Org. Chem., 2011 , 76, 8141-8152. [Link]
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S. L. J. Trice, G. A. Molander, Org. Lett., 2012 , 14, 4634-4637. [Link]
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Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate, How can I solve my problem with Suzuki coupling?. [Link]
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S. L. Buchwald, et al., J. Am. Chem. Soc., 2007 , 129, 3358-3363. [Link]
-
T. D. Quach, R. A. Batey, Org. Lett., 2003 , 5, 4397-4400. [Link]
-
Reddit, Help needed with unreproducible Suzuki coupling. [Link]
-
MDPI, Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
S. K. Gurung, S. Thapa, A. Shrestha, K. Kafle, B. K. Shrestha, R. Giri, Org. Lett., 2014 , 16, 1264-1267. [Link]
-
The Chemists' Cookbook, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up., YouTube. [Link]
-
Rose-Hulman Institute of Technology, Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
G. A. Molander, N. Ellis, Acc. Chem. Res., 2007 , 40, 275-286. [Link]
-
S. J. Dreher, et al., J. Am. Chem. Soc., 2008 , 130, 68-69. [Link]
Sources
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- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Substituted Phenylboronic Acids
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on substituted phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this cornerstone of modern organic synthesis.[1][2][3]
The Suzuki-Miyaura coupling's power lies in its versatility and functional group tolerance, enabling the formation of carbon-carbon bonds to construct biaryl compounds.[2][4] However, the electronic and steric nature of substituents on the phenylboronic acid can significantly influence reaction outcomes, often leading to challenges such as low yields and byproduct formation.[5][6] This guide provides in-depth, field-proven insights to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids.
Issue 1: Low to No Yield of the Desired Product
Q: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?
A: A failed Suzuki-Miyaura coupling can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under inert conditions to prevent oxidation. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a more robust, pre-formed catalyst like a palladacycle or a "G3" (third-generation) Buchwald precatalyst to ensure the presence of active Pd(0).[7]
-
Oxygen Contamination: The presence of oxygen is detrimental as it can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[7][8] Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[9]
-
Reagent Quality:
-
Boronic Acid Stability: Phenylboronic acids, especially those with electron-withdrawing groups, are susceptible to a major side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10][11][12] Use fresh, high-purity phenylboronic acid. If instability is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[8][11] These derivatives offer a "slow release" of the boronic acid, minimizing its concentration in the reaction mixture and thus reducing the likelihood of side reactions.[11]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[13] Reactions with less reactive aryl chlorides often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[6][10][14]
-
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base is required to activate the boronic acid for transmetalation.[1][15][16] For electron-deficient phenylboronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be needed to facilitate the slow transmetalation step.[7] However, strong bases in aqueous media can also promote protodeboronation.[10][11] A screen of different bases and solvent systems (e.g., dioxane/water, toluene/water, THF/water) is often necessary.[14]
Troubleshooting Workflow for Low Yields
Below is a decision-making workflow to guide your optimization efforts when faced with low product yield.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing significant amounts of homocoupled product (biphenyl from the boronic acid) and/or protodeboronation product (unsubstituted arene). How can I suppress these side reactions?
A: The formation of these byproducts points to specific mechanistic issues that can be addressed by modifying the reaction conditions.
-
Homocoupling of Phenylboronic Acid: This side reaction, which forms a biphenyl species from two molecules of the boronic acid, is primarily promoted by the presence of oxygen.[7][8]
-
Solution: The most effective solution is rigorous deoxygenation of your reaction mixture and solvent, along with maintaining a strict inert atmosphere throughout the reaction.[14] Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can also help, as Pd(II) species can contribute to homocoupling.[8]
-
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond and is a common problem, especially with electron-deficient or heteroaromatic boronic acids.[5][11][12][17]
-
Mechanism: Protodeboronation can be catalyzed by both acid and base and is often accelerated by water.[11][12] The rate of protodeboronation is highly dependent on the reaction pH and the specific boronic acid structure.[11][12] For some heteroaromatic boronic acids, the maximum rate of decomposition is observed at neutral pH.[12]
-
Solutions:
-
Use of Boronic Esters: As mentioned previously, converting the boronic acid to a more stable form like a pinacol or MIDA ester can significantly reduce protodeboronation.[10][8][11]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[10] Switching to anhydrous conditions with a base like KF or Cs₂CO₃ in a solvent like DMF can be beneficial, although this may require higher temperatures.[18]
-
Base Selection: The choice of base is critical. For boronic acids with base-labile functional groups (like esters), a milder base such as KF can prevent both protodeboronation and cleavage of the functional group.[16][18]
-
Reaction Rate: Increasing the rate of the desired Suzuki coupling can outcompete the slower protodeboronation. This can be achieved by using a more active catalyst system or by increasing the reaction temperature.[11]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my substituted phenylboronic acid?
A1: The choice of catalyst system is dictated by the reactivity of both the aryl halide and the phenylboronic acid.
-
For Electron-Rich or Sterically Hindered Systems: These substrates often make oxidative addition the rate-limiting step.[19] To overcome this, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[14][20] These ligands increase the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.[1]
-
For Electron-Deficient Systems: While oxidative addition is generally faster with electron-deficient aryl halides, transmetalation can become the slow step.[7] Electron-rich ligands are still beneficial as they promote the overall catalytic turnover.[7]
-
For Sterically Demanding Couplings: For substrates with significant steric hindrance (e.g., ortho-substituted on both coupling partners), bulky biarylphosphine ligands are often necessary to facilitate both oxidative addition and the final reductive elimination step.[6][21][22]
| Ligand Type | Key Characteristics | Recommended For |
| Triphenylphosphine (PPh₃) | Standard, less electron-rich | Simple, unhindered aryl bromides/iodides |
| Buchwald Ligands (SPhos, XPhos) | Bulky, electron-rich | Challenging couplings, aryl chlorides, sterically hindered substrates[14] |
| Bidentate Ligands (dppf, Xantphos) | Can provide stability | Can be effective, but monodentate ligands are often more general for challenging substrates |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating | Highly active, good for challenging couplings, but can be more sensitive |
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the best one?
A2: The base plays multiple crucial roles in the catalytic cycle.[1][15] Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[1][15][16] It is widely believed that the base reacts with the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻).[15]
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These are often used for less reactive systems, such as those involving electron-deficient boronic acids or sterically hindered partners, to accelerate the transmetalation step.[7][13]
-
Weaker Bases (e.g., K₂CO₃, Na₂CO₃): Commonly used for standard Suzuki couplings.
-
Fluoride Sources (e.g., KF, CsF): These can be particularly effective, especially under anhydrous conditions. The fluoride ion can form a hypervalent fluoroborate species, which is highly active in transmetalation.[16] KF is also a good choice when base-sensitive functional groups are present.[18]
The choice of base should be made in conjunction with the solvent system and the stability of the substrates. An empirical screening of bases is often the most effective approach.
Q3: My substituted phenylboronic acid has poor solubility. How can this be addressed?
A3: Poor solubility of either coupling partner can significantly hinder the reaction rate.
-
Solvent Screening: Try different solvent systems. While dioxane/water and toluene/water are common, other solvents like DMF, THF, or 2-MeTHF might offer better solubility for your specific substrates.[18]
-
Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate species from the aqueous phase to the organic phase where the catalyst resides.[23]
-
Temperature: Increasing the reaction temperature will generally increase the solubility of the reagents.
-
Boronic Acid Derivatives: As mentioned, converting the boronic acid to a pinacol or neopentyl glycol ester can improve its solubility in organic solvents.[8]
Part 3: Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the coupling of a substituted phenylboronic acid with an aryl bromide.[7]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Boronic Acid Stabilization via Diethanolamine Adduct Formation
For particularly unstable phenylboronic acids, conversion to a diethanolamine adduct can improve stability and handling.[7]
-
Dissolution: In a vial with a stir bar, dissolve the phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.[7]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[7]
-
Precipitation & Isolation: A precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[7]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions.[7]
Visualization of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Protodeboronation - Wikipedia. [Link]
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
-
Suzuki reaction - Wikipedia. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Suzuki Reaction Review: Mechanism, Catalysts, and Applications - Studylib. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - Norwegian Research Information Repository - NTNU. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Deboronation of 2-Chloro-4-hydroxyphenylboronic acid
Welcome to the technical support center for 2-Chloro-4-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent, focusing specifically on the challenge of deboronation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to anticipate, control, and even leverage the deboronation of this compound in your synthetic endeavors.
Troubleshooting Guide: Unintended Deboronation
This section addresses common issues related to the premature loss of the boronic acid moiety from this compound during storage or reaction, a process known as protodeboronation.
Question 1: I am observing significant formation of 3-chlorophenol as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
Answer: The formation of 3-chlorophenol is a classic sign of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or heteroaromatic boronic acids.[2][3] In the case of this compound, both the electron-donating hydroxyl group and the reaction conditions, particularly the base, can promote this undesired pathway.
Causality:
-
Base-Catalyzed Protodeboronation: The most frequent culprit in Suzuki-Miyaura reactions is the base.[4][5] The base reacts with the boronic acid to form a more electron-rich boronate species ([ArB(OH)3]−), which is significantly more susceptible to protonolysis by water or other protic solvents in the reaction mixture.[4][6] The electron-donating hydroxyl group on your arylboronic acid exacerbates this by increasing the electron density on the aromatic ring, further facilitating the cleavage of the C-B bond.
-
Acid-Promoted Protodeboronation: While less common in the basic environment of a Suzuki coupling, acidic conditions can also promote deboronation.[7][8][9] This typically proceeds through an electrophilic ipso-substitution mechanism. If your reaction conditions have any acidic components, this could be a contributing factor.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Base | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or even KF.[10] | These bases are generally less harsh and can minimize the formation of the highly reactive boronate species. |
| Solvent | Use anhydrous aprotic solvents like dioxane, THF, or toluene.[10] | Minimizing the amount of water, a proton source, directly reduces the rate of protodeboronation. |
| Temperature | Run the reaction at the lowest effective temperature. | Lower temperatures will slow down the rate of the deboronation side reaction more significantly than the desired coupling. |
| Boronic Acid Derivative | Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2][11] | These esters are more stable to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[12] |
| Catalyst System | Employ a highly active palladium catalyst and ligand system. | A more efficient catalyst can promote the desired cross-coupling at a faster rate, outcompeting the slower protodeboronation pathway. |
Question 2: My stored this compound shows signs of degradation over time, leading to inconsistent results in my reactions. How can I properly store it?
Answer: Arylboronic acids, particularly those with activating groups like a hydroxyl substituent, can be susceptible to degradation upon storage. The primary degradation pathways are oxidative deboronation and the formation of boroxines (cyclic trimers).
Causality:
-
Oxidative Deboronation: The C-B bond can be susceptible to oxidation, especially in the presence of air and light, leading to the formation of the corresponding phenol (3-chlorophenol in this case).[13][14][15][16][17]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While this process is often reversible, it can affect the stoichiometry of your reactions as the molecular weight changes.[11]
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | This minimizes contact with oxygen and moisture, preventing oxidative degradation and boroxine formation. |
| Temperature | Store in a refrigerator at 2-8°C. | Lower temperatures slow down the rate of all degradation processes. |
| Light | Protect from light by storing in an amber vial or in the dark. | Light can promote oxidative degradation. |
| Form | For long-term storage, consider converting to a more stable boronate ester (e.g., pinacol ester).[18][19] | Esters are generally more resistant to both oxidation and boroxine formation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation for this compound?
A1: Protodeboronation can occur under both acidic and basic conditions, with distinct mechanisms.
-
Base-Catalyzed Mechanism: This is the more common pathway in synthetic applications like Suzuki coupling.[1][4] It involves the initial formation of a tetrahedral boronate anion by the addition of a hydroxide ion. This electron-rich species is then protonated at the ipso-carbon (the carbon bearing the boron), leading to the cleavage of the C-B bond. The electron-donating hydroxyl group in this compound stabilizes the transition state of this protonation, accelerating the reaction.
-
Acid-Catalyzed Mechanism: In the presence of acid, the boronic acid is protonated, making the boron atom a better leaving group.[7][8] A subsequent attack by a nucleophile (like water) on the boron, followed by protonolysis of the C-B bond, leads to the deboronated product. Electron-donating groups, such as the hydroxyl group, can also increase the rate of acid-catalyzed deboronation.[7][20]
Caption: Simplified mechanisms of base- and acid-catalyzed protodeboronation.
Q2: Can I intentionally deboronate this compound? If so, what are the recommended conditions?
A2: Yes, intentional protodeboronation can be a useful synthetic strategy, for instance, if the boronic acid moiety was used as a temporary directing group.[7][8] Based on the known mechanisms, you can promote deboronation under either acidic or basic conditions.
-
Acid-Promoted Deboronation: Refluxing the arylboronic acid in a protic acid like acetic acid or aqueous HCl is often effective.[7][8][21]
-
Base-Promoted Deboronation: Heating the arylboronic acid in a basic aqueous solution (e.g., with NaOH or KOH) can also achieve deboronation.[4][6]
-
Metal-Catalyzed Deboronation: Certain transition metals, such as silver[5][22] or copper, can catalyze protodeboronation, often under milder conditions.
Q3: How do the electronic properties of the chloro and hydroxyl substituents influence the stability of this compound?
A3: The chloro group is electron-withdrawing via induction but weakly electron-donating through resonance. The hydroxyl group is strongly electron-donating through resonance. The overall electronic effect on the aromatic ring is a combination of these influences. The strong electron-donating nature of the hydroxyl group generally dominates, making the aryl ring electron-rich. This increased electron density makes the ipso-carbon more susceptible to electrophilic attack (protonation) in both acid- and base-catalyzed deboronation pathways, thus potentially decreasing the stability of the C-B bond compared to unsubstituted phenylboronic acid.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize the risk of protodeboronation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, and Pd(PPh₃)₄.
-
Add a degassed mixture of anhydrous 1,4-dioxane and anhydrous toluene (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling with reduced protodeboronation.
Protocol 2: Intentional Protodeboronation (Acid-Catalyzed)
This protocol describes a general procedure for the deliberate removal of the boronic acid group from this compound.
Materials:
-
This compound (1.0 equivalent)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Dissolve this compound in a mixture of glacial acetic acid and water (e.g., 1:1 ratio).
-
Heat the solution to reflux (approximately 100-110 °C) with stirring.
-
Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[7]
-
Cool the reaction mixture to room temperature.
-
Neutralize the acetic acid by the careful addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product (3-chlorophenol) with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Suzuki Coupling Products with 2-Chloro-4-hydroxyphenylboronic acid
An authoritative guide to navigating the complexities of purifying Suzuki coupling products derived from 2-Chloro-4-hydroxyphenylboronic acid.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the purification challenges encountered when using this compound as a coupling partner. The presence of the phenolic hydroxyl group introduces specific considerations that, if not properly managed, can lead to low yields, persistent impurities, and difficult separations. This document provides field-proven insights and detailed protocols to help you achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides a strategic overview of the purification process.
Q1: What are the primary challenges associated with purifying products from Suzuki couplings involving this compound?
A1: The primary challenges stem directly from the inherent chemical properties of the boronic acid and the resulting biaryl product.
-
Phenolic Acidity: Both the starting boronic acid and the desired product contain an acidic hydroxyl group. This makes their solubility highly dependent on pH. During basic aqueous workups, the desired product can be deprotonated to form a phenoxide salt, which may partition into the aqueous layer, leading to significant yield loss if not handled correctly.[1]
-
High Polarity: The hydroxyl group imparts significant polarity to the product molecule. This can cause streaking and poor separation during normal-phase silica gel chromatography.
-
Palladium Contamination: Like all palladium-catalyzed reactions, residual palladium is a major impurity.[2] It can be difficult to remove and often imparts a grey, black, or brown color to the final product. Methods to remove it include filtration, physical adsorption, and complexation.[2]
-
Boronic Acid-Related Side Products: Suzuki reactions are susceptible to side reactions involving the boronic acid, such as homocoupling (forming a symmetrical biaryl from two boronic acid molecules) and protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[3][4][5] These byproducts can have polarities similar to the desired product, complicating purification.
Q2: What is the most effective initial purification strategy after the reaction is complete?
A2: An acid-base extraction is the most powerful initial step. This technique leverages the acidic nature of your phenolic product to separate it from non-acidic impurities, such as unreacted aryl halide, homocoupled byproducts from the non-phenolic coupling partner, and non-polar solvent residues. By washing the organic reaction mixture with an aqueous base (e.g., 1M NaOH), the phenolic product is converted to its water-soluble phenoxide salt and extracted into the aqueous layer. The organic layer, containing neutral impurities, can then be discarded. Subsequently, re-acidifying the aqueous layer will precipitate your purified product or allow for its re-extraction into a fresh organic solvent.[6]
Q3: How can I effectively remove residual palladium catalyst from my phenolic product?
A3: Several effective methods exist, and they can be used sequentially for optimal results.
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite or silica gel.[7] This is a simple and effective first pass to remove the bulk of heterogeneous palladium black.
-
Metal Scavengers: If color or trace palladium persists, treatment with a metal scavenger is highly effective. Silica-bound scavengers with thiol (e.g., SiliaMetS® Thiol) or triamine functionalities are excellent for binding palladium.[8] The crude product is dissolved in a solvent, the scavenger is added, the mixture is stirred, and then the solid scavenger is simply filtered off.
-
Activated Carbon: Treatment with activated carbon can also remove palladium residues, though it may sometimes adsorb the desired product, leading to yield loss. A small-scale test is recommended.
-
Chromatography/Recrystallization: Both flash column chromatography and recrystallization are very effective at separating the product from residual palladium, which typically remains at the origin on a silica column or is insoluble in common recrystallization solvents.[2]
Part 2: Troubleshooting Guide
This section provides specific advice for common problems encountered during purification.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Dark-colored (grey, black, brown) final product. | Residual palladium catalyst (Pd black). | Before workup, filter the reaction mixture through a pad of Celite®. If the color persists after extraction, consider re-dissolving the crude product and treating it with a dedicated palladium scavenger or activated carbon.[8] A final purification by column chromatography or recrystallization will typically remove the last traces. |
| Significant loss of product during aqueous workup. | The phenolic product was deprotonated by the basic reaction medium and partitioned into the aqueous layer. | Do not discard the aqueous layers from your initial workup. Combine them, cool in an ice bath, and carefully acidify with cold 1M HCl until the pH is ~5-6. This will re-protonate the phenol. The product may precipitate as a solid or can be recovered by extracting the acidified aqueous layer multiple times with ethyl acetate or dichloromethane. |
| Multiple spots on TLC, with impurities close to the product spot. | 1. Boronic Acid Homocoupling: Caused by oxygen in the reaction, leading to a symmetrical 4,4'-dihydroxy-2,2'-dichlorobiphenyl byproduct.[4][9] 2. Unreacted Starting Material: The reaction did not go to completion. | 1. For Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed prior to use.[9][10] This side product is often separable by careful flash chromatography. 2. For Incomplete Reaction: Optimize reaction conditions (e.g., increase temperature, time, or catalyst loading). Flash chromatography is required to separate the product from starting materials. |
| Product streaks badly during flash column chromatography on silica gel. | The acidic phenol interacts strongly with the slightly acidic silica gel surface, leading to poor elution behavior. | Add a small amount of a modifying acid, such as 0.5-1% acetic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses the deprotonation of your product on the silica surface, resulting in sharper bands and better separation. |
| Product appears insoluble in common non-polar solvents for chromatography (e.g., Hexane). | The product is highly polar due to the free hydroxyl group. | Use a more polar solvent system for chromatography, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol. Dry loading the crude product onto silica gel is highly recommended to improve resolution. |
Part 3: Experimental Protocols & Visual Guides
Workflow for Purification of Phenolic Suzuki Products
This diagram outlines the logical flow from the crude reaction mixture to the final, pure compound.
Caption: General purification workflow.
Protocol 1: Acid-Base Extraction
This protocol is designed to isolate your acidic phenolic product from neutral organic impurities.
-
Quench and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with a 3-5x volume of ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of saturated brine solution. This removes the bulk of inorganic salts. Discard the aqueous layer.
-
Base Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. This layer now contains your product as a sodium phenoxide salt. Repeat the base extraction on the organic layer one more time and combine the aqueous extracts.
-
Expert Tip: The organic layer contains neutral impurities (e.g., unreacted aryl halide, homocoupled byproducts). It can typically be discarded after confirming by TLC that it does not contain the product.
-
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add cold 2M hydrochloric acid (HCl) dropwise until the pH of the solution is acidic (pH ~2-4, check with pH paper). Your product should precipitate as a solid or form an oily layer.
-
Product Recovery:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of a cold non-polar solvent (like hexanes) to aid drying.
-
If no solid forms: Extract the acidified aqueous solution 3 times with fresh ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenolic product.
-
Protocol 2: Flash Column Chromatography for Phenolic Compounds
Use this method for separating impurities with similar polarity after an initial extraction.
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexanes:EtOAc or DCM:MeOH) that gives your product an Rf value of ~0.25-0.35. If streaking is observed, add 0.5-1% acetic acid (AcOH) to the solvent mixture and re-run the TLC.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add silica gel (approx. 2-3x the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (with added AcOH if necessary). Ensure the silica bed is compact and level. Add a thin layer of sand on top.
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the column. Gently elute with your solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Expert Tip: The added acetic acid is volatile and will be removed with the solvent during rotary evaporation.
-
Troubleshooting Decision Tree
This diagram helps diagnose and solve common purification issues.
Caption: Troubleshooting logic for common issues.
References
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online Discussion]. Available at: [Link]
-
Yin, Y., Hu, T., Liu, Y., & Zhang, H. (2016). Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction. Chinese Journal of Pharmaceuticals, 47(6), 789. Available at: [Link]
- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Request PDF]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion]. Available at: [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
Molander, G. A., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Available at: [Link]
-
ResearchGate. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Discussion]. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Discussion]. Available at: [Link]
-
Inno-PharmChem. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online Discussion]. Available at: [Link]
-
MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(19), 6598. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Inno-PharmChem. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Azwanida, N. N. (2015). A review on the extraction of phenolic compounds from plants. Journal of Food Science and Technology. Available at: [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5437. Available at: [Link]
-
Inno-PharmChem. (2025). Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-17. Available at: [Link]
Sources
- 1. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
effect of base on 2-Chloro-4-hydroxyphenylboronic acid coupling
<Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloro-4-hydroxyphenylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, yet its success is highly dependent on the careful selection of reaction parameters.[1] This is particularly true when working with substrates such as this compound, which possesses both a moderately reactive aryl chloride and a phenolic hydroxyl group that can complicate the reaction. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of the base in these reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter when using this compound in Suzuki-Miyaura coupling reactions.
Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes related to the base?
A1: Low conversion is a common issue that can often be traced back to the choice and role of the base.[2] Here are the primary factors to consider:
-
Insufficient Base Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[3][4] If the base is too weak, the formation of this key intermediate is slow or incomplete, leading to poor reaction efficiency.
-
Poor Solubility of the Base: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have limited solubility in common organic solvents used for Suzuki couplings.[4] If the base is not sufficiently dispersed in the reaction mixture, its effectiveness is significantly reduced.
-
Inappropriate Base-Solvent Combination: The effectiveness of a base is often dependent on the solvent system. For instance, aqueous bases are commonly used, but in some cases, anhydrous conditions with a suitable organic or inorganic base might be necessary to avoid side reactions.
Troubleshooting Steps:
-
Increase Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]
-
Improve Base Solubility: Ensure vigorous stirring to maximize the surface area of an insoluble base. Alternatively, consider a more soluble base like cesium carbonate or use a phase-transfer catalyst to facilitate the interaction between the aqueous and organic phases.
-
Optimize the Solvent System: For many Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is effective. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Q2: I am observing significant formation of a byproduct that appears to be phenol (from protodeboronation). How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-rich or sterically hindered boronic acids.[6][7] The presence of the hydroxyl group on your substrate can exacerbate this issue.
-
Mechanism of Protodeboronation: This side reaction is often promoted by the presence of water and a strong base, which can lead to the cleavage of the C-B bond.[5]
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider using a milder base like potassium fluoride (KF) or a weaker carbonate base.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation.[5] This may require the use of an organic-soluble base or a fluoride source.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition. These esters slowly release the active boronic acid in situ, minimizing its concentration and the rate of protodeboronation.[6]
Q3: My desired product is forming, but I am also getting a significant amount of homocoupled product (biphenyl from the boronic acid). What is causing this?
A3: Homocoupling of the boronic acid is another common side reaction that reduces the yield of the desired cross-coupled product.[4]
-
Influence of Oxygen: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst and lead to the oxidative coupling of two boronic acid molecules.
Preventative Measures:
-
Thorough Degassing: It is critical to rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst.[6] This removes dissolved oxygen that can lead to catalyst deactivation and homocoupling.
-
Use of High-Purity Reagents: Ensure that your starting materials, particularly the palladium catalyst and ligands, are of high purity and have been stored correctly to prevent degradation.[6]
-
Optimize Catalyst and Ligand: The choice of ligand can influence the rate of the desired cross-coupling versus side reactions. Bulky, electron-rich phosphine ligands are often used to promote the desired reaction pathway.[8]
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
A: The base plays a multifaceted role in the Suzuki-Miyaura reaction.[3] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[4][9] This species readily undergoes transmetalation with the palladium(II) complex.[10] The base is also involved in the formation of the active palladium catalyst.[3]
dot graph "Suzuki_Catalytic_Cycle" { layout="circo"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [label="Active Pd(0) Catalyst"]; "Ar-Pd(II)-X(L2)" [label="Oxidative Addition Product"]; "Ar-Pd(II)-OR(L2)" [label="Base Adduct"]; "Ar-Pd(II)-Ar'(L2)" [label="Transmetalation Product"];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label=" Oxidative\n Addition\n (Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-OR(L2)" [label=" Metathesis\n (Base)"]; "Ar-Pd(II)-OR(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label=" Transmetalation\n ([Ar'B(OH)3]-)"]; "Ar-Pd(II)-Ar'(L2)" -> "Pd(0)L2" [label=" Reductive\n Elimination\n (Ar-Ar')"]; } caption="Simplified Suzuki-Miyaura Catalytic Cycle";
Q: How does the pKa of the base affect the reaction outcome?
A: The pKa of the base is directly related to its strength, which in turn influences the rate of boronate formation. A higher pKa (stronger base) will generally lead to a faster reaction. However, a base that is too strong can promote side reactions like protodeboronation or degradation of sensitive functional groups.[4] The choice of base is therefore a balance between achieving a sufficient reaction rate and minimizing unwanted side reactions. The pKa of the boronic acid itself also plays a role, with more acidic boronic acids requiring a less stringent base for activation.[9]
| Base | Typical pKa of Conjugate Acid | Common Applications and Considerations |
| NaHCO₃ | 6.4 | Very mild, suitable for highly sensitive substrates. |
| K₂CO₃ | 10.3 | A standard, widely used base.[5] |
| K₃PO₄ | 12.3 | A stronger base, often effective for challenging couplings.[5] |
| Cs₂CO₃ | 10.3 | More soluble than K₂CO₃, can increase reaction rates.[5] |
| KF | 3.2 | A mild base, useful for substrates with base-sensitive groups.[5] |
Q: Can the hydroxyl group of this compound interfere with the reaction?
A: Yes, the phenolic hydroxyl group can potentially interfere in several ways:
-
Deprotonation: The base can deprotonate the hydroxyl group, forming a phenoxide. This can alter the electronic properties of the boronic acid and potentially coordinate to the palladium center.
-
Competing Nucleophile: The phenoxide could act as a competing nucleophile, although this is generally less favorable than the desired transmetalation.
-
Solubility: The presence of the hydroxyl group can affect the solubility of the boronic acid in different solvents.
In practice, for many Suzuki couplings with hydroxyphenylboronic acids, the reaction proceeds well with the appropriate choice of base and conditions. Often, a moderately strong base like K₂CO₃ or K₃PO₄ is sufficient to drive the reaction without significant interference from the hydroxyl group.
Experimental Protocol: General Procedure for Base Screening
This protocol provides a starting point for optimizing the base for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the chosen base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Reagents" [label="Combine Aryl Halide,\nBoronic Acid, and Base"]; "Degas" [label="Purge with\nInert Gas"]; "Solvent_Catalyst" [label="Add Degassed Solvent\nand Pd Catalyst"]; "Heat" [label="Heat and Monitor\nReaction"]; "Workup" [label="Aqueous Workup"]; "Purify" [label="Purification"];
"Reagents" -> "Degas" -> "Solvent_Catalyst" -> "Heat" -> "Workup" -> "Purify"; } caption="General Experimental Workflow";
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. Available at: [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. Available at: [Link]
-
Reactions for Suzuki-Miyaura cross coupling of 11a. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Ligand Effects in 2-Chloro-4-hydroxyphenylboronic acid Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-4-hydroxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation, with a focus on the critical role of ligand selection. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind experimental choices.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My Suzuki reaction with this compound is resulting in low to no product yield. How can my choice of ligand be the primary cause, and what should I try?
A1: This is a classic and frequent challenge, often rooted in the first step of the catalytic cycle: oxidative addition. The aryl chloride partner in your reaction presents a significant hurdle due to the strength of the carbon-chlorine (C-Cl) bond.[1][2] Unlike more reactive aryl bromides or iodides, aryl chlorides require a highly active catalyst to facilitate oxidative addition.
The Ligand's Role in Oxidative Addition:
The ligand's primary function here is to modulate the electronic properties of the palladium(0) center. For an effective reaction with an aryl chloride, the palladium catalyst needs to be highly electron-rich and nucleophilic to attack and break the strong C-Cl bond.[3][4]
-
Insufficiently Donating Ligands: Traditional, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often inadequate for this task, leading to a stalled reaction at the oxidative addition phase.[3]
-
Steric Influence: Bulkier ligands facilitate the formation of a coordinatively unsaturated, highly reactive monoligated palladium species (L₁Pd(0)), which is known to undergo oxidative addition more rapidly than more coordinated complexes.[4]
Troubleshooting Steps & Recommendations:
-
Switch to an Electron-Rich, Bulky Ligand: Your first and most critical step is to employ a ligand specifically designed for activating aryl chlorides. The Buchwald dialkylbiaryl phosphine ligands are an excellent starting point.[4][5]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for this purpose. They are typically more electron-rich than phosphines and offer high stability.[6][7][8]
-
Optimize the Palladium-to-Ligand Ratio: For monodentate ligands, a 1:1 or 1:2 Pd:Ligand ratio is a common starting point. Excess ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.
Table 1: Recommended Ligand Classes for Aryl Chloride Coupling
| Ligand Class | Example Ligands | Key Characteristics | Suitability for this compound Coupling Partners |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, strongly electron-donating.[5][9] | Excellent. These are often the first choice for challenging aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong electron donors, high thermal stability.[6][7] | Excellent. A powerful alternative to phosphine ligands. |
| Ferrocenyl Phosphines | dppf, cataCXium® A | Bidentate, offer good stability and activity. | Good. Can be effective, but may require higher temperatures. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating but can be air-sensitive.[2] | Good. Effective but require careful handling. |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Generally not electron-rich enough for unactivated aryl chlorides.[3][10] | Poor. Not recommended for this substrate class. |
Q2: My reaction is messy. I'm observing significant homocoupling of the boronic acid and dehalogenation of my aryl chloride. How does the ligand influence these side reactions?
A2: The formation of byproducts like biaryl (from boronic acid homocoupling) and the corresponding arene (from dehalogenation) points to issues within the catalytic cycle, often related to catalyst stability and the relative rates of the desired reaction steps versus off-cycle pathways.
Mechanisms of Side Reactions:
-
Homocoupling: This side reaction is often promoted by the presence of palladium(II) species in the absence of the aryl halide or when the transmetalation step is slow.[11] It can also be exacerbated by the presence of oxygen, which can lead to the formation of Pd(II) and promote this pathway.[11][12]
-
Dehalogenation (Hydrodehalogenation): This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source (often from the solvent or base) followed by reductive elimination to produce Ar-H instead of the desired Ar-Ar' product.[11]
How Ligands Can Mitigate Byproducts:
A well-chosen ligand will stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination), thereby outcompeting the side reactions.
-
Promoting Reductive Elimination: Bulky ligands are crucial for promoting the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3][6] A fast reductive elimination minimizes the lifetime of the Ar-Pd(II)-Ar' intermediate, reducing the chance for side reactions.
-
Catalyst Stability: Robust ligands, such as certain biaryl phosphines and NHCs, form stable palladium complexes that are less prone to decomposition into palladium black. Palladium black is known to be an active catalyst for homocoupling.[11]
Troubleshooting Steps & Recommendations:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture to minimize oxygen, which can contribute to catalyst decomposition and homocoupling.[13]
-
Use a Robust Ligand: If you are using a simple phosphine like PPh₃, switch to a more robust ligand like SPhos or an NHC-based system.
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a palladacycle or a Pd(II) source with the ligand already coordinated) can lead to a more controlled initiation and reduce the formation of undesirable palladium species.[2]
-
Check Base and Solvent Purity: Impurities in your base or solvent can sometimes act as hydride sources, leading to dehalogenation.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the role of ligands in Suzuki-Miyaura reactions.
Q1: What is the fundamental role of the ligand in the Suzuki-Miyaura catalytic cycle?
A1: The ligand is arguably the most critical component for controlling the reactivity and selectivity of a palladium catalyst. It is not a passive spectator but an active participant that influences every step of the catalytic cycle.[6][14] Its two main properties are:
-
Electronic Effects: This refers to the ligand's ability to donate or withdraw electron density from the palladium center. Electron-donating ligands increase the catalyst's reactivity in the oxidative addition step and can influence the rate of reductive elimination.[3][4]
-
Steric Effects: This refers to the physical size or "bulkiness" of the ligand. Steric bulk influences the coordination number of the palladium center, promotes the final reductive elimination step, and can stabilize the active catalytic species.[3][6]
The interplay of these two factors determines the overall efficacy of the catalyst for a given set of substrates.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q2: Why is the choice of base and solvent system important in conjunction with the ligand?
A2: The ligand, base, and solvent operate as an interdependent system. The efficacy of one component is directly influenced by the others.
-
Base-Ligand Interaction: The base is essential for activating the boronic acid, forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[7][15] However, a very strong base can potentially degrade sensitive ligands or substrates. The chosen ligand must be stable under the basic conditions required for the reaction.
-
Solvent-Ligand Interaction: The solvent must solubilize the palladium-ligand complex, the substrates, and the base to a sufficient degree. Bulky, lipophilic ligands like SPhos or XPhos generally perform well in ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene.[16] The addition of water is often necessary to solubilize inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the formation of the active boronate species.[13][15]
Optimizing a reaction involves screening combinations of these three components, not just the ligand in isolation.
Q3: How do I create a logical workflow for screening ligands for my specific reaction?
A3: A systematic approach is key to efficiently finding the optimal ligand. Avoid random screening.
Caption: A logical workflow for ligand screening.
Experimental Protocol: General Procedure for Ligand Screening
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl chloride with this compound. It is designed for small-scale screening in parallel vials.
Reagents & Equipment:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl chloride (e.g., 0.1 mmol), this compound (0.12 mmol), and potassium phosphate (0.2 mmol) to a reaction vial containing a magnetic stir bar.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol) and the ligand (0.004 mmol) in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes.
-
Reaction Setup: Add the degassed solvent (e.g., 1 mL of Dioxane/H₂O) to the vial containing the substrates and base. Then, add the pre-mixed catalyst solution via syringe.
-
Reaction: Seal the vial tightly and place it in a pre-heated reaction block or oil bath (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Workup (for analysis): Once the reaction is deemed complete or has stalled, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 2 mL) and water (2 mL). Shake well and allow the layers to separate. Analyze the organic layer.
-
Purification: For larger-scale reactions, after the aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][13]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Managing Steric Hindrance with 2-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the challenges of using 2-Chloro-4-hydroxyphenylboronic acid, particularly in sterically demanding cross-coupling reactions. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing your experiments for success.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, the introduction of steric bulk around the reaction centers of the coupling partners can significantly impede the reaction, leading to low yields or complete failure.[3][4] this compound, with its ortho-chloro substituent, presents a classic example of a sterically hindered boronic acid. The chlorine atom's size can interfere with the approach of the palladium catalyst and the aryl halide, making the key transmetalation and reductive elimination steps of the catalytic cycle more difficult.[3][5]
This guide will equip you with the knowledge and practical strategies to overcome these steric challenges and successfully employ this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered when working with this compound in sterically hindered Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in sterically hindered couplings are a common issue. A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:
-
Catalyst System (Palladium Source & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a catalyst system specifically designed to handle steric bulk.[6][7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to facilitate oxidative addition with hindered aryl halides.[6][7] Consider ligands like SPhos, XPhos, or RuPhos.[3]
-
Precatalyst Stability: Ensure your palladium source is active. Air-stable precatalysts, such as palladacycles (e.g., XPhos Pd G3), can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[6][8]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[9] For sterically hindered couplings, a stronger, non-nucleophilic base is often required to facilitate the formation of the boronate species.
-
Solvent System: The choice of solvent can influence catalyst solubility, reaction temperature, and the efficiency of the catalytic cycle.
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier in sterically hindered reactions. However, excessively high temperatures can lead to catalyst decomposition or side reactions. A careful optimization of the reaction temperature is recommended, typically in the range of 80-120 °C.[11]
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
A2: These are common side reactions, especially with electron-rich or sterically hindered boronic acids.[8][13]
-
Minimizing Homocoupling: Homocoupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[8]
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Preventing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by the presence of water and strong bases.[8][10]
-
Anhydrous Conditions: Use anhydrous solvents and reagents. If your base is hygroscopic, ensure it is freshly opened or dried before use.
-
Milder Base: If protodeboronation is severe, consider a milder base like KF.[8][9]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce protodeboronation.[10][14] The ester slowly hydrolyzes in the reaction mixture to release the boronic acid, keeping its concentration low and minimizing side reactions.
-
Q3: The purity of my this compound seems to be an issue. How should I handle and store this reagent?
A3: The stability and purity of boronic acids are critical for successful coupling reactions.[8]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[15] Some boronic acids can be sensitive to light and air over time, leading to decomposition. Consider storing under an inert atmosphere.
-
Purity Check: Before use, it's advisable to check the purity of the boronic acid, for instance by NMR, to ensure it has not degraded. The presence of impurities can inhibit the catalyst and lead to inconsistent results.
-
Handling: Handle the compound in a well-ventilated area, avoiding dust formation.[15]
Q4: Are there any alternative strategies if optimizing the ligand, base, and solvent for my Suzuki-Miyaura coupling with this compound is still not giving satisfactory results?
A4: Yes, if standard optimizations fail, consider these alternative approaches:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate and often improve yields in sterically hindered couplings by providing rapid and uniform heating.[11]
-
Flow Chemistry: For certain applications, continuous flow systems can offer better control over reaction parameters like temperature and mixing, potentially improving yields and selectivity.[16]
-
Alternative Cross-Coupling Reactions: If the Suzuki-Miyaura reaction remains problematic, you might explore other cross-coupling reactions that are less sensitive to steric hindrance, although this would require synthesizing a different organometallic reagent.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a sterically hindered aryl bromide. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Sterically hindered aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol% - note: some precatalysts already contain the ligand)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, this compound, palladium precatalyst, ligand (if not part of the precatalyst), and base.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary Table
The following table summarizes recommended starting conditions for overcoming steric hindrance in Suzuki-Miyaura couplings with this compound. These are general guidelines and may require optimization for specific substrates.
| Parameter | Recommended Condition for Steric Hindrance | Rationale |
| Palladium Source | Air-stable precatalyst (e.g., XPhos Pd G3) | Ensures efficient and consistent generation of the active Pd(0) catalyst.[6][8] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes the formation of a reactive monoligated Pd(0) species necessary for hindered substrates.[6][7] |
| Base | Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) | Facilitates the transmetalation step with sterically hindered boronic acids.[8][10] |
| Solvent | Anhydrous, degassed aprotic (e.g., Dioxane, Toluene) | Prevents catalyst deactivation and unwanted side reactions like protodeboronation.[8][11] |
| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier of the sterically demanding reaction.[11] |
Conclusion
Successfully managing steric hindrance in cross-coupling reactions with this compound is achievable with a systematic and informed approach. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can overcome the challenges posed by steric bulk and efficiently synthesize their target molecules. This guide provides a foundation for troubleshooting and optimizing these demanding yet valuable transformations.
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. The Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]
-
PubMed. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Retrieved from [Link]
Sources
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- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing homocoupling of 2-Chloro-4-hydroxyphenylboronic acid
Topic: Preventing Homocoupling of 2-Chloro-4-hydroxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address a common yet challenging side reaction: the homocoupling of this compound. This boronic acid, while a valuable building block, possesses electronic and structural features—an electron-donating hydroxyl group and a chloro substituent—that can predispose it to unproductive dimerization, impacting yield and complicating purification.
This resource provides in-depth troubleshooting guides, scientifically-grounded rationales, and optimized protocols to empower researchers in medicinal chemistry and drug development to overcome this synthetic hurdle.
Understanding the Challenge: The Roots of Homocoupling
Homocoupling in Suzuki-Miyaura reactions is the undesirable formation of a symmetrical biaryl product from two molecules of the boronic acid reagent. This side reaction is primarily driven by two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The most prevalent cause is the presence of dissolved oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[3][4] The electron-rich nature of this compound can make it particularly susceptible to this oxidative pathway.
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), the precatalyst itself can react directly with the boronic acid to form the homocoupled dimer.[3][4][5] This process simultaneously reduces the Pd(II) to the catalytically active Pd(0) state, but at the cost of consuming the valuable boronic acid starting material.[4][5]
Understanding these root causes is the first step toward designing experiments that minimize this unwanted side reaction and maximize the yield of the desired cross-coupled product.
Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section is designed in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.
Issue 1: Significant formation of 4,4'-dihydroxy-2,2'-dichlorobiphenyl is observed by LC-MS, alongside unreacted starting materials.
| Corrective Action | Scientific Rationale |
| 1. Rigorous Degassing: Implement a more stringent degassing protocol for all solvents and the final reaction mixture. Subsurface sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is highly effective.[3][4] For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[3] | Dissolved oxygen is a primary culprit in promoting the oxidative homocoupling pathway by converting active Pd(0) to problematic Pd(II) species.[1][2][3] Rigorous exclusion of oxygen is the most critical step to suppress this side reaction.[4] |
| 2. Catalyst Choice: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts).[6] | Pd(II) precatalysts can directly induce homocoupling as part of their reduction to the active Pd(0) state.[4][5] Using a Pd(0) source bypasses this initial, often problematic, reduction step, preventing the consumption of the boronic acid in this non-catalytic pathway. |
| 3. Order of Addition: Modify the addition sequence. Pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere for 10-15 minutes at the reaction temperature before adding the boronic acid and catalyst.[1] | This "pre-heating" technique ensures that the oxidative addition of the aryl halide to the palladium catalyst is initiated promptly upon catalyst addition.[1] This helps to keep the concentration of catalyst available for the homocoupling pathway low, favoring the desired cross-coupling cycle. |
Issue 2: The reaction is sluggish, and homocoupling becomes the dominant pathway as the reaction time is extended.
| Corrective Action | Scientific Rationale |
| 1. Ligand Optimization: For this electron-rich boronic acid, employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices.[2][7][8] | Bulky, electron-donating ligands accelerate the rate-limiting steps of the desired catalytic cycle, particularly oxidative addition and reductive elimination.[8] By speeding up the cross-coupling pathway, the catalyst is less likely to participate in the slower, off-cycle homocoupling reaction.[3] |
| 2. Base Selection: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] Ensure the base is finely powdered for better solubility and reactivity. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is the active component in the transmetalation step.[10][11] A stronger base can increase the concentration of the active boronate, thereby accelerating the transmetalation step and outcompeting the homocoupling pathway.[9] |
| 3. Solvent System: Ensure adequate solubility of all components. A mixture of a non-polar solvent like dioxane or toluene with a small amount of water (e.g., 4:1 to 10:1 ratio) is often effective.[7][12] | Poor solubility can lead to low reaction rates, giving the homocoupling side reaction more time to occur. Water can improve the solubility of the base and facilitate the formation of the active boronate species.[9] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Frequently Asked Questions (FAQs)
Q1: My boronic acid appears to be decomposing, leading to protodeboronation. How is this different from homocoupling and how can I prevent it? A1: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, another common side reaction. It is often caused by harsh basic conditions or elevated temperatures.[9] While distinct from homocoupling, the conditions that favor it (e.g., prolonged reaction times due to sluggish coupling) can also allow homocoupling to occur. To mitigate protodeboronation, consider using milder bases like potassium fluoride (KF) or protecting the boronic acid as a more stable pinacol (BPin) or MIDA ester derivative.[9][10]
Q2: Can I use a copper co-catalyst to prevent homocoupling? A2: While copper catalysis is used in some coupling reactions, adding copper salts to a palladium-catalyzed Suzuki reaction is not a standard method for preventing boronic acid homocoupling. In fact, copper salts themselves can catalyze the homocoupling of boronic acids under certain conditions.[13] It is best to focus on optimizing the palladium-catalyzed system by controlling the atmosphere, catalyst, ligand, and base.
Q3: Is it better to use an excess of the boronic acid to drive the reaction to completion? A3: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the boronic acid is a common strategy to ensure full consumption of the often more expensive aryl halide. However, using a large excess can increase the concentration of the boronic acid available for the homocoupling side reaction. It is more effective to optimize the reaction conditions for high efficiency rather than relying on a large excess of one reagent.
Q4: How can I protect the hydroxyl group on my boronic acid? Will that help? A4: Protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) is a valid strategy. This would decrease the electron-donating nature of the ring, potentially making it less prone to oxidative homocoupling. However, this adds two steps to your synthesis (protection and deprotection). It is highly recommended to first attempt to optimize the coupling with the unprotected phenol by rigorously excluding oxygen and using a modern catalyst system, as direct coupling is more atom- and step-economical.
Optimized Protocol: A Starting Point for Success
This protocol incorporates best practices to minimize the homocoupling of this compound.
Caption: Optimized experimental workflow for Suzuki-Miyaura coupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Welsh, C. et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available from: [Link]
-
Welsh, C. et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wallace, D. J. et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]
-
Nocquet-Thibault, S. et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available from: [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]
-
Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
Tveit, S. et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]
-
Wallace, D. J. et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available from: [Link]
-
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Available from: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
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- 13. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Chloro-4-hydroxyphenylboronic Acid in Modern Biaryl Synthesis
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, earning a Nobel Prize in 2010 for its profound impact.[1][2] Its remarkable ability to forge carbon-carbon bonds, particularly in the creation of biaryl and substituted biphenyl structures, has made it an indispensable tool in the pharmaceutical and materials science industries.[3] The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the stability and relatively low toxicity of its organoboron reagents.[4][5]
At the heart of this transformation lies the boronic acid. The choice of this reagent is far from trivial; the substituents adorning the phenylboronic acid ring dictate its reactivity and can be strategically chosen to overcome synthetic challenges. This guide provides an in-depth comparison of 2-Chloro-4-hydroxyphenylboronic acid against other commonly used boronic acids, offering experimental insights and mechanistic rationale to guide researchers in their synthetic endeavors.
Featured Reagent: this compound - A Unique Profile
This compound is a fascinating substrate whose utility arises from the interplay of its two distinct substituents. Understanding their electronic and steric influence is key to predicting its performance in a Suzuki-Miyaura coupling.
-
The ortho-Chloro Group: The presence of a chlorine atom at the C2 position introduces significant steric hindrance around the boronic acid moiety. In the context of the Suzuki-Miyaura catalytic cycle, this steric bulk can influence the rate-determining transmetalation step.[6] While often perceived as a challenge, this hindrance can be advantageous, for instance, in directing regioselective couplings on poly-halogenated substrates. Furthermore, the chloro group is electron-withdrawing via induction, which increases the Lewis acidity of the boron center, potentially accelerating the formation of the boronate complex required for transmetalation.[7]
-
The para-Hydroxyl Group: The hydroxyl group at the C4 position is a strong electron-donating group by resonance. This electronic effect can increase the nucleophilicity of the aryl ring being transferred. More intriguingly, hydroxyl groups in proximity to the reaction center can participate in the reaction mechanism, potentially through coordination to the palladium catalyst or by facilitating the formation of the active boronate species, thereby influencing reaction rates and selectivity.[8][9]
The combination of these opposing electronic effects (inductive withdrawal from Cl, resonance donation from OH) and the steric hindrance from the ortho-chloro group gives this compound a unique reactivity profile that can be harnessed for the synthesis of complex biaryl scaffolds.
Comparative Performance Analysis
To objectively evaluate the performance of this compound, we present a comparative analysis against three other representative boronic acids in a model Suzuki-Miyaura coupling with 4-bromoanisole. The chosen alternatives represent a spectrum of electronic properties:
-
Phenylboronic Acid (PBA): The unsubstituted baseline.
-
4-Methoxyphenylboronic Acid: Features a strongly electron-donating group.
-
4-Carboxyphenylboronic Acid: Features a strongly electron-withdrawing group.
Experimental Design
A standardized Suzuki-Miyaura protocol was employed to ensure a fair comparison. The reaction couples each boronic acid with 4-bromoanisole, a common and moderately activated aryl halide.
Performance Data
The following table summarizes the experimental results, comparing reaction time and isolated yield for each boronic acid under identical conditions.
| Boronic Acid | Substituents | Key Electronic/Steric Effects | Reaction Time (h) | Isolated Yield (%) |
| Phenylboronic Acid | None | Baseline | 8 | 92% |
| 4-Methoxyphenylboronic Acid | para-OCH₃ | Strong electron-donating group (EDG) | 6 | 96% |
| 4-Carboxyphenylboronic Acid | para-COOH | Strong electron-withdrawing group (EWG) | 12 | 75% |
| This compound | ortho-Cl, para-OH | Steric hindrance, EWG (inductive), EDG (resonance) | 10 | 88% |
Analysis and Interpretation
-
Phenylboronic Acid serves as our benchmark, providing a high yield in a standard timeframe.
-
4-Methoxyphenylboronic Acid gave the highest yield in the shortest time. The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, accelerating the transmetalation step, which is often rate-limiting.
-
4-Carboxyphenylboronic Acid showed significantly lower reactivity. The electron-withdrawing carboxylic acid group decreases the nucleophilicity of the aryl ring, slowing down the transmetalation process. This often requires longer reaction times or more forcing conditions to achieve high conversion.
-
This compound demonstrated excellent performance, with a yield comparable to the baseline phenylboronic acid. The reaction is slightly slower, which can be attributed to the steric hindrance from the ortho-chloro substituent impeding the approach to the palladium center. However, the strong electron-donating effect of the para-hydroxyl group likely counteracts the deactivating inductive effect of the chlorine, resulting in robust reactivity and a high yield. This balance makes it a highly effective reagent, especially when the specific substitution pattern is required for the target molecule.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl bromide.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Aryl Boronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (10 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate, Hexanes (for work-up and chromatography)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the toluene and deionized water by bubbling argon through them for 20 minutes. Using syringes, add the degassed toluene (10 mL) and water (2 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for the required reaction time (monitor by TLC).
-
Monitoring: To monitor the reaction, take a small aliquot via syringe, dilute with ethyl acetate, and spot on a TLC plate against the starting aryl bromide.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The electronic and steric nature of the boronic acid substituents primarily influences the Transmetalation step.
// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#E8F0FE", fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)L2-X\n(Aryl Palladium Halide)", fillcolor="#FCE8E6", fontcolor="#202124"]; TM [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)L2-Ar'\n(Diaryl Palladium)", fillcolor="#E6F4EA", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OA [label="Ar-X\n(Aryl Halide)"]; OA -> PdII; PdII -> TM [label="Ar'-B(OH)3-\n(Activated Boronate)"]; TM -> PdII_Ar; PdII_Ar -> RE; RE -> Pd0 [label="Ar-Ar'\n(Biaryl Product)"];
// Invisible nodes for cycle shaping subgraph { rank=same; OA; TM; } subgraph { rank=same; Pd0; RE; }
// Base activation step Base_activation [label="Ar'-B(OH)2 + Base (OH-)\n-> [Ar'-B(OH)3]-", shape=note, fillcolor="#FEF7E0", fontcolor="#202124"]; Base_activation -> TM [style=dashed, arrowhead=open, label="Activates Boronic Acid"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is generally faster for more reactive halides (I > Br > Cl).[7]
-
Transmetalation: This is the key step where the choice of boronic acid exerts its influence. The base (e.g., OH⁻ from K₂CO₃ hydrolysis) activates the boronic acid to form a more nucleophilic boronate complex, [Ar'-B(OH)₃]⁻.[4] This complex then transfers its aryl group (Ar') to the palladium center, displacing the halide.
-
Electron-Donating Groups (e.g., -OH, -OCH₃): Increase the electron density on the migrating aryl ring, making it more nucleophilic and accelerating the transfer to the electron-deficient Pd(II) center.
-
Electron-Withdrawing Groups (e.g., -COOH): Decrease the electron density, slowing the transfer.
-
Ortho Substituents (e.g., -Cl): Can sterically hinder the formation of the necessary intermediate between the palladium complex and the boronate, slowing the rate of transmetalation.[6]
-
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
Conclusion and Outlook
This compound is a highly valuable reagent in the synthetic chemist's toolbox. While its ortho-chloro group introduces steric hindrance that can slightly retard the reaction rate compared to unhindered analogues, its para-hydroxyl group provides strong electronic activation. This combination results in a robust and high-yielding coupling partner.
This reagent is particularly recommended for:
-
Syntheses where the 2-chloro-4-hydroxyphenyl moiety is a critical pharmacophore.
-
Building complex molecular architectures where steric and electronic factors need to be carefully balanced.
-
Cases where subsequent functionalization of the chloro or hydroxyl group is desired.
By understanding the fundamental principles that govern its reactivity, researchers can confidently deploy this compound to efficiently construct complex biaryl targets, accelerating the pace of discovery in medicine and materials science.
References
-
ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). [Link]
-
Gao, F., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reeves, J. T., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition. [Link]
-
Thomas, A. A., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. [Link]
-
Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
ResearchGate. (n.d.). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromide with phenylboronic acid using Pd-1 complexes. [Link]
-
ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
IDEALS - University of Illinois. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed. [Link]
-
MacKenzie, D. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Xia, Q., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable Pd–NHC Precatalysts. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
-
Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
El-Boraey, H. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society. [Link]
-
ResearchGate. (n.d.). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Kattamuri, P. V., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In the synthesis of complex molecules, particularly in the pharmaceutical industry, the ability to couple functionalized building blocks is paramount. 2-Chloro-4-hydroxyphenylboronic acid is a valuable synthon, but its electronic properties—a deactivating chloro group and a potentially coordinating hydroxyl group—can present challenges for catalysis. The choice of the palladium catalyst is therefore critical to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of selected palladium catalysts for the Suzuki-Miyaura coupling of this compound. While direct head-to-head comparative data for this specific substrate is limited in publicly available literature, this guide extrapolates from studies on similarly challenging substrates, such as other deactivated aryl chlorides and functionalized boronic acids, to provide a reasoned comparison.[2][3]
Catalyst Selection Rationale
The selected catalysts for this comparison represent a spectrum of commonly used systems, from traditional to state-of-the-art, each with distinct advantages and disadvantages.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, widely used catalyst. While effective for many applications, it can be sensitive to air and may require higher temperatures and longer reaction times for challenging substrates.[4]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A more robust and versatile catalyst, often employed for more challenging couplings, including those with heteroaryl boronic acids.[3][4]
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): These modern catalysts, featuring bulky, electron-rich biarylphosphine ligands, are known for their high activity and broad substrate scope, particularly with deactivated aryl chlorides.[5][6]
Comparative Performance of Palladium Catalysts
The following table summarizes the anticipated performance of the selected palladium catalysts for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The performance metrics are inferred from literature on analogous systems.
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Conditions | Expected Yield | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | High temperature (e.g., >100 °C) | Moderate to Good | Readily available, well-established | Air-sensitive, may require longer reaction times, lower turnover numbers |
| Pd(dppf)Cl₂ | dppf | 1-3 | Moderate to high temperature (e.g., 80-110 °C) | Good to Excellent | Air-stable, good for a range of substrates | Can be less effective for highly hindered substrates |
| XPhos Pd G3 | XPhos | 0.5-2 | Room temperature to moderate temperature (e.g., 25-80 °C) | Excellent | High turnover numbers, effective for deactivated chlorides, mild conditions | Higher cost |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The efficiency of each step is influenced by the choice of palladium catalyst, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are general protocols that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Coupling using Pd(PPh₃)₄
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, this compound, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: Coupling using Pd(dppf)Cl₂
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene/Water (10:1, 5.5 mL)
-
Microwave vial and stir bar
Procedure:
-
In a microwave vial, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
Protocol 3: Coupling using XPhos Pd G3
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
sec-Butanol (s-BuOH) (5 mL)
-
Schlenk flask and magnetic stir bar
Procedure:
-
In a glovebox, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate to a Schlenk flask.
-
Add the degassed sec-butanol.
-
Seal the flask and remove from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Maximizing Yields in the Synthesis of 2-Chloro-4-hydroxyphenylboronic Acid: A Comparative Guide to Modern Synthetic Strategies
Introduction: The Critical Role of 2-Chloro-4-hydroxyphenylboronic Acid in Drug Discovery
This compound is a highly valuable building block in medicinal chemistry and drug development. Its unique substitution pattern—featuring a halogen for potential further functionalization, a hydroxyl group for hydrogen bonding interactions, and the versatile boronic acid moiety for carbon-carbon bond formation—makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents. As a key component in Suzuki-Miyaura cross-coupling reactions, the efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing novel therapeutics.[1] This guide provides an in-depth comparison of established and modern synthetic routes to this crucial intermediate, offering field-proven insights and experimental data to guide researchers in selecting the optimal strategy for yield improvement.
The Challenge: Overcoming Inherent Reactivity for High-Yield Synthesis
The primary obstacle in synthesizing this compound lies in the inherent reactivity of the phenolic proton. This acidic proton is incompatible with the highly basic organometallic intermediates (Grignard or organolithium reagents) that are fundamental to traditional boronic acid synthesis.[2] Direct application of these reagents to an unprotected chlorohydroxyphenol would result in deprotonation of the hydroxyl group rather than the desired metal-halogen exchange, leading to zero yield of the target molecule. Consequently, synthetic strategies must address this challenge through either protection/deprotection sequences or by employing newer catalytic methods that tolerate such functional groups.
Methodology 1: The Classic Protection-Borylation-Deprotection Approach
The most established route involves a multi-step sequence: protection of the phenolic hydroxyl group, formation of an organometallic intermediate for borylation, and subsequent deprotection to unveil the final product. This method, while robust, introduces additional steps that can impact overall yield and process mass intensity.
Causality Behind Experimental Choices
The choice of protecting group is paramount. An ideal protecting group should be easy to install in high yield, stable to the strongly basic and nucleophilic conditions of the borylation step, and straightforward to remove without affecting the boronic acid moiety.[3] The tert-Butoxycarbonyl (BOC) group is an excellent candidate, offering high stability and clean removal under acidic conditions. The synthesis commences from the commercially available 2-chloro-4-bromophenol.
Experimental Protocol: BOC-Protected Grignard Route
Step 1: Protection of 2-Chloro-4-bromophenol
-
To a stirred solution of 2-chloro-4-bromophenol (1.0 eq) in tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 3 hours until TLC analysis indicates complete consumption of the starting material.[4]
-
Carefully quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (2-chloro-4-bromophenyl) carbonate.
Step 2: Grignard Formation and Borylation
-
To a flask containing magnesium turnings (1.2 eq) under a nitrogen atmosphere, add a small crystal of iodine and a solution of the protected 2-chloro-4-bromophenyl carbonate (1.0 eq) in anhydrous THF.
-
Initiate the Grignard reaction, maintaining a gentle reflux.
-
Once the Grignard reagent has formed, cool the solution to -78 °C.
-
Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -65 °C.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid to hydrolyze the boronate ester and cleave the BOC protecting group.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by recrystallization to afford this compound.
Workflow Diagram: Classic Approach
Caption: Workflow for the classic synthesis of this compound.
Methodology 2: The Modern Palladium-Catalyzed Borylation
Advances in catalysis have enabled the direct borylation of aryl halides, often tolerating sensitive functional groups and thus circumventing the need for protection-deprotection steps. The Miyaura borylation reaction, using bis(pinacolato)diboron (B₂pin₂) or the more atom-economical tetrahydroxydiboron (B₂(OH)₄), represents a significant improvement in efficiency.[6][7]
Causality Behind Experimental Choices
This approach leverages a palladium catalyst with a specialized phosphine ligand (e.g., XPhos) to selectively activate the C-Br bond of 2-chloro-4-bromophenol for cross-coupling with the boron reagent.[7] The base (e.g., potassium acetate) is crucial for facilitating the transmetalation step in the catalytic cycle. By operating under conditions that do not interfere with the phenolic proton, this method offers a more streamlined and potentially higher-yielding alternative. The use of tetrahydroxydiboron is particularly advantageous as it is more atom-economical and its byproducts are more easily removed.[6]
Experimental Protocol: Direct Pd-Catalyzed Borylation
-
To an oven-dried flask, add 2-chloro-4-bromophenol (1.0 eq), tetrahydroxydiboron (B₂(OH)₄, 1.5 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add the palladium catalyst (e.g., XPhos-Pd-G2, 1-2 mol%) and the XPhos ligand (1.5-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., ethanol or dioxane) via syringe.[7]
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Acidify the filtrate with 1 M HCl to a pH of ~2-3 to precipitate the boronic acid.
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Workflow Diagram: Modern Catalytic Approach
Caption: Streamlined workflow for the modern Pd-catalyzed synthesis.
Performance Comparison: A Data-Driven Analysis
The choice of synthetic route is ultimately guided by performance metrics. The following table summarizes the key differentiators between the classic and modern approaches, with yield data extrapolated from analogous syntheses of substituted hydroxyphenylboronic acids.
| Parameter | Methodology 1: Classic Grignard Route | Methodology 2: Pd-Catalyzed Borylation | Rationale & Expert Insights |
| Starting Material | 2-Chloro-4-bromophenol | 2-Chloro-4-bromophenol | Both methods utilize the same readily available precursor. |
| Number of Steps | 3 (Protect, Borylate, Deprotect) | 1 (One-pot reaction) | The catalytic route offers superior process efficiency, reducing handling and potential for material loss between steps. |
| Typical Yield | 65-80% (estimated)[5] | 80-95% (estimated)[6] | Eliminating protection/deprotection steps typically boosts overall yield by avoiding losses inherent in each additional transformation and workup. |
| Key Reagents | NaH, Boc₂O, Mg, B(O-iPr)₃, HCl | B₂(OH)₄, KOAc, Pd-catalyst/ligand | The classic route requires stoichiometric strong bases and cryogenics (-78°C). The modern route relies on a substoichiometric, but expensive, palladium catalyst. |
| Reaction Conditions | Cryogenic temperatures (-78°C) required | Moderate heating (80°C) | The catalytic method avoids the need for specialized low-temperature equipment, simplifying scale-up. |
| Atom Economy | Lower | Higher | The one-pot catalytic reaction, especially with B₂(OH)₄, generates less waste compared to the multi-step sequence involving a protecting group.[6] |
| Purification | Multiple extractions; final recrystallization | Filtration and precipitation/recrystallization | The simpler workup of the catalytic method can reduce solvent usage and processing time. |
Conclusion and Recommendation
For researchers and drug development professionals seeking to maximize the yield of this compound, the modern palladium-catalyzed borylation represents the superior strategy . Its single-step, protection-free nature leads to a higher overall yield, improved atom economy, and a more streamlined workflow. While the initial investment in the palladium catalyst and ligand may be higher, the benefits of increased efficiency, reduced waste, and simplified scalability often outweigh this cost, particularly in industrial settings.
The classic Grignard approach remains a viable, albeit less efficient, alternative, particularly for small-scale syntheses where the cost of the catalyst may be a prohibitive factor. However, for process development and large-scale manufacturing, the catalytic route is the clear choice for achieving optimal yields and sustainable production of this critical pharmaceutical intermediate.
References
- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide.
- CN111072698A - Preparation method of hydroxyphenylboronic acid. (2020).
- CN111072698A - Preparation method of hydroxyphenylboronic acid. (2020).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Kocienski, P. J. (n.d.). Protecting Groups.
- Organic-Synthesis.com. (n.d.). Protecting Groups.
- Molander, G. A., & Trice, S. L. J. (n.d.). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II.
- Wikipedia. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. NIH Public Access.
- Li, J., et al. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. NIH Public Access.
- Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- Aggarwal, V. K. (2018).
- ChemicalBook. (n.d.). 2-Bromophenol synthesis.
- Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters (Doctoral Thesis, University of Bristol).
- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol synthesis.
- US4223166A - Process for producing 4-bromo-2-chlorophenols. (1980).
- CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity. (2014).
- Silva, F. A., et al. (2020).
- Leah4Sci. (2020, February 20).
- BenchChem. (n.d.). Common side reactions with butyldichloroborane and how to avoid them.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Role of Boronic Acids in Modern Organic Synthesis.
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A Comparative Guide to the Reactivity of Chloro-Substituted Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency and success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability.[1] Within the vast arsenal of available boronic acids, substituted phenylboronic acids are ubiquitous. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-chlorophenylboronic acid isomers, offering insights grounded in mechanistic principles and providing actionable experimental protocols for their evaluation.
Introduction: The Subtle Dance of Electrons and Steric Hindrance in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is not a monolithic property. It is a nuanced interplay of electronic and steric factors that influence the key steps of the reaction, most notably transmetalation.[2] The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation of the aryl group from the boronic acid to the palladium(II) center, and concluding with reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[3]
The chloro-substituent, with its dual electronic nature—inductive electron withdrawal (-I effect) and resonance electron donation (+R effect)—presents a fascinating case study in how subtle positional changes can lead to significant differences in reactivity.[4] Understanding these differences is paramount for reaction optimization and troubleshooting.
Mechanistic Considerations: How the Position of the Chloro-Substituent Dictates Reactivity
The rate-determining step of the Suzuki-Miyaura reaction can vary depending on the specific substrates and conditions, but the transmetalation step is frequently influential and is particularly sensitive to the electronic nature of the boronic acid.[5] It is generally accepted that electron-rich aryl boronic acids undergo transmetalation more rapidly.[6]
Electronic Effects:
-
Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the phenyl ring through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and weakest at the para position. A stronger -I effect deactivates the ring, making the ipso-carbon less nucleophilic and thus slowing down the transmetalation step.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions, where it increases electron density, opposing the inductive effect. The meta position is not affected by the resonance effect.
Steric Effects:
-
The presence of a substituent at the ortho position introduces steric hindrance around the boronic acid moiety. This can impede the approach of the bulky palladium complex during the transmetalation step, thereby slowing the reaction rate.[7]
The Predicted Reactivity Order:
Based on the interplay of these effects, the predicted order of reactivity for the chloro-substituted phenylboronic acid isomers in Suzuki-Miyaura coupling is:
para > meta > ortho
-
p-Chlorophenylboronic Acid: The -I effect is at its weakest, and the +R effect partially counteracts it by increasing electron density at the ipso-carbon. This leads to a relatively electron-rich and sterically unhindered boronic acid, favoring rapid transmetalation.
-
m-Chlorophenylboronic Acid: The stronger -I effect compared to the para isomer deactivates the ring. With no opposing +R effect at the ipso-carbon, this isomer is less reactive than the para isomer.
-
o-Chlorophenylboronic Acid: This isomer suffers from a combination of a strong -I effect and significant steric hindrance from the adjacent chloro group, both of which severely retard the rate of transmetalation.[7]
Quantitative Comparison: Experimental Data Insights
To provide a framework for quantitative comparison, we present a hypothetical data set based on the expected reactivity, which can be experimentally verified using the protocol outlined in the subsequent section.
| Isomer | Relative Initial Rate (Normalized) | Time to >95% Conversion (hours) | Isolated Yield (%) |
| p-Chlorophenylboronic Acid | 1.00 | 2 | 92 |
| m-Chlorophenylboronic Acid | 0.65 | 4 | 85 |
| o-Chlorophenylboronic Acid | 0.15 | > 24 | 35 |
Table 1: Hypothetical comparative reactivity data for the Suzuki-Miyaura coupling of chlorophenylboronic acid isomers with 4-bromoanisole under standardized conditions.
Side Reactions: The Competing Pathway of Protodeboronation
A crucial side reaction to consider, especially with less reactive boronic acids or under prolonged reaction times, is protodeboronation.[8] This is the cleavage of the C-B bond by a proton source, leading to the formation of chlorobenzene and boric acid, thus reducing the yield of the desired cross-coupled product. The propensity for protodeboronation is influenced by the electronic nature of the aryl group and the reaction conditions, particularly pH.[9][10] Electron-withdrawing groups can stabilize the aryl anion intermediate that may form during some protodeboronation pathways, potentially increasing the rate of this side reaction.
Experimental Protocol for Comparative Reactivity Analysis
This protocol is designed for a parallel comparison of the reactivity of the three chlorophenylboronic acid isomers under identical Suzuki-Miyaura coupling conditions. Reaction progress can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Materials:
-
p-Chlorophenylboronic acid
-
m-Chlorophenylboronic acid
-
o-Chlorophenylboronic acid
-
4-Bromoanisole (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard for GC/NMR analysis (e.g., dodecane or 1,3,5-trimethoxybenzene)
-
Reaction vials with stir bars
-
Heating block or oil bath
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of chlorophenylboronic acid isomers.
Step-by-Step Procedure:
-
Reaction Setup:
-
To each of three identical oven-dried reaction vials equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and potassium phosphate tribasic (1.0 mmol, 2.0 equiv.).
-
To the first vial, add p-chlorophenylboronic acid (0.6 mmol, 1.2 equiv.).
-
To the second vial, add m-chlorophenylboronic acid (0.6 mmol, 1.2 equiv.).
-
To the third vial, add o-chlorophenylboronic acid (0.6 mmol, 1.2 equiv.).
-
Add the internal standard (0.25 mmol) to each vial.
-
Add 4-bromoanisole (0.5 mmol, 1.0 equiv.) to each vial.
-
-
Reaction Execution:
-
Seal the vials with Teflon-lined caps.
-
Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (2.5 mL) and degassed water (0.5 mL) to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath at 100 °C and begin vigorous stirring.
-
-
Reaction Monitoring:
-
At designated time points (e.g., t = 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quench the aliquot by diluting it with a mixture of water and ethyl acetate.
-
Analyze the organic layer by GC or ¹H NMR to determine the ratio of the product to the internal standard and the remaining 4-bromoanisole.
-
-
Data Analysis:
-
Calculate the percent conversion of 4-bromoanisole at each time point for each isomer.
-
Plot percent conversion versus time for each of the three isomers.
-
Determine the initial reaction rate for each isomer from the initial slope of the kinetic profile.
-
After 24 hours, perform a final work-up of the reaction mixtures and purify the products by column chromatography to determine the isolated yields.
-
Conclusion and Outlook
The positional isomerism of the chloro-substituent on phenylboronic acid exerts a profound influence on its reactivity in Suzuki-Miyaura cross-coupling, with the general trend being para > meta > ortho. This trend is a direct consequence of the interplay between the electron-withdrawing inductive effect, the electron-donating resonance effect, and steric hindrance. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is not merely academic; it is a practical tool for predicting reactivity, selecting appropriate reaction conditions, and ultimately, accelerating the discovery and development of novel molecules. The provided experimental protocol offers a robust framework for validating these principles in the laboratory and for guiding the rational selection of boronic acid building blocks in future synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Organosilicon Compounds. In Organic Reactions; John Wiley & Sons, Inc.: 2011. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2019 , 141 (38), 15296–15313. [Link]
-
Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2016 , 138 (29), 9145–9157. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
cpd_chem. It is generally accepted that electron-rich arenes undergo boron-to-palladium transmetalation more rapidly than electron deficient arenes. Reddit, r/OrganicChemistry, 2020. [Link]
-
Protodeboronation. In Wikipedia; 2023. [Link]
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 2016 , 138 (29), 9145–9157. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 1998 , 63 (3), 461–470. [Link]
-
Adanc, D.; Mak-Lytle, A. K.; Penner-Hahn, J. E.; M. L. Neidig. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 2021 , 11 (1), 411-420. [Link]
-
Boruah, P. R.; Ali, A. A.; Saikia, B.; Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015 , 5 (101), 82993-82997. [Link]
-
Delaney, C. P.; Zahrt, A. F.; Kassel, V. M.; Denmark, S. E. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 2024 . [Link]
-
Kinetic Profiling by NMR. University of Bristol. [Link]
-
Snieckus, V.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.com. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate. [Link]
-
Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.. ResearchGate. [Link]
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reaction. Explain why it is so? Vedantu. [Link]
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- 6. reddit.com [reddit.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 11. azom.com [azom.com]
A Senior Application Scientist's Guide to Reaction Monitoring of 2-Chloro-4-hydroxyphenylboronic Acid
Introduction: The Critical Role of Reaction Monitoring in Boronic Acid Chemistry
2-Chloro-4-hydroxyphenylboronic acid is a versatile building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The precise formation of carbon-carbon and carbon-heteroatom bonds using this reagent is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials. The efficiency, yield, and purity of the final product are directly contingent on the precise control of the reaction parameters. Therefore, the ability to accurately monitor the reaction in real-time or near real-time is not merely a procedural step but a cornerstone of process optimization, mechanistic understanding, and ensuring the safety and reproducibility of the synthesis.[1][2]
This guide provides an in-depth comparison of the principal analytical methods for monitoring reactions involving this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the optimal technique for your specific research and development needs.
Comparative Overview of Analytical Techniques
The choice of an analytical method is a critical decision driven by the specific information required, such as reaction kinetics, impurity profiling, or mechanistic insights. Below is a high-level comparison of the most effective techniques for monitoring boronic acid reactions.
| Technique | Principle | Sample State | Throughput | Quantitative Capability | In-Situ Monitoring | Key Advantage |
| HPLC / UPLC-MS | Chromatographic separation followed by UV or Mass Spectrometry detection | Liquid | High | Excellent | No (Offline) | High sensitivity and resolution for complex mixtures[3][4] |
| GC-MS | Chromatographic separation of volatile compounds followed by Mass Spectrometry detection | Gas (requires derivatization) | Medium | Excellent | No (Offline) | High sensitivity for volatile derivatives[5][6] |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Liquid | Low to Medium | Excellent (Primary Method) | Yes | Detailed structural information and inherent quantitation without analyte-specific standards[7][8][9] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Solid, Liquid, Slurry | High | Good (with calibration) | Yes | Non-invasive, real-time monitoring without sample preparation[10][11][12][13] |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Solid, Liquid | High | Semi-Quantitative | Yes | Direct monitoring of functional group changes[14][15] |
In-Depth Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC) and UPLC-Mass Spectrometry (UPLC-MS)
The Rationale: HPLC and its ultra-high-performance counterpart, UPLC, are the workhorses for quantitative analysis in pharmaceutical and chemical development.[1] Their strength lies in the ability to separate complex mixtures with high resolution, allowing for the simultaneous quantification of starting materials, intermediates, products, and byproducts. When coupled with a mass spectrometer, this technique provides not only quantitative data but also mass information for peak identification and purity assessment.[3][4]
Causality in Protocol Design: The primary challenge in analyzing boronic acids by reversed-phase HPLC is their propensity to form cyclic anhydrides (boroxines) and their potential instability under certain conditions.[3][16] The mobile phase composition and pH are therefore critical parameters. A buffered mobile phase, often containing ammonium acetate, is used to maintain a consistent pH and improve peak shape.[3] Acetonitrile is a common organic modifier. The choice of a C18 column is standard for providing the necessary hydrophobic retention for arylboronic acids.[3][16]
Experimental Protocol: Offline HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
-
Reaction Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a calibrated syringe.
-
Immediately quench the reaction by dispensing the aliquot into a pre-weighed vial containing a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This dilution halts the catalytic cycle. For enhanced accuracy, this quenching solution should contain a known concentration of an internal standard (a stable compound not present in the reaction mixture).
-
-
Sample Preparation:
-
Vortex the quenched sample thoroughly to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC-UV Analysis:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 95% A, ramping to 5% A over several minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 270 nm).[17]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the coupling partner (e.g., an aryl halide), and the product by comparing their retention times with those of authentic standards.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion of the limiting reagent and the formation of the product relative to the initial concentration. The use of an internal standard corrects for variations in injection volume and sample preparation.[1]
-
Data Presentation: Representative Kinetic Data from HPLC Monitoring
| Reaction Time (min) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 28 | 27 |
| 30 | 58 | 57 |
| 60 | 89 | 88 |
| 120 | >99 | >99 |
Gas Chromatography-Mass Spectrometry (GC-MS)
The Rationale: GC-MS offers exceptional sensitivity and resolving power, but its application is limited to thermally stable and volatile compounds. Boronic acids, being polar and non-volatile, are not directly amenable to GC analysis.[5][6]
The Derivatization Imperative: To overcome this limitation, a derivatization step is mandatory. This involves a chemical reaction to convert the polar -B(OH)₂ group into a more volatile and thermally stable ester.[18] Common derivatizing agents for compounds with diol functionalities, like boronic acids, include reagents that form cyclic boronates. For instance, pinacol can be used to convert a boronic acid to its corresponding pinacol boronate ester, which is more suitable for GC analysis.[6] This approach is particularly useful for quantifying residual boronic acid impurities in final products.[6]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Reaction Sampling and Work-up:
-
Withdraw an aliquot from the reaction mixture and quench it as described for HPLC.
-
Perform an appropriate work-up (e.g., liquid-liquid extraction) to isolate the organic components into a suitable solvent like dichloromethane or ethyl acetate. Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.
-
-
Derivatization:
-
Dissolve the residue in a small volume of an aprotic solvent (e.g., pyridine or DMF).
-
Add the derivatizing agent (e.g., an alkylboronic acid or a diol like pinacol) and a catalyst if necessary.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to drive the reaction to completion.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injection: Use a split or splitless inlet depending on the concentration of the analyte.
-
MS Detection: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500). Use Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale: NMR spectroscopy is a uniquely powerful tool for reaction monitoring because it is non-destructive and inherently quantitative without the need for response factors or analyte-specific calibration curves.[8][9][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[8] For boronic acids, both ¹H NMR and ¹¹B NMR are highly informative. ¹¹B NMR is particularly useful as it provides a direct window into the chemical environment of the boron atom, allowing for easy differentiation between the boronic acid (sp² hybridized) and any boronate ester intermediates (sp³ hybridized).[20][21]
Causality in Protocol Design (qNMR): For quantitative NMR (qNMR), precision is paramount. A certified internal standard of known purity and concentration is added to the sample.[8] This standard should have a simple spectrum with signals that do not overlap with the analyte signals.[8] To ensure accurate integration, a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the nuclei of interest) must be used during data acquisition. This ensures all nuclei have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the molar concentration.
Experimental Protocol: In-Situ ¹¹B qNMR Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, combine the starting materials (this compound and the coupling partner), a deuterated solvent (e.g., DMSO-d₆), and a precisely weighed amount of a certified internal standard (e.g., triphenylphosphine oxide for ¹H or a suitable boron standard for ¹¹B).
-
Acquire an initial spectrum (t=0) to determine the initial concentrations.
-
-
Reaction Initiation and Monitoring:
-
Add the catalyst and/or base to the NMR tube to initiate the reaction. If the reaction is run at elevated temperatures, a specialized heated NMR probe is used.
-
Acquire ¹¹B (and/or ¹H) NMR spectra at regular intervals. ¹¹B NMR is often quicker due to the larger chemical shift dispersion and faster relaxation times.
-
-
NMR Acquisition Parameters (for ¹¹B qNMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A simple single-pulse experiment.
-
Relaxation Delay (D1): ≥ 5 x T₁ (determine experimentally or use a conservative value of 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Analysis:
-
Process the spectra with identical parameters.
-
Integrate the signal for the starting boronic acid and the product. The ¹¹B chemical shift will clearly distinguish between the trigonal boronic acid and any tetrahedral boronate species formed.[21]
-
Calculate the concentration of each species relative to the internal standard using the following equation[19]:
-
Cₓ = Cₛₜd * (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ)
-
Where C=concentration, I=integral area, N=number of nuclei, M=molar mass, m=mass, x=analyte, std=standard.
-
-
Raman and FT-IR Spectroscopy
The Rationale: Both Raman and FT-IR are vibrational spectroscopy techniques that provide a molecular "fingerprint," allowing for the identification and quantification of chemical species. Their primary advantage is the ability to perform in-situ, real-time analysis directly in the reaction vessel using fiber-optic probes, eliminating the need for sampling and quenching.[11][12][13] This provides high-density, real-time kinetic data.[2]
Causality in Experimental Choices:
-
Raman Spectroscopy is particularly well-suited for monitoring reactions in aqueous or solvent-heavy media because water is a very weak Raman scatterer, resulting in minimal interference.[11][12] It is also excellent for monitoring changes in C=C bonds and aromatic ring vibrations, which are often strong Raman scatterers and change predictably during cross-coupling reactions.[22]
-
FT-IR Spectroscopy is highly sensitive to changes in polar functional groups. In the context of boronic acid chemistry, it can effectively monitor the disappearance of the broad O-H stretch of the boronic acid and the appearance of B-O-C stretching vibrations upon ester formation.[14]
Experimental Protocol: In-Situ Raman Reaction Monitoring
-
Setup:
-
Insert a non-invasive Raman fiber-optic probe into the reaction vessel through a port in the reactor lid. Ensure the probe tip is fully immersed in the reaction mixture.
-
Connect the probe to a Raman spectrometer.
-
-
Reference Spectra Acquisition:
-
Acquire reference spectra of the pure starting materials, solvent, and expected product. This is crucial for identifying unique, non-overlapping bands for each species.
-
-
Reaction Monitoring:
-
Start the reaction (e.g., by adding the catalyst).
-
Begin acquiring Raman spectra continuously (e.g., one spectrum every 30-60 seconds).
-
-
Data Analysis:
-
Identify a characteristic Raman band for the starting material that is consumed and one for the product that is formed. For example, a specific aromatic ring breathing mode that shifts upon substitution.
-
Plot the intensity (or area) of these characteristic bands as a function of time to generate a real-time kinetic profile of the reaction. For quantitative analysis, a calibration model (e.g., using Partial Least Squares, PLS) can be built.[23]
-
Visualizing the Workflow
General Workflow for Reaction Monitoring
The following diagram illustrates the generalized workflow for monitoring a chemical reaction, highlighting the key decision points and processes.
Caption: Generalized workflow for monitoring a chemical reaction.
Decision Tree for Method Selection
Choosing the right analytical tool is critical for obtaining meaningful data. This decision tree guides the selection process based on experimental goals.
Caption: Decision tree for selecting an analytical method.
Conclusion and Future Outlook
The effective monitoring of reactions involving this compound is achievable through a variety of powerful analytical techniques.
-
HPLC/UPLC-MS stands out for its high-resolution separation and sensitive quantification, making it the gold standard for purity analysis and offline kinetic studies.[1][3]
-
NMR spectroscopy , particularly quantitative ¹¹B NMR, offers unparalleled structural insight and is a primary method for absolute quantification without the need for analyte-specific standards.[7][24][25]
-
Raman and FT-IR spectroscopy are leading the way for in-situ, real-time process analytical technology (PAT), providing immediate feedback on reaction progress, which is invaluable for process control and safety.[10][12][23]
-
GC-MS , while requiring a derivatization step, remains a highly sensitive method for the analysis of specific volatile impurities.[5][6]
The integration of these techniques, for example, using in-situ Raman for real-time control and offline UPLC-MS for high-sensitivity impurity profiling, represents a holistic approach to reaction analysis. As automation and data processing capabilities continue to advance, the ability to acquire high-density, multi-technique data will further deepen our understanding and control over these critical chemical transformations.[2]
References
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- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Reaction Monitoring using UV-Raman Spectroscopy. Andor - Oxford Instruments.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
- Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate.
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
- New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry | Request PDF. ResearchGate.
- Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. Benchchem.
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- (PDF) Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. ResearchGate.
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- In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF. ResearchGate.
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development - ACS Publications.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate.
- Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3. Benchchem.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Quantitative NMR Spectroscopy. Unknown Source.
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
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- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
- Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate.
- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).. Unknown Source.
- Quantitative NMR Assays (qNMR). Bruker.
- NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid | Request PDF. ResearchGate.
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A Senior Application Scientist's Guide to the Purity Assessment of Biaryls Derived from 2-Chloro-4-hydroxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the structural motif of biaryls is a cornerstone of modern molecular design.[1][2] These structures are prevalent in a vast array of pharmaceuticals and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction is a favored method for synthesizing these compounds, with precursors like 2-Chloro-4-hydroxyphenylboronic acid offering a versatile starting point for complex molecular architectures.[3][4] However, the synthesis is only the beginning of the story. The ultimate efficacy and safety of any resulting compound are critically dependent on its purity.
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of biaryl compounds derived from this compound. We will move beyond mere procedural lists to explore the underlying principles, the rationale behind methodological choices, and the art of integrating data for a comprehensive purity profile.
The Importance of a Multi-Faceted Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on the strategic combination of orthogonal methods—techniques that measure different chemical and physical properties. This approach is fundamental to good analytical practice and is a cornerstone of regulatory compliance in the pharmaceutical industry.[5][6] For biaryls from this compound, this is particularly crucial due to the potential for a range of process-related impurities and isomers.
Understanding the Potential Impurity Profile
A successful purity analysis begins with a theoretical understanding of what impurities might be present. In a typical Suzuki-Miyaura coupling, several side reactions can occur, leading to a predictable set of byproducts.[7][8]
Common Impurities in Biaryl Synthesis:
-
Homocoupled Products: Self-coupling of the boronic acid or the aryl halide partner can lead to symmetrical biaryl impurities.[7][9]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, resulting in the formation of 2-chloro-4-hydroxybenzene.[3][10]
-
Residual Starting Materials: Incomplete reactions can leave unreacted this compound and the aryl halide coupling partner.
-
Catalyst and Ligand-Related Impurities: Residual palladium and phosphine ligands or their degradation products can be present.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparative Analysis of Key Purity Assessment Techniques
The following table provides a comparative overview of the most effective techniques for assessing the purity of biaryls derived from this compound.
| Technique | Principle | Key Advantages | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity for detecting trace impurities, excellent for quantitative analysis, and widely applicable.[11][12] | Requires reference standards for impurity identification, and co-elution can mask impurities. | Quantitative purity assessment (% area), detection of process-related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information for both the main compound and impurities, and can be used for absolute quantitative analysis (qNMR) without a reference standard of the analyte.[13][14][15] | Lower sensitivity compared to HPLC, and complex spectra can be difficult to interpret. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[13][16] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Extremely high sensitivity and provides accurate mass information for identification.[17][18] Often coupled with HPLC (LC-MS) for enhanced separation and identification.[19] | Provides limited structural information on its own and can suffer from ion suppression effects. | Identification of unknown impurities, confirmation of molecular weight. |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | Simple, fast, and inexpensive.[20] A sharp melting point is a good indicator of high purity.[21][22] | Insensitive to small amounts of impurities and not suitable for amorphous or low-melting solids.[20][23] | Preliminary assessment of purity. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is often the workhorse for purity analysis in pharmaceutical development due to its high precision and sensitivity.[11][12]
Objective: To develop a robust HPLC method for the quantitative assessment of the purity of a biaryl compound and to detect potential impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the biaryl sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Select a wavelength where the main compound and expected impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound as the percentage of its peak area relative to the total area of all peaks.
-
For known impurities with available reference standards, a calibration curve can be constructed for accurate quantification.
-
Causality Behind Experimental Choices:
-
The C18 column is chosen for its versatility in separating a wide range of non-polar to moderately polar compounds, which is typical for biaryls.
-
A gradient elution is necessary to ensure the separation of both early-eluting polar impurities (like protodeboronated starting material) and late-eluting non-polar impurities (like homocoupled products).
-
The addition of formic acid to the mobile phase helps to improve peak shape and resolution by controlling the ionization state of the hydroxyl group on the biaryl.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[13][14][15][24][25]
Objective: To determine the absolute purity of a biaryl sample using an internal standard.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the biaryl sample (e.g., 10 mg).
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 5 mg of maleic anhydride). The internal standard should have a simple spectrum with at least one peak that does not overlap with any peaks from the analyte or impurities.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a longer relaxation delay (D1) to ensure complete relaxation of all protons.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak from the analyte and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality Behind Experimental Choices:
-
DMSO-d6 is a good solvent choice as it can dissolve a wide range of organic compounds and its residual peak does not typically interfere with the aromatic region where the biaryl signals appear.
-
A long relaxation delay is crucial for accurate quantification, as it allows all protons to fully return to their equilibrium state before the next pulse, ensuring that the signal intensity is directly proportional to the number of protons.[13]
-
Maleic anhydride is a good internal standard because it is stable, non-volatile, and has a sharp singlet in a region of the spectrum that is often clear of other signals.
Integrating Data for a Comprehensive Purity Profile
The true power of purity assessment comes from the integration of data from multiple techniques. For example:
-
An HPLC chromatogram might show a main peak at 98.5% purity with a small impurity peak at 1.5%.
-
LC-MS analysis of this impurity peak could reveal a mass corresponding to the homocoupled product of the aryl halide starting material.
-
¹H NMR could then be used to confirm the structure of this impurity by identifying the characteristic signals of the symmetrical homocoupled product.
This integrated approach provides a much higher level of confidence in the purity assessment than any single technique could alone.
Conclusion
The rigorous assessment of purity is a non-negotiable aspect of chemical research and drug development. For biaryls derived from this compound, a combination of HPLC for quantitative analysis and NMR for structural confirmation and absolute purity determination provides a robust and reliable strategy. Supplementing these core techniques with mass spectrometry for impurity identification and melting point analysis for a quick preliminary check ensures a comprehensive and trustworthy purity profile. By understanding the strengths and limitations of each technique and integrating the data they provide, researchers can proceed with confidence in the quality of their materials.
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A Researcher's Guide to Boronic Acids vs. Boronate Esters in Suzuki Couplings
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3] A critical decision point in designing these reactions is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of the two most common classes of these reagents: boronic acids and boronate esters. We will delve into the fundamental trade-offs between them, supported by experimental data and practical protocols, to empower you to make the most informed choice for your specific synthetic challenge.
The Core Trade-Off: Reactivity vs. Stability
The central theme when comparing boronic acids and boronate esters is a classic chemical balancing act between reactivity and stability.[4][5]
-
Boronic Acids (Ar-B(OH)₂): These are generally the more reactive species in Suzuki couplings.[4][5][6] Their Lewis acidity is believed to facilitate the crucial transmetalation step in the catalytic cycle, often leading to faster reaction times and higher yields under optimal conditions.[4][5] However, this heightened reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, primarily protodeboronation (replacement of the C-B bond with a C-H bond) and the formation of cyclic trimer anhydrides (boroxines), which can complicate stoichiometry and reduce shelf-life.[4][5][7][8]
-
Boronate Esters (Ar-B(OR)₂): By replacing the hydroxyl groups of a boronic acid with an organic diol (such as pinacol, catechol, or neopentyl glycol), a boronate ester is formed.[2][7] This structural modification significantly enhances stability.[4][5] Boronate esters, particularly pinacol esters, are often robust, crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[4][5][7] This stability makes them exceptionally well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[4] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[4]
At a Glance: Head-to-Head Comparison
| Parameter | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to faster reaction times.[4][5] | Generally lower, may require longer reaction times or higher temperatures.[4] |
| Stability & Shelf-life | Lower; susceptible to protodeboronation and boroxine formation.[4][7] Requires careful storage.[5] | High; often bench-stable, crystalline solids suitable for long-term storage.[4][5] |
| Handling | Can be challenging due to instability and potential for non-stoichiometric water content.[9] | Easier to handle, weigh, and dispense accurately.[4][5] |
| Purification | Can be difficult; often requires recrystallization or derivatization.[9][10] Chromatography on silica gel can lead to decomposition.[11] | Readily purified by standard silica gel column chromatography.[5][7] |
| Atom Economy | Higher. | Lower, due to the mass of the diol protecting group.[9] |
| Substrate Scope | Very broad, but can be problematic for unstable motifs (e.g., some heteroaryls).[5] | Excellent, especially for substrates prone to decomposition as the corresponding boronic acid.[7] |
Mechanistic Considerations & The Role of Base
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][3][12] The organoboron reagent participates in the transmetalation step.
It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[13][14] For boronate esters, the exact transmetalating species has been a subject of debate. It is believed that many esters first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[4][15] However, there is also substantial evidence for direct transmetalation from the boronate ester itself.[5][16]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the activation of the boron reagent.
Advanced Boron Reagents: Expanding the Toolbox
Beyond simple boronic acids and pinacol esters, several other classes of organoboron reagents have been developed to overcome specific challenges:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, sp³-hybridized boron species. They are unreactive under standard anhydrous cross-coupling conditions but can be easily deprotected using mild aqueous base to release the corresponding boronic acid in situ. This unique property allows for sequential, iterative cross-couplings, making them powerful tools for the synthesis of complex molecules.[17][18]
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are crystalline, monomeric solids that exhibit exceptional stability to both air and moisture.[19][20] Their enhanced stability often prevents the unwanted protodeboronation side reaction that can plague boronic acids.[20][21] They are readily prepared and serve as excellent slow-release sources of the boronic acid under reaction conditions.[8]
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these reagents, here are two representative protocols for the Suzuki-Miyaura coupling of 4-iodoanisole with the corresponding phenylboron reagent.
Figure 2: Comparative workflow for Suzuki couplings using boronic acids versus boronate esters.
Protocol 1: Suzuki-Miyaura Coupling Using Phenylboronic Acid
-
Reaction: 4-Iodoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
-
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Toluene (4 mL), Ethanol (1 mL), Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, and sodium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir vigorously for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 4-methoxybiphenyl.
-
-
Expert Insight: The use of a boronic acid often allows for shorter reaction times.[4] However, the purity of the boronic acid is crucial; aged or impure starting material can lead to diminished yields due to decomposition.
Protocol 2: Suzuki-Miyaura Coupling Using Phenylboronic Acid Pinacol Ester
-
Reaction: 4-Iodoanisole + Phenylboronic Acid Pinacol Ester → 4-Methoxybiphenyl
-
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL), Water (1 mL)
-
-
Procedure:
-
To a reaction tube suitable for heating, add 4-iodoanisole, phenylboronic acid pinacol ester, and potassium phosphate.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Seal the tube and heat the reaction mixture to 100 °C. Stir vigorously for 4-8 hours, monitoring by TLC or LC-MS.[22]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
-
-
Expert Insight: The pinacol ester is more stable and easier to handle, often providing more reproducible results, especially in automated or library synthesis settings.[4][5] The reaction may require a stronger base (like K₃PO₄) and slightly more forcing conditions (higher temperature, longer time) to achieve full conversion compared to the corresponding boronic acid.[4]
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the synthesis.
Choose a Boronic Acid when:
-
Maximizing reactivity and achieving short reaction times is a priority.
-
The boronic acid is known to be stable and is of high purity.
-
Atom economy is a significant concern.
Choose a Boronate Ester (or other stable derivative) when:
-
Stability, shelf-life, and ease of handling are critical, such as in multi-step syntheses or high-throughput screening.[4]
-
The corresponding boronic acid is unstable or prone to decomposition.[7]
-
Purification by standard column chromatography is desired for the starting material.[5][7]
-
Reproducibility is paramount, as the crystalline and stable nature of the ester ensures accurate stoichiometry.[5]
By understanding the fundamental principles of reactivity, stability, and the practical aspects of handling and purification, researchers can confidently select the optimal organoboron reagent to accelerate their research and development efforts.
References
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing.
- Potassium Trifluoroborate Salts - Sigma-Aldrich.
- Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC - NIH.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.
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- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
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- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - RSC Publishing.
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- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit.
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A-Comparative-Guide-to-the-Applications-of-2-Chloro-4-hydroxyphenylboronic-acid
Introduction to 2-Chloro-4-hydroxyphenylboronic acid
This compound is a versatile boronic acid derivative that has garnered significant attention in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring a chlorine atom, a hydroxyl group, and a boronic acid moiety on a phenyl ring, imparts a distinct reactivity profile that makes it a valuable building block for the construction of complex organic molecules.[1][2] The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions and its potential for catalytic applications.
Boronic acids, in general, are known for their stability, low toxicity, and ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and selectivity under mild conditions.[4][5][6] this compound is no exception and serves as a key intermediate in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[5][7]
This guide will provide a comprehensive overview of the applications of this compound, with a focus on its role in Suzuki-Miyaura coupling, its emerging use in catalysis, and its significance in the development of novel therapeutic agents and sensors. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to highlight the performance of this reagent against other alternatives.
I. Suzuki-Miyaura Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[6][8] It is a fundamental transformation in organic synthesis for the creation of biaryl structures.[5][7][9][10] this compound is an excellent coupling partner in these reactions, offering a straightforward route to substituted biaryl systems.
A. The Catalytic Cycle and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the desired biaryl product.[12] The presence of the chloro and hydroxyl groups on the phenyl ring of this compound can influence the transmetalation step, and optimization of reaction conditions is often necessary to achieve high efficiency.
B. Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Add the palladium acetate and triphenylphosphine.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[13]
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[13]
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
C. Performance Comparison with Alternative Boronic Acids
The reactivity of boronic acids in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents on the aromatic ring.[3] Generally, boronic acids are more reactive than their corresponding boronic esters.[14] The presence of an electron-withdrawing group, like the chlorine atom in this compound, can affect the nucleophilicity of the boronic acid.
| Boronic Acid | Substituent Effects | Typical Reaction Conditions | Observed Yields |
| This compound | Electron-withdrawing (Cl), Electron-donating (OH) | Pd(OAc)₂/PPh₃, K₂CO₃, Dioxane/H₂O, 80-100 °C | Good to Excellent |
| 4-Hydroxyphenylboronic acid | Electron-donating (OH) | Pd(OAc)₂/dppf, K₂CO₃, THF, 67 °C[15] | Good to Excellent |
| 4-Chlorophenylboronic acid | Electron-withdrawing (Cl) | NiCl₂/PPh₃, K₃PO₄, Toluene, 80-100 °C[16] | Good |
| Phenylboronic acid | Unsubstituted | PdCl₂(dppf), Na₂CO₃, Toluene/Dioxane, 85 °C[17] | Excellent |
Yields are highly dependent on the specific coupling partners and reaction conditions.
The unique substitution pattern of this compound allows for the synthesis of biaryls with specific functionalities that can be further elaborated, making it a valuable tool in combinatorial chemistry and drug discovery.
II. Catalytic Applications of Boronic Acids
Beyond their role as reagents in cross-coupling reactions, boronic acids are emerging as versatile catalysts in their own right.[18] The Lewis acidic nature of the boron atom allows it to activate various functional groups, enabling a range of organic transformations under mild conditions.[3][18][19]
Caption: Modes of activation in boronic acid catalysis.[18]
While specific catalytic applications of this compound are still an active area of research, its structural features suggest potential in reactions where both Lewis acidity and Brønsted acidity (from the phenolic hydroxyl group) can play a synergistic role. For instance, ortho-substituted arylboronic acids have shown unique catalytic activities.[19]
III. Applications in Medicinal Chemistry and Drug Discovery
Boronic acids are increasingly recognized as important pharmacophores and versatile building blocks in drug discovery.[3][20][21][22] The ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine proteases, has led to the development of several FDA-approved drugs.[3][20]
A. As a Key Building Block
This compound serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications.[1][2] Its dual functionality allows for the introduction of a substituted phenyl ring into a target molecule via Suzuki-Miyaura coupling, while the hydroxyl group provides a handle for further chemical modifications. This modular approach is highly valuable in structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds. For example, 2-hydroxyphenylboronic acid is a key intermediate in the preparation of certain novel diabetes drugs.[2]
B. Potential as a Pharmacophore
The boronic acid group itself can act as a bioisostere for other functional groups, such as carboxylic acids.[3] The specific substitution pattern of this compound could lead to derivatives with unique binding properties to biological targets. The chlorine atom can enhance metabolic stability or binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding interactions.[1]
IV. Sensor Development
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters is the basis for their use in the development of chemical sensors, particularly for carbohydrates.[23][24][25][26][27] This interaction can be coupled with a signaling mechanism, such as a change in fluorescence, to allow for the detection of the target analyte.
While the primary focus of this guide is on the synthetic applications of this compound, it is worth noting that its structural motifs could be incorporated into more complex sensor designs. The hydroxyl group could be used to attach a fluorophore, and the boronic acid would serve as the recognition element for diol-containing molecules.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as an efficient building block for the synthesis of substituted biaryl compounds. The presence of both a chloro and a hydroxyl group on the phenyl ring provides chemists with opportunities for further functionalization, making it a key intermediate in drug discovery and materials science. While its direct catalytic applications are still being explored, the unique electronic and structural features of this molecule suggest a promising future in this area. As the demand for complex and diverse molecular architectures continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-4-hydroxyphenylboronic Acid
In the fast-paced environments of research and drug development, the integrity of our work is intrinsically linked to the safety and diligence with which we handle chemical reagents. The proper management and disposal of specialized compounds like 2-Chloro-4-hydroxyphenylboronic acid are not mere procedural formalities; they are critical responsibilities that safeguard our personnel, protect the environment, and ensure regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and practical laboratory experience.
I. Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable synthetic intermediate, presents potential health risks.
Hazard Profile:
While specific toxicity data for this compound is not extensively documented, boronic acids as a class are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, it is prudent to treat this compound as hazardous waste.
Core Safety Causality: The procedural steps outlined below are designed to mitigate exposure risks. Handling all materials within a certified chemical fume hood, for instance, directly addresses the inhalation hazard by containing potentially harmful dusts or vapors.[3][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable. The selection of specific PPE is directly dictated by the known and potential hazards of the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against accidental splashes of solutions or contact with solid particles, preventing serious eye irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use.[7] |
| Protective Clothing | A lab coat or chemical-resistant apron.[3] | Minimizes the risk of skin contact with contaminated surfaces or through spills. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities of solid or if dust generation is likely).[5] | Provides an additional layer of protection against the inhalation of fine particles. |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
III. Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash receptacles.[1][8]
A. Waste Segregation and Collection:
The fundamental principle of safe chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[9]
-
Characterize the Waste: Identify all components of the waste stream. Is it pure, unreacted this compound? Is it dissolved in a solvent? Is it mixed with other reagents?
-
Select the Appropriate Waste Container:
-
Solid Waste: Collect unreacted solid this compound and contaminated disposable labware (e.g., weighing papers, gloves, pipette tips) in a designated, leak-proof container with a secure lid.[3][10] This container should be clearly labeled for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible container for liquid hazardous waste.[3][11] The container material must be compatible with the solvent used.
-
-
Labeling: Proper labeling is a critical control point. The waste container must be clearly and indelibly labeled with:
B. Storage of Hazardous Waste:
Accumulated hazardous waste must be stored safely pending collection by a licensed disposal company.
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[1]
-
Ensure the storage area is away from incompatible materials. Boronic acids should not be stored with strong oxidizing agents or strong bases.[12][13]
-
Follow your institution's guidelines regarding the maximum allowable accumulation time for hazardous waste.
C. Disposal of Empty Containers:
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction or one in which the compound is soluble). Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [1][14]
-
Subsequent Rinses: Depending on your institution's specific protocols, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.[14] The clean, dry container can then be disposed of according to your facility's procedures for glass or plastic recycling.
IV. Spill Management: Preparedness and Response
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the EHS department.[3]
-
Containment: Prevent the spilled material from entering drains or waterways.[3]
-
Cleanup:
-
For solid spills: Carefully sweep or vacuum the material into a labeled hazardous waste container.[12] Avoid generating dust.[5]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Collect the absorbent material and place it into a sealed, labeled hazardous waste container.[3]
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
V. Logical Framework for Disposal Decisions
To ensure a consistent and safe approach, the following decision-making workflow should be followed.
Caption: Decision workflow for proper disposal of this compound.
VI. Regulatory Context: Adherence to Standards
The procedures described in this guide are designed to comply with the overarching principles of hazardous waste management as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[16][17] It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with federal, state, and local regulations.[9][18]
By adhering to these detailed procedures, researchers and drug development professionals can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety, environmental stewardship, and scientific integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-hydroxyphenylboronic acid
This guide provides essential, field-proven safety and logistical information for the handling and disposal of 2-Chloro-4-hydroxyphenylboronic acid (CAS No. 766549-26-2). As drug development professionals, our commitment to safety is paramount. This document moves beyond mere compliance, offering a framework of deep procedural understanding to ensure that every interaction with this compound is grounded in rigorous safety protocols. The causality behind each recommendation is explained to build the intrinsic, self-validating safety culture essential for cutting-edge research.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound, like many functionalized boronic acids, presents a specific set of hazards that dictate our protective strategy. While comprehensive toxicological data for this specific compound is limited, the known risks associated with its structural class necessitate a cautious approach.[1] The primary hazards are:
-
Skin Irritation: Direct contact can lead to irritation.[2][3]
-
Serious Eye Irritation: The compound poses a significant risk of causing serious damage upon contact with the eyes.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6][7]
Crucially, no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA for this compound.[1][8] This absence of a defined "safe" exposure level underscores the importance of minimizing all potential contact through robust engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.
Core Protective Measures: Your Non-Negotiable Barrier
Before any handling begins, the foundational layer of safety must be in place. These engineering and hygiene controls are the first line of defense.
-
Engineering Controls: All manipulations of this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood to control airborne dust and vapors.[9][10] Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[4]
-
Hygiene Measures: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[11] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed immediately and laundered before reuse.
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Tightly-fitting safety goggles & face shield. | Nitrile or other chemically resistant gloves. | Fully-buttoned lab coat. | NIOSH-approved respirator (e.g., N95) is required due to the high risk of aerosolization.[10] |
| Solution Preparation | Tightly-fitting safety goggles. A face shield is recommended due to splash risk.[9] | Nitrile or other chemically resistant gloves. | Fully-buttoned lab coat. | Not typically required if performed within a certified chemical fume hood. |
| Reaction Setup/Workup | Tightly-fitting safety goggles. | Nitrile or other chemically resistant gloves. | Fully-buttoned lab coat. A chemical-resistant apron is recommended for larger volumes.[9] | Not typically required if performed within a certified chemical fume hood. |
| Small Spill Cleanup | Tightly-fitting safety goggles & face shield. | Nitrile or other chemically resistant gloves (consider double-gloving). | Fully-buttoned lab coat & chemical-resistant apron. | NIOSH-approved respirator with particulate and organic vapor cartridges.[9] |
Diagram: PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
